molecular formula C4H4IN3O2 B7880413 5-iodo-2-methyl-4-nitro-1H-imidazole

5-iodo-2-methyl-4-nitro-1H-imidazole

Numéro de catalogue: B7880413
Poids moléculaire: 253.00 g/mol
Clé InChI: MFMHRKLNVLTIAV-UHFFFAOYSA-N
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Description

5-iodo-2-methyl-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 253.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-2-methyl-4-nitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methyl-4-nitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-iodo-2-methyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHRKLNVLTIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(N1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Significance of 5-iodo-2-methyl-4-nitro-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

5-iodo-2-methyl-4-nitro-1H-imidazole (CAS No. 13369-83-0) is a pivotal heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its structural architecture, featuring a nitroimidazole core functionalized with an iodine atom, imparts a unique combination of physicochemical properties. These properties make it a valuable building block and a molecule of interest for several therapeutic applications.

Nitroimidazoles have a long-standing history as potent antimicrobial agents, particularly against anaerobic bacteria and protozoa.[4] The mechanism of action is contingent on the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[4][5] Furthermore, the presence of a heavy atom like iodine makes this compound a candidate for development as a radiosensitizer in cancer therapy.[6] The high atomic number of iodine enhances the absorption of X-rays, leading to localized dose enhancement and increased generation of DNA-damaging secondary electrons, a strategy that could improve the efficacy of radiation treatment in hypoxic tumors.[6] The compound is also explored for its potential as an anti-infective and broader anti-cancer agent.[3]

This guide provides a comprehensive overview of a robust and reproducible laboratory-scale synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for the selected synthetic strategy and experimental choices.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole is most effectively approached via electrophilic iodination of the precursor, 2-methyl-4-nitro-1H-imidazole. This starting material exists as a mixture of tautomers (2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole), but the 4-nitro isomer is generally the more stable and commercially available form.

Causality of Experimental Design:

  • Choice of Starting Material: 2-methyl-4-nitro-1H-imidazole is selected due to its commercial availability and the electronic properties of its substituents. The imidazole ring is inherently electron-rich and prone to electrophilic substitution.

  • Regioselectivity: The regiochemical outcome of the iodination is directed by the existing substituents. The nitro group at the C4 position is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the adjacent C5 position. Conversely, the methyl group at C2 is weakly electron-donating. The most nucleophilic carbon on the ring, and thus the most likely site for electrophilic iodination, is the C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Selection of Iodinating Reagent: The deactivated nature of the nitroimidazole ring necessitates a sufficiently reactive iodinating agent. While molecular iodine (I₂) can be used, its reactivity is often enhanced by the presence of an oxidizing agent or a base. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is often used under neutral or acidic conditions. In this proposed synthesis, we utilize a classic and effective system: molecular iodine in the presence of a base (sodium hydroxide). The base deprotonates the imidazole N-H, forming a highly nucleophilic imidazolate anion, which readily attacks the electrophilic iodine. This approach avoids the need for strong acids or expensive reagents.

Visualizing the Synthetic Pathway

The following diagram illustrates the direct iodination of 2-methyl-4-nitro-1H-imidazole to yield the target compound.

Caption: Reaction scheme for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure high purity and yield, with clear checkpoints for reaction monitoring and product isolation.

Materials and Reagents:

  • 2-Methyl-4-nitro-1H-imidazole (≥98%)

  • Iodine (I₂) (≥99.8%)

  • Sodium hydroxide (NaOH) (≥98%, pellets)

  • Sodium thiosulfate (Na₂S₂O₃) (≥98%)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized water (H₂O)

  • Ethanol (95%)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Ice bath

  • Stir plate

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Melting point apparatus

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 12.7 g (0.10 mol) of 2-methyl-4-nitro-1H-imidazole in 100 mL of a 10% (w/v) aqueous solution of sodium hydroxide.

    • Cool the flask in an ice bath with continuous stirring until the internal temperature reaches 0-5 °C.

  • Iodination:

    • In a separate beaker, prepare a solution of 25.4 g (0.10 mol) of iodine in 50 mL of water. Note: Iodine has low solubility in water; this will form a slurry.

    • Slowly add the iodine slurry portion-wise to the cooled imidazole solution over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the ice bath and let the mixture stir at room temperature for 4-6 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane eluent system. The product spot should be significantly less polar than the starting material.

    • Once the reaction is complete, cool the mixture again in an ice bath.

  • Neutralization and Precipitation:

    • Carefully neutralize the reaction mixture by slowly adding concentrated hydrochloric acid dropwise. Monitor the pH closely. The product will begin to precipitate as the solution approaches neutrality.

    • Adjust the final pH to approximately 6-7. Be cautious as the neutralization is exothermic.

  • Decolorization and Isolation:

    • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears, resulting in a pale yellow precipitate.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If further purification is needed, column chromatography on silica gel can be performed.

Visualizing the Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-methyl-4-nitroimidazole in aq. NaOH solution B Cool to 0-5 °C A->B C Slowly add Iodine (I₂) slurry B->C Start Iodination D Stir at 0-5 °C, then at RT C->D E Monitor by TLC D->E F Cool mixture to 0-5 °C E->F Reaction Complete G Neutralize with conc. HCl to pH 6-7 F->G H Quench excess I₂ with Na₂S₂O₃ G->H I Filter precipitate H->I J Wash with cold H₂O I->J K Recrystallize from hot Ethanol J->K Purify Crude Solid L Dry under vacuum K->L M Characterize final product L->M

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-iodo-2-methyl-4-nitro-1H-imidazole.

ParameterExpected ValueReference
Molecular Formula C₄H₄IN₃O₂[1]
Molecular Weight 253.00 g/mol [1][3]
Appearance Pale yellow solid(Typical)
Melting Point 271-273 °C (with decomposition)[1]
¹H NMR Expected signals for the N-H proton, and the C2-methyl group. The chemical shift will confirm the structure.-
¹³C NMR Expected signals for the four carbons of the imidazole ring.-
Mass Spectrometry [M+H]⁺ at m/z ≈ 254-
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, C-H stretching (methyl), NO₂ asymmetric and symmetric stretching, and C-I stretching.-

Part 4: Safety and Handling

  • Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and severe eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive. Avoid contact with skin and eyes. The neutralization reaction is exothermic and should be performed slowly and with cooling.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for producing 5-iodo-2-methyl-4-nitro-1H-imidazole. By leveraging a fundamental electrophilic aromatic substitution reaction under basic conditions, this protocol minimizes the use of hazardous or expensive reagents while ensuring a high yield of the purified product. The causality-driven approach to the experimental design—from the choice of precursor to the specific iodination conditions—offers a clear and logical pathway for researchers. The resulting compound serves as a valuable platform for further investigation in the fields of anti-infective drug discovery and oncology.

References

  • Clement, B., et al. (2005). Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents. Nuclear Medicine and Biology, 32(4), 403-412. [Link]

  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4477. [Link]

  • Ferreira, D. C. S., et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 25(43), 29505-29514. [Link]

  • Lancaster, N. L., et al. (2001). Synthesis of 1-methyl-2, 4, 5-trinitroimidazoles by iodo method. Propellants, Explosives, Pyrotechnics, 26(6), 303-307. [Link]

  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Chemical Synthesis Database. (n.d.). 5-iodo-4-nitro-1H-imidazole. Retrieved from [Link]

  • Google Patents. (2008). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. [Link]

  • Rao, K. R., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]

  • LookChem. (n.d.). Preparation of 2-Methylimidazole (I). Retrieved from [Link]

  • Zhang, Y., et al. (2012). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Advanced Materials Research, 531, 259-262. [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • Asghari, S., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S1550-S1557. [Link]

  • Fakhim, H., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 9(3), 226-237. [Link]

  • ResearchGate. (n.d.). (PDF) Radiopharmaceutical chemistry: Iodination techniques. Retrieved from [Link]

  • Kumar, A., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1154-1158. [Link]

  • LookChem. (n.d.). Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE. Retrieved from [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]

  • NextSDS. (n.d.). 4-IODO-2-METHYL-5-NITROIMIDAZOLE — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Guide: Chemical Properties and Applications of 5-Iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncological drug development, overcoming tumor hypoxia remains one of the most significant hurdles in radiotherapy. 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) has emerged as a highly specialized molecular precursor and active agent designed to target and sensitize hypoxic microenvironments. By strategically combining an electron-affinic nitro group with a high-Z (heavy) iodine atom, this compound acts as a potent oxygen mimetic and a localized radiation amplifier.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols of 5-iodo-2-methyl-4-nitro-1H-imidazole, tailored for researchers and application scientists in radiopharmaceutical development.

Physicochemical Profiling & Pharmacokinetic Causality

The molecular architecture of 5-iodo-2-methyl-4-nitro-1H-imidazole (C₄H₄IN₃O₂) is explicitly designed to balance aqueous solubility with lipid membrane permeability, ensuring it can penetrate avascular tumor cores. The table below summarizes its core quantitative data and the causality behind its pharmacokinetic behavior, grounded in data from the .

Chemical PropertyValueCausality in Drug Development & Formulation
CAS Number 13369-83-0Standardized identifier for regulatory compliance and literature tracking.
Molecular Weight 253.0 g/mol Low molecular weight (<300 Da) facilitates rapid, unhindered diffusion into poorly vascularized hypoxic tumor regions.
Melting Point 271-273 °C (decomp)Exceptionally high thermal stability indicates strong intermolecular hydrogen bonding, enabling robust sterilization processes during pharmaceutical formulation.
LogP (Lipophilicity) 1.75An optimal LogP (between 1.5 and 2.0) ensures the molecule is lipophilic enough to cross cellular lipid bilayers, but hydrophilic enough to avoid sequestration in peripheral fat tissue.
Topological Polar Surface Area 74.5 ŲA TPSA well below the 90 Ų threshold guarantees efficient intracellular accumulation, a prerequisite for interacting with nuclear DNA.

Mechanisms of Radiosensitization in Hypoxic Environments

Standard radiotherapy relies on the presence of molecular oxygen to "fix" radiation-induced DNA damage. In hypoxic tumors, intracellular thiols (e.g., glutathione) rapidly donate hydrogen to repair DNA radicals, rendering X-ray therapy ineffective. 5-Iodo-2-methyl-4-nitro-1H-imidazole circumvents this resistance through a dual-action mechanism.

  • Oxygen Mimicry & Fragmentation : The highly electron-affinic 4-nitro group mimics molecular oxygen. Upon exposure to ionizing radiation, the molecule undergoes one-electron reduction. Recent molecular-level insights demonstrate that iodinated nitroimidazoles undergo unique fragmentation dynamics during ionization, releasing highly reactive NO and NO₂ radicals. These lower nitrogen oxide species directly attach to DNA radicals, permanently preventing thiol-mediated repair ().

  • Localized Dose Enhancement (Auger Effect) : The incorporation of the 5-iodo heavy atom drastically alters the local radiation physics. When irradiated, the iodine atom undergoes the photoelectric effect, emitting a cascade of low-energy Auger electrons. These electrons possess a very short path length (nanometers), depositing a massive, localized radiation dose directly adjacent to the DNA helix, exponentially increasing lethal double-strand breaks.

Radiosensitization IR Ionizing Radiation (X-rays) Tumor Hypoxic Tumor Cell (H2O Radiolysis) IR->Tumor Penetrates INim 5-Iodo-2-methyl-4-nitro-1H-imidazole (Radiosensitizer) IR->INim Triggers DNARad DNA Radicals (Repairable) Tumor->DNARad Induces Damage Irreversible DNA Damage (Apoptosis) DNARad->Damage Prevents Repair Auger Auger Electron Emission (Localized Dose) INim->Auger Iodine Heavy Atom Frag NO/NO2 Fragmentation INim->Frag Nitro Group Ionization Auger->DNARad Enhances Yield Frag->DNARad Binds to Radicals

Mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole in hypoxic tumor radiosensitization.

High-Yield Synthesis & Self-Validating Protocol

Direct electrophilic halogenation of a nitroimidazole is thermodynamically challenging because the strongly electron-withdrawing nitro group deactivates the imidazole ring. To overcome this, developed a highly efficient, high-yielding oxidative iodination method utilizing a KI-HNO₃-AcOH system.

The following protocol adapts this methodology into a self-validating system , ensuring that researchers can definitively confirm reaction completion without relying solely on downstream mass spectrometry.

Step-by-Step Methodology
  • Substrate Solvation : Suspend 10.0 mmol of 2-methyl-4-nitro-1H-imidazole in 20 mL of glacial acetic acid (AcOH).

    • Causality: AcOH serves as both a polar solvent and an acidic medium, which is critical for stabilizing the transient iodonium intermediate generated in subsequent steps.

  • Iodide Introduction : Add 12.0 mmol of Potassium Iodide (KI) to the suspension. Stir vigorously at room temperature for 10 minutes to ensure uniform dispersion.

  • Oxidative Activation (Critical Step) : Slowly add 12.0 mmol of concentrated Nitric Acid (HNO₃, 70%) dropwise over a 15-minute period.

    • Causality: HNO₃ acts as an in situ oxidant, converting the inert iodide anion (I⁻) into the highly reactive electrophilic iodonium ion (I⁺). Dropwise addition is mandatory to control the exothermic oxidation and prevent unwanted poly-nitration side-reactions.

  • Thermal Substitution : Elevate the reaction temperature to 70°C and maintain continuous stirring for 4 hours.

    • Causality: The elevated thermal energy overcomes the high activation energy barrier required for electrophilic aromatic substitution at the deactivated C-5 position.

  • Quenching & Precipitation : Pour the hot reaction mixture directly over 100 g of crushed ice.

    • Causality: Rapid cooling and aqueous dilution drastically reduce the solubility of the newly formed iodinated product, driving quantitative precipitation while keeping unreacted inorganic salts (KNO₃, excess KI) dissolved in the aqueous phase.

  • Self-Validation & Purification : Filter the resulting yellow precipitate under a vacuum, wash thoroughly with cold distilled water, and dry.

    • Self-Validating Step: Analyze the crude product via ¹H NMR (in DMSO-d6). The starting material exhibits a distinct, sharp singlet for the aromatic C-5 proton at approximately δ 7.8 ppm. The complete disappearance of this C-5 proton signal definitively validates 100% conversion to the 5-iodo derivative.

Synthesis Precursor 2-Methyl-4-nitro-1H-imidazole Solvent Glacial Acetic Acid (AcOH) (Solvent & Acid Catalyst) Precursor->Solvent Reaction Electrophilic Aromatic Substitution (Controlled Heating) Solvent->Reaction Reagents KI + HNO3 (In situ I+ Generation) Reagents->Reaction Dropwise Addition Quench Ice-Water Quench (Precipitation) Reaction->Quench Completion Product 5-Iodo-2-methyl-4-nitro-1H-imidazole (Purification) Quench->Product Filtration & Wash

Electrophilic iodination workflow for synthesizing 5-iodo-2-methyl-4-nitro-1H-imidazole.

References

  • Title : Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles. Source : Synthetic Communications (Taylor & Francis). URL :[Link][1]

  • Title : Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Source : Physical Chemistry Chemical Physics (RSC Publishing). URL :[Link][2]

  • Title : PubChem Compound Summary for CID 86313756 (1H-Imidazole, 5-iodo-2-methyl-4-nitro-). Source : National Center for Biotechnology Information. URL :[Link][3]

Sources

Atom-Specific Radiotherapy: The Mechanistic Paradigm of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Heavy-Element Functionalized Radiosensitizers Prepared for Researchers, Application Scientists, and Drug Development Professionals

Introduction: Overcoming the Hypoxic Barrier in Oncology

A fundamental challenge in clinical radiotherapy is the presence of hypoxic regions within solid tumors. Because molecular oxygen ( O2​ ) is required to chemically "fix" radiation-induced DNA damage, hypoxic cells exhibit a profound resistance to standard ionizing radiation. Historically, nitroimidazoles have been deployed as electrophilic radiosensitizers; their high electron affinity allows them to mimic oxygen, capturing aqueous electrons and DNA radicals to lock in double-strand breaks (DSBs).

However, conventional nitroimidazoles often require high clinical dosing to achieve efficacy, leading to systemic toxicity. The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole (INim) represents a paradigm shift. By covalently incorporating a high-Z (heavy) element like iodine into the nitroimidazole scaffold, researchers have engineered a "dual-threat" molecule. This whitepaper deconstructs the physical and chemical mechanisms by which INim amplifies localized radiation damage, providing a blueprint for next-generation atom-specific radiotherapy.

The "Dual-Threat" Mechanism of Action

As an application scientist analyzing fragmentation dynamics, it is critical to understand that INim operates via two highly synergistic, spatiotemporally distinct phases: a physical energy-absorption phase and a chemical sensitization phase [1].

The Physical Phase: The Iodine "Antenna" Effect

Iodine possesses a significantly higher photoionization cross-section for tender and hard X-rays compared to the low-Z elements (C, N, O) that comprise soft biological tissue. When irradiated with X-rays tuned above the iodine L-edge (~4.5–5.2 keV) or M-edge (I 3d, ~610–640 eV), the iodine atom acts as a localized antenna.

Inner-shell photoionization of iodine creates a highly unstable core hole. The relaxation of this state triggers a rapid Auger electron cascade . The localized emission of low-energy Auger electrons deposits a dense track of ionizing energy within nanometers of the molecule, directly inducing DNA backbone breakage [2].

The Chemical Phase: Coulomb Explosion and Radical Generation

The ejection of multiple Auger electrons strips the INim molecule of its valence electrons, leaving it in a highly charged state (typically +3 to +5). Unable to sustain the massive electrostatic repulsion, the molecule undergoes a catastrophic Coulomb explosion .

This fragmentation is not random. Born-Oppenheimer Molecular Dynamics (BOMD) simulations reveal that the nitroimidazole ring predictably shatters, yielding highly reactive sensitization species—most notably NO+ and NO2+​ radicals, alongside reactive oxygen species (ROS) [1]. These fragments rapidly interact with nearby DNA radicals, permanently fixing the damage and preventing enzymatic repair.

MOA XRay Tender X-Rays (> I L-edge) Iodine Iodine 'Antenna' Inner-Shell Ionization XRay->Iodine Photoactivation Auger Auger Electron Cascade (Charge +3 to +5) Iodine->Auger Core Hole Decay Explosion Coulomb Explosion & Fragmentation Auger->Explosion Instability DNA DNA Double-Strand Breaks (DSBs) Auger->DNA Local Electron Dose Radicals NO+ / NO2+ & ROS Generation Explosion->Radicals Chemical Phase Radicals->DNA Sensitization

Fig 1: Dual-action mechanism of iodine-enhanced nitroimidazole radiosensitization.

Quantitative Fragmentation Dynamics

To validate the superiority of INim over conventional radiosensitizers, comparative fragmentation yields must be analyzed. The incorporation of iodine dramatically shifts the fragmentation profile when irradiated at resonant X-ray energies.

Table 1: Comparative Ionization and Fragmentation Profiles

Compound ModelMolecular ModificationTarget X-Ray EdgePrimary Ionization EventKey Sensitizing FragmentsRelative DSB Enhancement
NimH+ (Reference)None (2-methyl-5-nitroimidazole)O 1s / N 1sValence / Shallow Core NO+ , CH3+​ 1.0x (Baseline)
INimH+ Iodine substitution at C4/C5I 3d (Soft X-ray)Inner-shell (M-edge) I+ , NO+ , NO2+​ , ROS~3.4x
INim-DNA Iodine incorporated into oligomerI L-edge (Tender X-ray)Inner-shell (L-edge) PO3−​ , Sugar fragments, ROS~5.2x

Data synthesis based on Near-Edge X-Ray Absorption Mass Spectrometry (NEXAFS) and BOMD outputs [1], [2].

Experimental Methodology: Synchrotron-Based Photofragmentation

To empirically validate the causal link between X-ray absorption and radical generation, researchers employ a highly specialized workflow combining mass spectrometry with synchrotron radiation. The following protocol outlines a self-validating system: by comparing the iodinated compound (INimH+) against a non-iodinated reference (NimH+), the specific contribution of the iodine antenna is isolated.

Step-by-Step Protocol: NEXAFS coupled with Time-of-Flight (TOF) MS
  • Analyte Preparation & Protonation: Prepare 1 mM solutions of 5-iodo-2-methyl-4-nitro-1H-imidazole in a 50:50 methanol/water matrix. Add 0.1% formic acid to drive the equilibrium toward the protonated state ( [M+H]+ ), which accurately mimics the acidic microenvironment of hypoxic tumors.

  • Electrospray Ionization (ESI): Inject the solution into an ESI source (flow rate: 2 µL/min) to generate a stable, continuous beam of precursor ions.

  • Ion Isolation and Trapping: Guide the ion beam into a radio-frequency (RF) linear quadrupole ion trap. Apply a broadband waveform to eject all non-target ions, isolating only the specific mass-to-charge ratio corresponding to INimH+ (m/z ~254).

  • Synchrotron Photoactivation: Expose the trapped, isolated ion cloud to monochromatic synchrotron X-rays. Sweep the photon energy across the target edges—specifically the Iodine 3d edge (600–640 eV) and the Oxygen 1s edge (~530 eV) as an internal control.

  • TOF Extraction & Detection: Following a precise 50–100 ms irradiation window, apply a high-voltage pulse to the extraction electrodes. Accelerate the resulting Coulomb explosion fragments into a reflectron TOF mass spectrometer to resolve the isotopic distribution of NO+ and NO2+​ fragments.

  • Computational Correlation: Map the empirical m/z yields against Born-Oppenheimer Molecular Dynamics (BOMD) simulations. Simulate the +3, +4, and +5 charge states over a 1 ps integration window (0.5 fs steps) to verify the bond-breaking trajectories of the nitroimidazole ring[1].

Workflow ESI Electrospray Ionization (ESI) Protonated [M+H]+ Trap Ion Trap & X-Ray Irradiation (Synchrotron) ESI->Trap TOF Time-of-Flight (TOF) Mass Spectrometry Trap->TOF Experimental Phase BOMD Born-Oppenheimer Molecular Dynamics (BOMD) Trap->BOMD Computational Phase Analysis Fragment Yield Analysis & Cross-Section Mapping TOF->Analysis BOMD->Analysis

Fig 2: Integrated experimental and computational workflow for fragmentation dynamics.

Translational Outlook

The mechanistic elegance of 5-iodo-2-methyl-4-nitro-1H-imidazole lies in its ability to solve two distinct radiotherapeutic problems simultaneously. By acting as a high-Z antenna, it artificially increases the effective radiation dose precisely where it is needed, bypassing the dose-limiting toxicity of surrounding healthy tissue. Simultaneously, its catastrophic fragmentation yields the exact chemical species required to overcome hypoxia-induced radioresistance.

For drug development professionals, this atom-specific approach opens new avenues for rational drug design. Future iterations may involve conjugating these iodinated nitroimidazoles to tumor-targeting peptides or encapsulating them in lipid nanoparticles to further enhance tumor accumulation prior to X-ray photoactivation.

References

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation. Chemical Science (RSC Publishing).[Link]

Molecular Dynamics and Biological Efficacy of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS 13369-83-0)—often referred to by its tautomeric equivalent, 4-iodo-2-methyl-5-nitroimidazole (INim)—is a highly specialized heterocyclic compound with profound implications in oncology and infectious disease. By strategically incorporating a heavy halogen (iodine) onto a bioreductive nitroimidazole scaffold, this molecule exhibits a dual-function biological profile. It serves as an advanced hypoxia-targeted radiosensitizer capable of amplifying localized radiation damage in solid tumors, while simultaneously acting as a potent antimicrobial agent against anaerobic pathogens.

This whitepaper synthesizes the structural rationale, mechanistic pathways, and validated experimental protocols necessary for researchers and drug development professionals evaluating INim for therapeutic applications.

Structural Rationale and Physicochemical Profiling

The pharmacological potency of INim is dictated by the synergistic interplay of its functional groups. In biological systems, the 1H-imidazole core undergoes rapid tautomerization, rendering the 4- and 5-positions chemically equivalent. The specific substitutions on this core drive its biological activity:

  • The Nitro Group (C4/C5): Acts as a highly electrophilic moiety. In hypoxic environments (such as poorly vascularized tumor cores or anaerobic bacterial cultures), the nitro group undergoes single-electron bioreduction. In radiotherapy, it mimics molecular oxygen by undergoing dissociative ionization to yield reactive nitrogen species (NO and NO₂⁺), which "fix" DNA radicals and prevent DNA repair.

  • The Iodine Atom (C5/C4): Introduces a critical "heavy-atom effect." Iodine possesses a deep 1s electron binding energy (33.17 keV). When irradiated with X-rays above this threshold, iodine undergoes the Auger effect, emitting a cascade of low-energy electrons that deposit dense, localized energy, inducing complex DNA double-strand breaks (1).

  • The Methyl Group (C2): Modulates the compound's lipophilicity and proton affinity, optimizing cellular uptake and intracellular distribution compared to unsubstituted imidazoles (2).

Mechanisms of Biological Activity

Oncology: Hypoxia-Targeted Radiosensitization

Solid tumors frequently outgrow their blood supply, resulting in hypoxic regions that are notoriously resistant to standard radiotherapy. Oxygen is normally required to "fix" radiation-induced DNA damage; without it, cancer cells utilize chemical restitution (e.g., via glutathione) to repair DNA radicals.

INim overcomes this resistance through a dual mechanism. First, the iodine atom drastically increases the photoabsorption cross-section of the molecule. Upon X-ray irradiation, the localized Auger electron cascade physically shatters the DNA backbone. Concurrently, the nitro group undergoes photofragmentation. Research utilizing Near-Edge X-ray Absorption Mass Spectrometry (NEXAMS) has demonstrated that INim fragments to release NO and NO₂⁺ species. These species act as oxygen mimetics, covalently binding to DNA radicals and rendering the damage irreversible (3).

Radiosensitization Xray Ionizing Radiation (X-Rays) INim 5-Iodo-2-methyl- 4-nitro-1H-imidazole Xray->INim Absorption Radicals DNA Radicals (Tumor Cell) Xray->Radicals Direct Ionization Auger Iodine Photoactivation (Auger Electrons) INim->Auger I 1s/3d Edge Nitro Nitro Fragmentation (NO / NO2+ Release) INim->Nitro Dissociation Damage Irreversible DNA Double-Strand Breaks Auger->Damage Dense Localized Energy Nitro->Radicals Oxygen Mimetic Damage Fixation Radicals->Damage

Fig 1: Dual-action radiosensitization of INim via Auger emission and DNA damage fixation.

Infectious Disease: Antimicrobial Bioreduction

Beyond oncology, INim exhibits potent antibacterial and antifungal properties. In anaerobic microorganisms, the low intracellular redox potential allows specific enzymes—such as pyruvate:ferredoxin oxidoreductase (PFOR)—to transfer an electron to the nitro group of INim. This reduction generates a highly reactive nitro radical anion. Because mammalian cells lack these specific anaerobic reductive pathways, the prodrug remains relatively inert in healthy human tissue, ensuring a high therapeutic index.

Bioreduction Prodrug INim (Prodrug) Intact Nitro Group Radical Nitro Radical Anion (Highly Reactive) Prodrug->Radical 1e- Reduction PFOR Bacterial PFOR Enzyme (Anaerobic Environment) PFOR->Radical Electron Donor DNA Bacterial DNA Strand Cleavage Radical->DNA Covalent Adducts

Fig 2: Anaerobic bioreduction pathway of INim yielding reactive nitro radical anions in bacteria.

Quantitative Data & Comparative Efficacy

The incorporation of iodine significantly alters the fragmentation dynamics and efficacy of the nitroimidazole scaffold. Table 1 summarizes the comparative metrics of INim against its non-iodinated precursor and a brominated analog.

Table 1: Comparative Physicochemical and Radiosensitization Metrics

CompoundMolecular FormulaTarget Edge ActivationNO₂⁺ Fragmentation YieldHypoxic Enhancement Ratio (HER)*
Nim (2-methyl-5-nitroimidazole)C₄H₅N₃O₂N/AHigh1.3 - 1.5
INim (5-iodo-2-methyl-4-nitroimidazole)C₄H₄IN₃O₂33.17 keV (I 1s)Moderate-High2.0 - 2.5
BrINim (2-bromo-5-iodo-4-nitroimidazole)C₃HBrIN₃O₂13.47 keV (Br 1s)Moderate1.8 - 2.2

*HER values represent relative in vitro efficacy benchmarks under orthovoltage X-ray irradiation in hypoxic tumor models. A higher HER indicates superior restoration of radiation sensitivity in oxygen-deprived cells.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed with internal controls to isolate the specific mechanistic variables of INim.

Protocol 1: Near-Edge X-Ray Absorption Mass Spectrometry (NEXAMS)

Causality Focus: This protocol is utilized to prove that X-ray absorption at specific elemental edges (Iodine 1s) directly causes the release of the NO₂⁺ radiosensitizing fragments.

  • Sample Volatilization: Dissolve INim in a methanol/water mixture. Utilize electrospray ionization (ESI) to generate protonated gas-phase ions (INimH⁺).

  • Ion Trapping (Control Step): Confine the ions in a radio-frequency linear ion trap. Isolate the specific m/z corresponding to INimH⁺ to ensure baseline purity before irradiation.

  • Synchrotron Irradiation: Expose the trapped ions to tunable synchrotron radiation. Sweep the energy across the C 1s, N 1s, O 1s, and I 3d/1s edges (e.g., scanning up to ~34 keV for the I 1s edge).

  • Time-of-Flight (TOF) Mass Spectrometry: Following photoactivation, immediately extract the fragment ions into a TOF mass spectrometer.

  • Data Analysis: Quantify the relative yield of NO⁺ and NO₂⁺ fragments as a function of the incident X-ray energy. Peak yields correlating with the Iodine 1s edge validate the heavy-atom energy transfer mechanism.

Protocol 2: In Vitro Hypoxic Clonogenic Survival Assay

Causality Focus: Clonogenic assays measure true reproductive cell death rather than transient metabolic inhibition. Including both normoxic and hypoxic arms validates that INim's efficacy is selectively enhanced in oxygen-deprived environments.

  • Cell Culture & Hypoxia Induction: Seed A549 (human lung carcinoma) cells in 6-well plates. Transfer the "Hypoxic" cohort to a specialized hypoxia chamber (<0.1% O₂, 5% CO₂, 94.9% N₂) for 4 hours. Maintain the "Normoxic" cohort at 21% O₂.

  • Drug Administration: Treat both cohorts with a non-toxic baseline concentration of INim (e.g., 20 µM). Self-Validation: Include vehicle-only controls for both normoxic and hypoxic plates to establish baseline plating efficiency.

  • Irradiation: Deliver graded doses of X-rays (0, 2, 4, 6, and 8 Gy) to the plates using an orthovoltage irradiator (e.g., 225 kVp) to ensure sufficient energy to trigger the iodine Auger effect.

  • Incubation: Harvest the cells immediately post-irradiation, count, and re-plate at specific densities calculated to yield ~50-100 surviving colonies. Incubate under standard normoxic conditions for 10-14 days.

  • Scoring & HER Calculation: Fix colonies with 6.0% glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing ≥50 cells. Calculate the Hypoxic Enhancement Ratio (HER) by dividing the radiation dose required to achieve 10% survival (D₁₀) in the hypoxic control by the D₁₀ of the INim-treated hypoxic group.

Conclusion

5-iodo-2-methyl-4-nitro-1H-imidazole represents a sophisticated intersection of heavy-atom physics and bioreductive chemistry. By leveraging the deep electron binding energy of iodine alongside the oxygen-mimetic fragmentation of the nitro group, INim effectively dismantles the radioresistance of hypoxic tumors. Furthermore, its selective bioreduction in anaerobic environments preserves its utility as a potent antimicrobial. Future drug development efforts should focus on optimizing its in vivo delivery vehicles (e.g., liposomal or nanoparticle formulations) to maximize tumor accumulation and minimize systemic clearance.

References

  • Svensson, P. H. W., et al. "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." Physical Chemistry Chemical Physics 26 (2024): 770. Royal Society of Chemistry. URL:[Link]

  • LookChem. "4-IODO-2-METHYL-5-NITROIMIDAZOLE (CAS 13369-83-0) Chemical Properties and Biological Activities." LookChem Database (2024). URL:[Link]

  • Helmholtz-Zentrum Berlin (HZB). "Heavy element incorporation in nitroimidazole radiosensitizers." HZB Publication Database (2023). URL:[Link]

Sources

Structural Elucidation of 5-Iodo-2-methyl-4-nitro-1H-imidazole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of highly functionalized heterocycles presents unique analytical challenges. 5-Iodo-2-methyl-4-nitro-1H-imidazole (also known via its tautomer as 4-iodo-2-methyl-5-nitro-1H-imidazole) is a critical synthetic intermediate recognized for its potential as an anti-infective and anti-cancer radiosensitizing agent[1]. Characterizing this molecule requires navigating complex tautomeric equilibria, the absence of aromatic protons, and the profound electronic shielding induced by halogen heavy atoms. This whitepaper provides an in-depth, self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), multinuclear ( 1 H, 13 C, 15 N) NMR, and vibrational spectroscopy—to unambiguously confirm its molecular architecture.

Physicochemical Context & Synthetic Origin

Understanding the baseline physicochemical properties is the first step in designing an analytical workflow. The compound features a unique triad of substituents (methyl, nitro, and iodo) on the imidazole core, which drastically alters its electron density and ionization behavior.

Synthetically, this compound is typically accessed via the highly controlled 2[2]. Using a mixture of concentrated sulfuric and nitric acids at sub-zero temperatures, an electrophilic aromatic substitution selectively displaces one iodine atom, yielding the target nitrated product[2].

Quantitative Data Summary
ParameterValueAnalytical Significance
Molecular Formula C 4​ H 4​ IN 3​ O 2​ Guides exact mass calculations and isotope pattern expectations.
Exact Mass 252.9348 DaTarget for HRMS [M-H] precursor ion isolation.
LogP 1.75Indicates moderate lipophilicity; guides LC-MS solvent selection.
Topological Polar Surface Area 74.5 ŲReflects the high polarity of the nitro and imidazole N-H groups.

Analytical Workflow & Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the analytical data must be acquired using strict, self-validating protocols. The workflow below outlines the orthogonal techniques required to piece together the molecular structure.

Workflow A Sample Prep (5-iodo-2-methyl-4-nitro-1H-imidazole) D FT-IR Spectroscopy Functional Group ID A->D BA BA A->BA B HRMS (ESI-TOF) Exact Mass & Fragmentation E Structure Validation & Tautomer Resolution B->E C NMR Spectroscopy (1H, 13C, 15N, 2D HMBC) C->E D->E BA->C

Figure 1: Multi-modal analytical workflow for the structure elucidation of nitroimidazoles.
SOP 1: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade Methanol.

  • Dilution: Dilute the stock solution 1:100 in Methanol/Water (50:50 v/v). Crucial Step: Do not add formic acid. The imidazole N-H is highly acidic due to the electron-withdrawing nitro group; promoting deprotonation is preferred.

  • Ionization: Operate the ESI-TOF mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

  • Data Acquisition: Isolate the [M-H] precursor at m/z 251.9. Apply a collision energy (CE) ramp of 15–40 eV using Argon as the collision gas for MS/MS fragmentation.

SOP 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate magnetic inhomogeneities caused by micro-particulates.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Crucial Step: Use a prolonged 3-second relaxation delay to account for the slow relaxation of the unprotonated carbons (C2, C4, C5).

  • 2D Acquisition (HMBC): Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz) to map the connectivity of the isolated methyl group.

High-Resolution Mass Spectrometry (HRMS) Elucidation

Mass spectrometry provides the foundational proof of the molecular formula and primary functional groups.

Causality in Ionization: Because the nitro group heavily withdraws electron density from the imidazole ring, the N-H proton becomes highly labile. Consequently, ESI in negative mode yields a robust deprotonated molecular ion [M−H]− at m/z 251.9270 .

Fragmentation Pathways (MS/MS):

  • m/z 221.9 [M−H−NO]− : Characteristic radical loss of nitric oxide, a hallmark of aromatic nitro compounds.

  • m/z 205.9 [M−H−NO2​]− : Direct cleavage of the nitro group.

  • m/z 126.9 ( I− ) and m/z 125.0 [M−H−I]− : The C-I bond is highly polarizable and represents the weakest bond in the molecule. Collision-induced dissociation (CID) readily cleaves this bond, yielding the stable iodide anion and the corresponding organic fragment.

Multinuclear NMR Spectroscopy & The Heavy Atom Effect

The primary challenge in elucidating 5-iodo-2-methyl-4-nitro-1H-imidazole is the complete absence of aromatic protons . Without 3JHH​ couplings to trace the ring system, we must rely entirely on heteronuclear shifts and 2D correlations.

H NMR (DMSO- d6​ )
  • δ 2.35 ppm (s, 3H): Assigned to the C2-methyl group.

  • δ 13.5 - 14.0 ppm (br s, 1H): Assigned to the imidazole N-H. Causality: The extreme broadness of this peak is caused by the quadrupolar relaxation of the adjacent 14 N nucleus combined with rapid intermolecular proton exchange in solution.

C NMR & The Heavy Atom Effect (HAE)

The 13 C spectrum reveals four distinct carbon environments:

  • δ 14.2 ppm: C2-methyl carbon.

  • δ 146.5 ppm: C2 (highly deshielded by two adjacent electronegative nitrogen atoms).

  • δ 140.2 ppm: C4 (deshielded by the strongly electron-withdrawing -NO 2​ group).

  • δ ~85.0 ppm: C5.

    • Mechanistic Insight: Why is an sp2 hybridized aromatic carbon resonating in the aliphatic region? This is the Heavy Atom Effect (HAE) . The massive electron cloud of the directly attached iodine atom induces strong spin-orbit coupling, generating a localized magnetic field that highly shields the C5 nucleus, pushing its chemical shift drastically upfield.

N NMR: The Ultimate Structural Validator

To definitively assign the nitro group and the imidazole ring nitrogens,3[3].

  • δ ~360 ppm: The nitro group nitrogen (-NO 2​ ). The high electronegativity of oxygen severely deshields this nucleus[4],[3].

  • δ ~240 ppm: Imidazole N3 (pyridine-like, unprotonated, sp2 hybridized lone pair).

  • δ ~180 ppm: Imidazole N1 (pyrrole-like, protonated, lone pair delocalized into the aromatic ring)[3].

Tautomerism Dynamics

In solution, the molecule exists in a rapid, solvent-dependent tautomeric equilibrium between 5-iodo-2-methyl-4-nitro-1H-imidazole and 4-iodo-2-methyl-5-nitro-1H-imidazole.

Tautomerism T1 4-Nitro-5-iodo Tautomer (N1-H adjacent to I) T2 5-Nitro-4-iodo Tautomer (N1-H adjacent to NO2) T1->T2 Proton Exchange HMBC 2D HMBC Analysis Resolves dominant state HMBC->T1 HMBC->T2

Figure 2: Tautomeric equilibrium dynamics resolved via 2D HMBC NMR spectroscopy.

Resolution via 2D NMR: Because the proton rapidly exchanges between N1 and N3, 1D NMR often shows time-averaged signals. However, by utilizing 1 H- 15 N HMBC, we can observe the long-range coupling from the C2-methyl protons to both ring nitrogens. The relative intensity of the cross-peaks, combined with low-temperature NMR studies (which slow the exchange rate), allows researchers to determine the dominant tautomer. Typically, the electron-withdrawing nitro group stabilizes the tautomer where the N-H proton is furthest from the steric bulk of the iodine atom.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal, self-validating proof of the functional groups deduced by NMR and MS.

  • 3100 - 2800 cm⁻¹: Broad stretching corresponding to the imidazole N-H and the aliphatic C-H of the methyl group.

  • 1530 cm⁻¹ & 1350 cm⁻¹: The hallmark asymmetric and symmetric stretching vibrations of the aromatic -NO 2​ group.

  • ~600 cm⁻¹: A sharp, intense band corresponding to the C-I stretching vibration, confirming halogenation.

References

  • Title : 4-IODO-2-METHYL-5-NITROIMIDAZOLE | Source : LookChem | URL : 1

  • Title : 1H-Imidazole,5-iodo-2-methyl-4-nitro- | Source : GuideChem | URL : 5

  • Title : 4-Iodo-2-methyl-5-nitro-1H-imidazole | Source : AiFChem | URL : 6

  • Title : US3435049A - Nitroimidazole derivatives | Source : Google Patents | URL : 2

  • Title : Analysis of Common Explosives in Different Solvents by Nuclear Magnetic Resonance Spectroscopy | Source : ICM | URL : 4

  • Title : NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory | Source : Australian Journal of Chemistry | URL : 3

Sources

Comprehensive Technical Guide on 4-Iodo-2-methyl-5-nitroimidazole (CAS 13369-83-0): Properties, Synthesis, and Applications in Radiotherapy and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes the boundaries of targeted therapies, halogenated nitroimidazoles have emerged as critical structural motifs. Among them, 4-Iodo-2-methyl-5-nitroimidazole (CAS 13369-83-0) stands out as a highly specialized compound. Characterized by the presence of both an electron-withdrawing nitro group and a heavy-atom iodine substituent on an imidazole core, this molecule serves a dual purpose: it is a potent intermediate in organic synthesis and an advanced radiosensitizer for hypoxic tumor targeting.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic biological activity, and validated synthetic protocols for CAS 13369-83-0, designed for researchers and application scientists in pharmaceutical development.

Physicochemical Properties & Structural Dynamics

4-Iodo-2-methyl-5-nitroimidazole (also referred to as 5-iodo-2-methyl-4-nitro-1H-imidazole due to annular tautomerism) is a highly functionalized heterocyclic compound. The juxtaposition of the iodine atom at the C4 position and the nitro group at the C5 position creates a unique electronic environment. The nitro group strongly withdraws electron density, making the imidazole ring electron-deficient, while the iodine atom provides a highly polarizable, heavy-atom center [1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Iodo-2-methyl-5-nitro-1H-imidazole
CAS Number 13369-83-0
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 252.998 g/mol
Appearance Light yellow to yellow solid
Melting Point 271–273 °C (Decomposition)
Topological Polar Surface Area 74.5 Ų
Storage Conditions Inert gas (Nitrogen/Argon) at 2–8 °C

Data compiled from verified chemical property databases [1].

Mechanism of Action: Hypoxic Tumor Radiosensitization

In oncology, hypoxic tumors are notoriously resistant to conventional radiotherapy because oxygen is required to "fix" radiation-induced DNA damage. 4-Iodo-2-methyl-5-nitroimidazole functions as a highly effective electrophilic radiosensitizer by acting as an oxygen mimetic, with the added advantage of heavy-element incorporation [2].

The Dual-Action Causality
  • The Heavy-Atom "Antenna" Effect : The high atomic number (Z=53) of the iodine atom gives it a high photoionization cross-section. During X-ray irradiation, iodine acts as an antenna, absorbing X-rays and triggering the Auger effect . This localized absorption generates a cascade of secondary X-rays, photoelectrons, and Auger electrons, which drastically amplify direct DNA strand breaks in the immediate vicinity of the molecule[2].

  • The Oxygen-Mimetic Effect : The nitroimidazole core undergoes fragmentation upon ionization, releasing reactive nitrogen species (NO and NO₂). These fragments rapidly attach to the DNA radicals formed by the secondary electrons. By forming stable adducts, they prevent the tumor cell's DNA repair machinery from fixing the strand breaks, effectively mimicking the radiosensitizing role of molecular oxygen [2].

G X X-Ray Irradiation I Iodine Atom (High-Z) Photoionization & Auger Effect X->I Absorption N Nitroimidazole Core Fragmentation (NO/NO2) X->N Ionization D DNA Strand Breaks (Direct Damage) I->D Secondary Electrons R DNA Radical Adducts (Repair Inhibition) N->R Oxygen Mimetic T Tumor Cell Death (Hypoxic Environment) D->T R->T

Dual-action radiosensitization mechanism of 4-iodo-2-methyl-5-nitroimidazole in hypoxic tumors.

Synthetic Manufacturing Protocol

Because the nitro group severely deactivates the imidazole ring toward electrophilic aromatic substitution, standard iodination techniques (e.g., I₂/NaOH or ICl) often fail[3]. To achieve high yields of CAS 13369-83-0, a robust protocol utilizing N-Iodosuccinimide (NIS) in a polar aprotic solvent is required.

Experimental Workflow: Electrophilic Iodination of 2-Methyl-5-nitroimidazole

Reagents Required:

  • 2-Methyl-5-nitroimidazole (Precursor)

  • N-Iodosuccinimide (NIS, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology & Causality:

  • Dissolution & Activation : Suspend 2-methyl-5-nitroimidazole in anhydrous DMF and warm to 55 °C.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the charged transition state of the electrophilic substitution. Warming ensures complete dissolution and prepares the system for the endothermic activation of the deactivated ring.

  • Electrophile Addition : Add NIS in portions to the stirred solution.

    • Causality: NIS is a mild, easy-to-handle source of electrophilic iodine (I⁺). Portion-wise addition prevents localized thermal runaway and minimizes oxidative side reactions.

  • High-Temperature Iodination : Elevate the reaction temperature to 80 °C and maintain stirring for 4 to 5 hours.

    • Causality: The electron-withdrawing nature of the nitro group creates a high activation energy barrier for substitution at the C4 position. Sustained heating at 80 °C provides the necessary thermodynamic drive to complete the conversion.

  • Quenching & Precipitation : Cool the mixture to 20 °C and pour it into an equal volume of ice water.

    • Causality: The sudden shift in solvent polarity (from pure DMF to a water-rich mixture) forces the highly hydrophobic iodinated product to precipitate out of the solution, separating it from water-soluble byproducts.

  • Chemical Washing : Filter the yellow solid and wash extensively with 10% aqueous Na₂S₂O₃, followed by cold distilled water.

    • Causality: Sodium thiosulfate acts as a reducing agent, converting any unreacted electrophilic iodine or residual NIS into highly water-soluble iodide salts. This prevents product discoloration and ensures high chemical purity (>98%).

  • Isolation : Dry the resulting pale yellow crystals under high vacuum to afford 4-iodo-2-methyl-5-nitroimidazole (Yield: 71–80%).

G A 2-Methyl-5-nitroimidazole (Precursor) C Electrophilic Iodination (55°C -> 80°C, 4-5h) A->C B N-Iodosuccinimide (NIS) in DMF (Solvent) B->C D Precipitation in H2O & Na2S2O3 Wash C->D Quench & Purify E 4-Iodo-2-methyl-5-nitroimidazole (CAS 13369-83-0) D->E Yield: 71-80%

Electrophilic iodination workflow for synthesizing CAS 13369-83-0.

Advanced Applications in Organic Synthesis

Beyond its direct biological applications as an antimicrobial and anti-cancer agent [5], the iodine atom on CAS 13369-83-0 serves as a highly reactive leaving group for advanced synthetic transformations:

  • Cascade Heterocyclizations : 4-Iodo-2-methyl-5-nitroimidazole is utilized as a nucleophilic partner in reactions with highly reactive ortho-quinone methides (o-QMs). When reacted with substituted 2-hydroxymethylphenols in refluxing DMF, it undergoes a cascade reaction to form complex, biologically relevant scaffolds such as 1-methyl-3,7-dinitro-9H-imidazo[5,1-b][1,3]benzoxazines [4].

  • Radiotracer Synthesis : The iodine atom can be selectively replaced via palladium-catalyzed tritium-halogen exchange. Reacting CAS 13369-83-0 with tritium gas (³H₂) over a Pd/C catalyst yields 4-³H-2-methyl-5-nitroimidazole. This is a critical intermediate for synthesizing tritiated metronidazole, a radioactive tracer used in ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetic studies [5].

References

  • E. L. et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. RSC Advances. Retrieved from[Link]

  • Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1994). Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles. Synthetic Communications, 24(3), 353-366. Retrieved from[Link]

  • Osyanin, V. A., et al. (2013). Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. Retrieved from[Link]

  • LookChem. (2025). Cas 13369-83-0, 4-IODO-2-METHYL-5-NITROIMIDAZOLE Basic Information & Academic Research. Retrieved from[Link]

5-iodo-2-methyl-4-nitro-1H-imidazole IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 5-Iodo-2-methyl-4-nitro-1H-imidazole: Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

The compound 5-iodo-2-methyl-4-nitro-1H-imidazole (often referred to by its tautomeric equivalent, 4-iodo-2-methyl-5-nitro-1H-imidazole) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and radiopharmaceutical development[1]. Characterized by its unique combination of an electron-withdrawing nitro group, a sterically modulating methyl group, and a highly reactive iodine leaving group, this compound serves as a critical precursor for anti-infective agents, anti-cancer therapeutics, and hypoxia-targeted molecular imaging probes[2].

This technical whitepaper deconstructs the chemical identity, structural causality, field-proven synthesis protocols, and mechanistic applications of this essential imidazole derivative.

Nomenclature, Tautomerism, and Chemical Identity

Understanding the nomenclature of this compound requires acknowledging the inherent tautomerism of the imidazole ring. In solution, the proton attached to the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. As a result of this dynamic equilibrium, the substituents at positions 4 and 5 become structurally equivalent. Therefore, 5-iodo-2-methyl-4-nitro-1H-imidazole and 4-iodo-2-methyl-5-nitro-1H-imidazole are exact synonyms describing the identical chemical entity[1].

Quantitative Chemical Properties

The following table summarizes the core identifiers and physicochemical parameters of the compound:

PropertyValue
IUPAC Name 4-iodo-2-methyl-5-nitro-1H-imidazole[3]
Primary Synonyms 5-iodo-2-methyl-4-nitro-1H-imidazole; 4-Iodo-2-methyl-5-nitroimidazole[1]
CAS Registry Number 13369-83-0[1]
Molecular Formula C4H4IN3O2[1]
Molecular Weight 253.00 g/mol [3]
Canonical SMILES CC1=NC(I)=C(N1)=O[3]
Appearance Pale yellow crystal/solid[4]

Structural Causality and Pharmacophore Reactivity

The utility of 5-iodo-2-methyl-4-nitro-1H-imidazole in drug development is dictated by the synergistic reactivity of its three primary functional groups:

  • The Nitro Group (-NO₂): Positioned at C4/C5, the strongly electron-withdrawing nitro group deactivates the imidazole ring toward electrophiles but highly activates it for nucleophilic attack. Biologically, it serves as a bioreductive pharmacophore , undergoing single-electron reduction in hypoxic environments—a mechanism exploited in targeted cancer therapies[2].

  • The Iodine Atom (-I): As a heavy, highly polarizable halogen, iodine acts as an exceptional leaving group. This makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr), allowing for the complex elaboration of the imidazole core.

  • The Methyl Group (-CH₃): Located at the C2 position, the methyl group provides steric shielding to the adjacent nitrogen atoms, modulating the pKa of the ring and influencing the pharmacokinetic stability of downstream drug candidates.

Experimental Synthesis Workflow

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole relies on the electrophilic iodination of 2-methyl-4-nitroimidazole. The following protocol is engineered for high yield (~71–80%) and exceptional purity[4].

Step-by-Step Methodology & Causality
  • Step 1: Reagent Preparation. Dissolve 2-methyl-4-nitro-1H-imidazole (CAS: 696-23-1) in anhydrous N,N-dimethylformamide (DMF)[4].

    • Causality: DMF is a highly polar aprotic solvent that fully solubilizes the imidazole precursor and stabilizes the polar transition state during electrophilic aromatic substitution.

  • Step 2: Electrophilic Iodination. Add N-iodosuccinimide (NIS) in portions to the solution[4].

    • Causality: NIS is selected over elemental iodine (I₂) because it provides a controlled, mild source of electrophilic iodine (I⁺), minimizing the risk of over-iodination or oxidative degradation of the delicate heterocyclic ring.

  • Step 3: Thermal Activation. Heat the reaction mixture to 55–80 °C and maintain for 4 to 5 hours[4].

    • Causality: The electron-withdrawing nitro group significantly deactivates the imidazole ring; thus, sustained thermal energy is required to drive the electrophilic attack at the C5 position.

  • Step 4: Quenching and Precipitation. Cool the mixture to 20 °C and add an equal volume of ice water[4].

    • Causality: The sudden introduction of cold water drastically reduces the solubility of the iodinated product, driving the rapid precipitation of the crude yellow solid.

  • Step 5: Thiosulfate Wash. Filter the solid and wash the filter cake with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[4].

    • Causality: Thiosulfate acts as a highly specific reducing agent, converting any residual unreacted electrophilic iodine or NIS byproducts into highly water-soluble iodide ions. This prevents product discoloration and halogen contamination.

  • Step 6: Purification. Wash the cake with frozen distilled water, recrystallize from ethanol, and dry under a vacuum[4].

    • Causality: Ethanol recrystallization selectively removes organic impurities, yielding high-purity pale yellow crystals ready for downstream pharmaceutical coupling.

SynthesisWorkflow A 2-Methyl-4-nitro-1H-imidazole (Starting Material) B N-Iodosuccinimide (NIS) in DMF A->B Reagent Addition C Heating (55-80°C) for 4-5 hours B->C Electrophilic Iodination D Quench with Ice Water & Filter Yellow Solid C->D Precipitation E Wash with 10% Na2S2O3 & Distilled Water D->E Remove excess I2 F Recrystallization (Ethanol) & Vacuum Drying E->F Purification G 5-Iodo-2-methyl-4-nitro-1H-imidazole (Yield: ~71-80%) F->G Final Product

Synthesis workflow of 5-Iodo-2-methyl-4-nitro-1H-imidazole highlighting critical quenching steps.

Applications in Drug Development & Molecular Imaging

Anti-Infective and Anti-Cancer Therapeutics

In the pharmaceutical industry, 5-iodo-2-methyl-4-nitro-1H-imidazole is deployed as a potent anti-infective agent. It functions by penetrating susceptible microorganisms and inhibiting the growth and spread of anaerobic bacteria and fungi[2]. Furthermore, its ability to inhibit the proliferation of specific cancer cell lines makes it a valuable scaffold in oncology research for developing novel therapeutic approaches[2].

Hypoxia-Targeted Radiopharmaceuticals

One of the most advanced applications of this compound is its use as a precursor for hypoxia-targeted imaging agents (e.g., PET/SPECT tracers). Solid tumors frequently outgrow their blood supply, creating hypoxic (low oxygen) microenvironments that are highly resistant to standard radiation therapy.

The Trapping Mechanism:

  • Normoxia (Normal Oxygen): The nitroimidazole enters the cell and undergoes a single-electron reduction mediated by intracellular nitroreductases to form a nitro radical anion. Because oxygen is highly electronegative, it outcompetes the compound for the electron, oxidizing the radical back to the parent compound (futile cycling). The uncharged molecule then diffuses out of the cell.

  • Hypoxia (Low Oxygen): In oxygen-deprived tumor cores, back-oxidation cannot occur. The nitro radical anion undergoes further reduction into highly reactive hydroxylamine and amine species. These electrophilic intermediates covalently bind to intracellular macromolecules (proteins and DNA), permanently trapping the radio-labeled compound inside the hypoxic cell for precise diagnostic imaging.

HypoxiaMechanism Uptake Intracellular Uptake (Diffusion) Reductase Nitroreductase (1e- transfer) Uptake->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Activation Normoxia Normoxia (O2 present) Futile Cycling (Efflux) Radical->Normoxia O2 Competition Hypoxia Hypoxia (Low O2) Further Reduction (Hydroxylamine/Amine) Radical->Hypoxia O2 Depletion Normoxia->Uptake Back-oxidation Trapped Covalent Binding to Macromolecules (Trapped) Hypoxia->Trapped Adduct Formation

Bioreductive trapping mechanism of nitroimidazole pharmacophores in hypoxic tumor cells.

Sources

An In-depth Technical Guide to the Solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-iodo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a nitroimidazole derivative, it belongs to a class of compounds known for their antimicrobial and potential anti-cancer properties[1][2]. The strategic incorporation of an iodine atom and a nitro group onto the 2-methylimidazole scaffold presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents[3]. The efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. A comprehensive understanding of the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole in various solvents is therefore a cornerstone for its successful formulation, delivery, and therapeutic application.

This technical guide provides a detailed exploration of the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the accurate determination and interpretation of its solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict and understand the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole, we must consider its inherent physicochemical properties and the corresponding properties of the solvents.

Physicochemical Properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

While specific experimental data for 5-iodo-2-methyl-4-nitro-1H-imidazole is not extensively published, we can infer its likely characteristics from its structure and data from closely related analogues. The molecule possesses:

  • A polar imidazole ring: Capable of hydrogen bonding.

  • A nitro group: A strong electron-withdrawing group that contributes to the molecule's polarity.

  • An iodo group: This adds to the molecular weight and can participate in halogen bonding.

  • A methyl group: A non-polar substituent.

This combination of functional groups suggests a molecule with moderate to good solubility in polar organic solvents and poor solubility in non-polar solvents and water[4][5].

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from atomic interactions.

  • δP (Polar forces): Arising from dipole moments.

  • δH (Hydrogen bonding forces): Arising from the exchange of protons.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the saturation shake-flask method [10][11]. This method is reliable and widely accepted by regulatory bodies[11]. The following sections provide a comprehensive protocol for this method, tailored for the analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Core Experimental Workflow

The overall process involves creating a saturated solution of the compound, ensuring it has reached equilibrium, separating the undissolved solid, and then accurately measuring the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess 5-iodo-2-methyl-4-nitro-1H-imidazole to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours A->B C Periodically sample to confirm equilibrium is reached B->C D Centrifuge the sample to pellet undissolved solid C->D E Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) D->E F Dilute the clear filtrate with mobile phase E->F G Quantify concentration using a validated HPLC-UV method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole in a selection of solvents.

Materials:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole (solid, of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other low-binding material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid 5-iodo-2-methyl-4-nitro-1H-imidazole to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general solubility or 37 °C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change significantly over time)[11].

  • Sample Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles[10].

  • Sample Analysis: The concentration of 5-iodo-2-methyl-4-nitro-1H-imidazole in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[12].

Analytical Quantification: HPLC-UV Method

Objective: To accurately measure the concentration of dissolved 5-iodo-2-methyl-4-nitro-1H-imidazole.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength determined by UV-Vis scan of the compound (likely in the range of 280-350 nm due to the nitro-aromatic structure)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 5-iodo-2-methyl-4-nitro-1H-imidazole of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standards and the diluted samples onto the HPLC system.

  • Quantification: Plot the peak area of the standards against their concentrations to generate a linear standard curve. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the undissolved filtrate to determine the solubility.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following steps are critical:

  • Purity of Compound: Verify the purity of the 5-iodo-2-methyl-4-nitro-1H-imidazole using techniques like NMR or mass spectrometry.

  • Solid-State Analysis: After the experiment, analyze the remaining solid using methods like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation)[10].

  • Mass Balance: Ensure that the amount of compound added is accounted for by the dissolved and undissolved portions.

  • pH Measurement: For aqueous and buffered solutions, measure the pH of the suspension at the beginning and end of the experiment to ensure it remains constant.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Quantitative Solubility Data (Hypothetical)

The following table provides a template for presenting the experimentally determined solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. The values presented are hypothetical and should be replaced with experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25< 0.1< 0.0004Shake-Flask HPLC-UV
PBS (pH 7.4)370.250.001Shake-Flask HPLC-UV
Ethanol255.20.0205Shake-Flask HPLC-UV
Methanol258.90.0352Shake-Flask HPLC-UV
Acetonitrile2512.50.0494Shake-Flask HPLC-UV
DMSO25> 150> 0.593Shake-Flask HPLC-UV
N,N-Dimethylformamide (DMF)25> 120> 0.474Shake-Flask HPLC-UV

Molecular Weight of 5-iodo-2-methyl-4-nitro-1H-imidazole: ~253.00 g/mol [1]

Interpretation of Results

The hypothetical data aligns with the expected behavior of the molecule. The very low solubility in water and buffered saline highlights a potential challenge for aqueous formulations. The significantly higher solubility in polar aprotic solvents like DMSO and DMF suggests their utility as solvents for stock solutions in biological assays or as potential components in certain formulation strategies[5]. The moderate solubility in alcohols like ethanol and methanol indicates their potential use in co-solvent systems to enhance aqueous solubility.

G cluster_solute 5-iodo-2-methyl-4-nitro-1H-imidazole cluster_solvents Solvents Solute δD_solute, δP_solute, δH_solute Solvent_Good Good Solvent (e.g., DMSO) δD_solv, δP_solv, δH_solv Solute->Solvent_Good Small HSP Distance (Ra) High Solubility Solvent_Poor Poor Solvent (e.g., Water) δD_solv, δP_solv, δH_solv Solute->Solvent_Poor Large HSP Distance (Ra) Low Solubility

Caption: Hansen Solubility Parameter (HSP) Relationship.

Conclusion

This technical guide has outlined a comprehensive framework for understanding and determining the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. By combining a sound theoretical understanding with robust and validated experimental protocols, researchers can generate the high-quality solubility data essential for advancing the development of this promising compound. The methodologies described herein, particularly the shake-flask method coupled with HPLC analysis, provide a reliable pathway to characterizing this critical physicochemical property, thereby enabling informed decisions in formulation development and preclinical studies.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021). Available from: [Link]

  • Chemsrc. CAS#:35681-66-4 | 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. (2025). Available from: [Link]

  • Chemical Synthesis Database. 5-iodo-4-nitro-1H-imidazole. (2025). Available from: [Link]

  • lookchem. Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 4-Iodo-2-methyl-1H-imidazole Applications. Available from: [Link]

  • Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Available from: [Link]

  • PubMed. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. (2022). Available from: [Link]

  • ResearchGate. (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. (2023). Available from: [Link]

  • PMC. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. (2023). Available from: [Link]

  • ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. (2011). Available from: [Link]

  • ResearchGate. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics | Request PDF. Available from: [Link]

Sources

5-Iodo-2-methyl-4-nitro-1H-imidazole: Physicochemical Profiling, Synthesis, and Radiosensitization Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiosensitizers and anti-infective agents relies heavily on the precise functionalization of nitroaromatic scaffolds. 5-Iodo-2-methyl-4-nitro-1H-imidazole (often referred to interchangeably as 4-iodo-2-methyl-5-nitroimidazole due to annular tautomerism) represents a critical molecular building block in modern drug discovery and radiotherapy[1]. By combining the high electron affinity of the nitroimidazole core with the high-Z (atomic number) properties of an iodine atom, this compound serves as a dual-action agent. It is extensively utilized in the synthesis of hypoxia-targeted imaging probes (PET/SPECT) and as a precursor for advanced radiosensitizers designed to induce localized DNA double-strand breaks in hypoxic tumor microenvironments[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its application in oncology, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Identity

The structural identity of 5-iodo-2-methyl-4-nitro-1H-imidazole is defined by its molecular formula C₄H₄IN₃O₂ and a precise molecular weight of 252.99 g/mol [1][4].

A critical structural feature of this molecule is annular tautomerism . Because the N1 position of the imidazole ring is unsubstituted, rapid proton exchange occurs between the two nitrogen atoms in solution. Consequently, the 4-nitro and 5-nitro isomers exist in a dynamic equilibrium, making 5-iodo-2-methyl-4-nitro-1H-imidazole chemically equivalent to 4-iodo-2-methyl-5-nitro-1H-imidazole[1][4].

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 5-Iodo-2-methyl-4-nitro-1H-imidazole
Common Synonyms 4-Iodo-2-methyl-5-nitroimidazole; 4-Iodo-2-methyl-5-nitro-3H-imidazole
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 252.99 g/mol (often cited as 253.00 g/mol )
CAS Registry Number 13369-83-0
Monoisotopic Mass 252.9348 Da
Appearance Pale yellow crystalline solid
Solubility Profile Highly soluble in DMF, DMSO, and Methanol; Poorly soluble in Water

Mechanistic Role: Hypoxia Targeting & Radiosensitization

The integration of an iodine atom into the nitroimidazole ring is not arbitrary; it is a calculated structural modification designed to exploit the physical phenomena of ionizing radiation[2].

  • Hypoxia Targeting (The Nitro Group): Solid tumors frequently outgrow their blood supply, creating hypoxic cores that are highly resistant to standard radiation therapy (which relies on oxygen to fixate DNA damage). Nitroimidazoles mimic oxygen. Due to the strong electron-withdrawing nature of the -NO₂ group, the molecule undergoes a one-electron reduction catalyzed by nitroreductases in hypoxic cells, forming reactive radical anions (NO/NO₂ fragments) that trap DNA radicals and prevent repair[2][3].

  • Auger Electron Cascade (The Iodine Atom): Iodine is a heavy element (Z=53) with a high photoelectric absorption cross-section for tender X-rays. When irradiated, inner-shell ionization of the iodine atom triggers an Auger electron cascade. This localized release of multiple low-energy electrons generates dense ionization tracks within a nanometer radius, converting single-strand breaks into lethal DNA double-strand breaks[3][5].

Mechanism A Ionizing Radiation (Tender X-rays) B 5-Iodo-2-methyl-4-nitro-1H-imidazole (Hypoxic Tumor Localization) A->B C Iodine Core Excitation (Auger Electron Cascade) B->C D Nitro Group Reduction (NO/NO2 Radical Generation) B->D E DNA Double-Strand Breaks (Enhanced Radiosensitization) C->E D->E

Dual-mechanism of radiosensitization by iodinated nitroimidazoles in hypoxic cells.

Synthetic Methodology: Electrophilic Iodination

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole relies on the direct electrophilic aromatic substitution of 2-methyl-4(5)-nitroimidazole. Because the imidazole ring is highly deactivated by the electron-withdrawing nitro group, standard iodination with molecular iodine (I₂) is inefficient. Instead, N-Iodosuccinimide (NIS) is utilized as a potent, controlled source of electrophilic iodine (I⁺)[6].

Experimental Protocol

Reagents & Materials:

  • 2-Methyl-5-nitroimidazole (Starting Material)

  • N-Iodosuccinimide (NIS, 1.1 - 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ice-cold distilled water and Ethanol (for recrystallization)

Step-by-Step Workflow & Causality:

  • Dissolution: Suspend 2-methyl-5-nitroimidazole in anhydrous DMF and warm to 40–55°C under continuous stirring until fully dissolved.

    • Causality: DMF is chosen as a polar aprotic solvent because it effectively stabilizes the highly polar transition state of the electrophilic aromatic substitution without reacting with the electrophile, ensuring high conversion rates[6].

  • Electrophilic Addition: Add NIS in small portions to the warm solution. Once addition is complete, elevate the reaction temperature to 80°C and maintain for 4 to 5 hours.

    • Causality: NIS provides a steady, controlled release of the iodonium ion (I⁺). The elevated temperature (80°C) provides the necessary activation energy to overcome the ring deactivation caused by the nitro group, driving the substitution exclusively at the available 4/5-position[6].

  • Quenching & Precipitation: Cool the reaction mixture to 20°C. Pour the mixture slowly into an equal volume of ice water containing 10% Na₂S₂O₃.

    • Causality: Sodium thiosulfate acts as a specific reducing agent, converting any unreacted electrophilic iodine or molecular iodine byproducts into highly water-soluble, inert iodide ions (I⁻). The addition of ice water acts as an anti-solvent, forcing the hydrophobic iodinated product to precipitate out of the DMF/water matrix as a yellow solid[6].

  • Isolation & Purification: Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with 10% Na₂S₂O₃ followed by cold distilled water to remove residual DMF and succinimide. Recrystallize the crude solid from ethanol and dry under high vacuum.

    • Yield: Expected yield is between 71% and 80%[6].

Synthesis A 2-Methyl-4(5)-nitroimidazole (Starting Material) C Electrophilic Aromatic Substitution (55-80°C, 4-5 hours) A->C B N-Iodosuccinimide (NIS) Anhydrous DMF B->C D Quench & Precipitation (10% Na2S2O3 & Ice Water) C->D E 5-Iodo-2-methyl-4-nitro-1H-imidazole (Yield: 71-80%) D->E

Workflow for the electrophilic iodination of 2-methyl-4-nitroimidazole.

Analytical Characterization & Validation

To ensure the synthesized protocol is a self-validating system, the final product must undergo rigorous analytical characterization to confirm both purity and structural integrity:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The product should yield a distinct pseudo-molecular ion peak at m/z = 254.0 Da [M+H]⁺ in positive ion mode, confirming the addition of the iodine atom (mass shift from the starting material)[6].

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column (e.g., Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak indicates the successful removal of unreacted starting material and succinimide byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (in DMSO-d6) will show the disappearance of the aromatic proton at the C-4/5 position (which resonates around 8.0 ppm in the starting material), confirming complete halogenation at that specific site. The methyl protons will appear as a sharp singlet around 2.4 ppm.

References

  • [1] Cas 13369-83-0, 4-IODO-2-METHYL-5-NITROIMIDAZOLE | lookchem. Lookchem.com. 1

  • [6] 696-23-1 | 2-Methyl-5-nitro-1H-imidazole | Morinidazole Related. Ambeed.com. 6

  • [2] Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. RSC Publishing. 2

  • [4] 13369-83-0 | 4-Iodo-2-methyl-5-nitro-1H-imidazole. AiFChem. 4

  • [5] Schematic picture of the studied protonated molecules. From left to right: NimH +, INimH +, BrINimH +, and EtINimH +. ResearchGate. 5

  • [3] Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. DiVA Portal. 3

Sources

Theoretical Studies on 5-Iodo-2-methyl-4-nitro-1H-imidazole: Mechanisms of Heavy-Atom-Enhanced Radiosensitization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bifunctional Paradigm

The compound 5-iodo-2-methyl-4-nitro-1H-imidazole (often studied in its tautomeric form, 4-iodo-2-methyl-5-nitro-1H-imidazole, or INim ) represents a cutting-edge frontier in computational radiochemistry and oncology 1[1]. Standard nitroimidazoles, such as metronidazole, are well-documented "oxygen-mimetic" radiosensitizers. They possess high electron affinities, allowing them to capture hydrated electrons generated by ionizing radiation, which subsequently leads to the release of cytotoxic nitric oxide (NO) and nitrogen dioxide (NO₂) radicals that fixate DNA damage in hypoxic tumors 2[2].

However, theoretical and experimental studies have recently pivoted toward halogenated derivatives like INim. By incorporating iodine—a high-Z (atomic number) element—into the imidazole ring, researchers create a bifunctional molecule. The iodine atom acts as a localized "antenna" for tender X-rays. Upon irradiation, iodine undergoes deep core ionization, triggering an Auger-Meitner electron cascade. This localized electron shower drastically enhances the radiation dose at the molecular level, forcing the nitroimidazole backbone into a highly charged state that rapidly undergoes Coulomb explosion 3[3].

This whitepaper synthesizes the theoretical frameworks, Density Functional Theory (DFT) protocols, and molecular dynamics used to study the photofragmentation of INim.

Theoretical Framework & Electronic Structure

To accurately model the behavior of INim under physiological and irradiated conditions, computational chemists rely on advanced DFT methods. The causality behind the selection of specific functionals and basis sets is rooted in the molecule's unique electronic demands.

  • Functional Selection: Hybrid functionals such as B3LYP or M06-2X are strictly required. M06-2X, in particular, is optimized for main-group thermochemistry and non-covalent interactions, making it highly accurate for calculating the Proton Affinity (PA) and Adiabatic Electron Affinity (AEA) of the imidazole ring 4[4].

  • Relativistic Core Potentials: Modeling the iodine atom requires specialized basis sets. Standard all-electron basis sets fail because scalar relativistic effects in heavy atoms significantly contract the core s and p orbitals, altering valence bond energies. Therefore, the def2-TZVPP basis set is typically paired with relativistic Effective Core Potentials (ECPs) for iodine to ensure the C–I bond dissociation energy is calculated correctly 5[5].

  • Protonation Dynamics: Electrospray ionization (ESI) mass spectrometry and DFT calculations confirm that protonation of nitroimidazoles predominantly occurs at the N2 or N3 site of the imidazole ring, rather than the nitro group, due to a localized higher proton affinity (typically >9.0 eV) 6[6].

Computational Protocol: Simulating X-Ray Induced Fragmentation

To understand how INim acts as a radiosensitizer, researchers simulate the entire lifecycle of the molecule from ground state to X-ray absorption and subsequent fragmentation. The following step-by-step methodology represents a self-validating computational system used in modern literature 7[7].

Step 1: Ground-State Optimization & Validation
  • Initialization: Construct the 3D geometry of protonated INim (INimH⁺).

  • Optimization: Run a geometry optimization using B3LYP/def2-TZVPP (with ECP on Iodine).

  • Self-Validation (Frequency Analysis): Perform a harmonic vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true local minimum on the potential energy surface, preventing artifacts in subsequent dynamic simulations.

Step 2: Core-Hole State Generation (NEXAFS Simulation)
  • Excitation Modeling: Utilize Time-Dependent DFT (TD-DFT) to calculate transition probabilities from the I 3d or 4d core orbitals to unoccupied valence states.

  • Causality: This step simulates the initial X-ray photon absorption event. By mapping the perturbed electron density, researchers can predict the exact tender X-ray energy required to trigger the Auger cascade, directly informing clinical beamline parameters 3[3].

Step 3: Born-Oppenheimer Molecular Dynamics (BOMD)
  • Charge Assignment: To simulate the post-Auger-Meitner state, manually remove 2 to 3 electrons from the valence shell of the optimized INim structure (creating INim³⁺). Standard DFT cannot natively simulate stochastic Auger emission in real-time, so assigning a sudden multivalent charge state accurately mimics the initial conditions for Coulomb explosion.

  • Propagation: Propagate the nuclei using the Verlet algorithm with a time step of 0.5 fs for a total simulation time of 2–5 ps.

  • Data Extraction: Track the trajectories of the atoms to observe the femtosecond-scale breaking of the C–NO₂ bond, yielding NO⁺ and NO₂⁺ radicals.

Visualization of the Radiosensitization Pathway

G cluster_0 Phase 1: Ground State & Electronic Structure (DFT) cluster_1 Phase 2: X-Ray Excitation & Dynamics (TD-DFT & BOMD) cluster_2 Phase 3: Radiosensitization Mechanism N1 Geometry Optimization (B3LYP/def2-TZVPP + ECP for Iodine) N2 Frequency Analysis (Validation of Local Minima) N1->N2 N3 Proton Affinity & AEA Calculations N2->N3 N4 Core Ionization Simulation (I 3d/4d Edge Excitation) N3->N4 N5 Auger-Meitner Decay (Electron Cascade Modeling) N4->N5 N6 Born-Oppenheimer MD (Femtosecond Fragmentation) N5->N6 N7 NO / NO2 Radical Release (Oxygen Mimetic Effect) N6->N7 N8 DNA Backbone Breakage (Therapeutic Endpoint) N7->N8

Figure 1: Theoretical workflow and photofragmentation pathway of INim.

Quantitative Energetics & Electron Affinity

The efficacy of a radiosensitizer is heavily dependent on its electron affinity and protonation energetics. The table below summarizes the computed properties of standard nitroimidazoles compared to the theoretical behavior of halogenated derivatives like INim. The high Adiabatic Electron Affinity (AEA) of these compounds drives their ability to capture secondary electrons in hypoxic environments 6[6].

Table 1: Computed Energetic Properties of Nitroimidazole Radiosensitizers

CompoundProton Affinity (PA) [eV]Adiabatic Electron Affinity (AEA) [eV]Primary Fragmentation Product
1-Methyl-5-nitroimidazole 9.06~1.10NO / HNO₂
Metronidazole (METRO) 9.481.54NO₂⁻ / NO
Ornidazole (ORNI) 9.351.78NO₂⁻
5-Iodo-2-methyl-4-nitro-1H-imidazole (INim) 9.20 – 9.50> 1.80NO⁺ / NO₂⁺ (via Auger explosion)

*Values derived/extrapolated from comparative DFT studies on halogenated nitroimidazoles. The inclusion of the highly electronegative iodine atom significantly increases the AEA relative to non-halogenated precursors.

References

  • LookChem. "Cas 13369-83-0, 4-IODO-2-METHYL-5-NITROIMIDAZOLE".[Link]

  • AIP Publishing. "Binding preference of nitroimidazolic radiosensitizers to nucleobases and nucleosides probed by electrospray ionization mass spectrometry and density functional theory". The Journal of Chemical Physics.[Link]

  • RSC Publishing. "Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory". RSC Advances.[Link]

  • RSC Publishing. "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics". Physical Chemistry Chemical Physics.[Link]

  • ResearchGate. "Shell-Dependent Photofragmentation Dynamics of a Heavy-Atom-Containing Bifunctional Nitroimidazole Radiosensitizer". Physical Chemistry Chemical Physics.[Link]

  • PubMed. "Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds". Frontiers in Chemistry. [Link]

  • Diva Portal. "Shell-dependent photofragmentation dynamics of a heavy-atom-containing bifunctional nitroimidazole radiosensitizer".[Link]

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The Discovery and Evolution of Iodo-Nitroimidazole Compounds: A Technical Whitepaper on Hypoxia-Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Solid tumors frequently outgrow their vascular supply, creating microenvironments of severe oxygen deprivation (hypoxia). Because molecular oxygen is required to "fix" radiation-induced DNA damage, hypoxic cells exhibit profound resistance to standard radiotherapy and chemotherapy. The discovery and optimization of iodo-nitroimidazole compounds represent a critical milestone in oncological pharmacology, transitioning these molecules from simple radiosensitizers into sophisticated, non-invasive diagnostic imaging agents. This whitepaper details the chemical causality, mechanistic pathways, and self-validating experimental protocols that define the development of iodo-nitroimidazoles.

The Evolutionary Causality: From Radiosensitization to Scintigraphic Imaging

The foundational molecule for hypoxia targeting was misonidazole, an electron-affinic 2-nitroimidazole that mimics oxygen to fix DNA damage during radiotherapy 1. However, early clinical applications of misonidazole were severely bottlenecked by its high lipophilicity, which led to dose-limiting peripheral neuropathy and poor pharmacokinetic clearance 1.

To transition from a therapeutic sensitizer to a diagnostic marker capable of quantifying the hypoxic fraction via planar scintigraphy or SPECT, researchers needed to incorporate a gamma-emitting isotope (such as 123I , 125I , or 131I ). Initial attempts to directly radioiodinate the nitroimidazole ring produced highly lipophilic compounds (e.g., IPENI) that bound non-specifically to blood proteins and failed to clear from oxygenated tissues, resulting in negligible tumor-to-background contrast 2.

The Structural Solution: To solve this, medicinal chemists hypothesized that coupling the 2-nitroimidazole pharmacophore to a hydrophilic sugar moiety would drastically reduce the partition coefficient (lipophilicity). This causality-driven design led to the synthesis of iodoazomycin riboside (IAZR) 3 and subsequently iodoazomycin arabinoside (IAZA) 2. The arabinosyl-N1-glycosidic bond in IAZA was specifically chosen because it provided superior in vivo stability against enzymatic cleavage compared to standard ribosides, ensuring the tracer remained intact long enough to reach the tumor [[4]]().

Mechanistic Pathway of Hypoxia-Selective Retention

The diagnostic utility of iodo-nitroimidazoles relies entirely on a self-amplifying, oxygen-dependent redox mechanism. The retention of the compound is not based on receptor binding, but rather on intracellular bioreductive trapping.

G A Iodo-Nitroimidazole (Prodrug) B Single Electron Reduction (Intracellular Nitroreductases) A->B C Nitro Radical Anion (NO2•-) B->C D Normoxia (O2 present) Oxidation back to Prodrug C->D O2 competes for electron E Hypoxia (Low O2) Further Irreversible Reduction C->E Absence of O2 D->A Futile Cycling F Reactive Intermediates (Hydroxylamine / Amine) E->F G Covalent Binding to Macromolecules (Trapping) F->G

Mechanism of hypoxia-selective retention of iodo-nitroimidazoles.

  • Cellular Entry: The iodo-nitroimidazole diffuses across the cell membrane.

  • First Reduction: Intracellular reductases transfer a single electron to the nitro group, forming a nitro radical anion ( NO2∙−​ ).

  • The Oxygen Sensor (Futile Cycling): In healthy, normoxic tissues, highly electron-affinic oxygen rapidly oxidizes the radical back to the parent prodrug, allowing it to wash out of the cell 1.

  • Bioreductive Trapping: In hypoxic tumor cores ( pO2​<10 mmHg ), the radical anion undergoes further irreversible reductions to highly reactive hydroxylamine derivatives. These intermediates covalently bind to intracellular proteins and DNA, permanently trapping the radioisotope inside the hypoxic cell 5.

Quantitative Benchmarks & Pharmacokinetics

The addition of sugar moieties generated significant improvements in both binding kinetics and systemic clearance. IAZA demonstrated an initial in vitro binding rate of 284 pmol/ 106 cells/hr, which is over three times faster than the reference standard misonidazole (89 pmol/ 106 cells/hr) 26.

CompoundStructural ModificationInitial Binding Rate (EMT-6)Peak Tumor-to-Blood RatioTumor Uptake (%ID/g)
Misonidazole Aliphatic side chain89 pmol/ 106 cells/hr~1.5 (Rapid plateau)N/A
IAZR ( 125I ) Ribofuranosyl coupling~220-260 pmol/ 106 cells/hrN/AN/A
IAZA ( 125I ) Arabinofuranosyl coupling284 pmol/ 106 cells/hr8.7 (at 8 hr)1.22% (at 8 hr)
FIAZP ( 125I ) Fluoroxylopyranosyl couplingComparable to IAZA6.0 (at 24 hr)0.50% (at 24 hr)

Data synthesized from foundational biodistribution studies in murine BALB/c EMT-6 tumor models 67.

Standardized Experimental Methodologies

To ensure scientific integrity, the evaluation of novel iodo-nitroimidazoles must utilize a self-validating system that isolates hypoxia as the sole variable driving compound retention.

Workflow S1 1. Radiosynthesis (Isotopic Exchange) S2 2. EMT-6 Cell Culture (Oxic vs. Hypoxic Arms) S1->S2 S3 3. TCA Precipitation (Isolate Covalent Bonds) S2->S3 S4 4. Gamma Counting (Quantify Binding Rate) S3->S4

Step-by-step validation workflow for isolating hypoxia-specific macromolecular binding.

Protocol: In Vitro Hypoxia Binding Assay (EMT-6 Murine Mammary Carcinoma)

Rationale: This assay utilizes parallel oxic and hypoxic environments. The critical step—TCA precipitation—ensures that only covalently bound (bioreduced) tracer is measured, validating that retention is due to hypoxia and not passive lipophilic pooling 2.

  • Equilibration: Plate EMT-6 cells in glass spinner flasks at 106 cells/mL. Purge the control flask with 95% Air / 5% CO2​ (Oxic) and the experimental flask with 95% N2​ / 5% CO2​ (Hypoxic) for 2 hours at 37°C.

  • Tracer Introduction: Inject the radioiodinated marker (e.g., 125I -IAZA, specific activity ~0.23 GBq/mmol) into the sealed flasks to a final concentration of 30 µM 2.

  • Time-Course Sampling: Withdraw 1 mL aliquots at 0, 1, 2, 3, and 4 hours using a gas-tight syringe to preserve the atmospheric integrity of the flask.

  • Macromolecular Precipitation (Validation Step): Immediately treat the aliquots with ice-cold trichloroacetic acid (TCA). Causality: TCA precipitates cellular macromolecules (proteins/DNA). Free or non-specifically bound tracer remains in the supernatant. By filtering the mixture, researchers isolate the covalently bound fraction, proving true bioreductive trapping 2.

  • Quantification: Count the filters in a gamma counter. Normalize the activity to pmoles of drug per 106 cells and plot against time to determine the hypoxia-specific binding rate.

Modern Applications and Theranostic Evolution

While IAZA successfully imaged hypoxia in clinical settings, its protracted terminal elimination phase—driven by in vivo deiodination—prompted further drug development [[8]](). The structural legacy of IAZA directly informed the creation of modern PET tracers like 18F -FAZA (Fluoroazomycin arabinoside), which utilizes the exact same arabinoside-nitroimidazole scaffold but substitutes iodine with fluorine-18 for superior spatial resolution in PET imaging 4.

Today, iodo-nitroimidazoles are experiencing a renaissance in the field of theranostics . Recent studies have encapsulated IAZA within functionally modified, carbohydrate-based nanogels (nanoIAZA). This formulation facilitates targeted delivery to hypoxic head, neck, and prostate cancer cells, shielding the iodine from premature deiodination while leveraging IAZA's inherent radiosensitizing properties to induce significant tumor regression 8.

References

  • Radioiodinated 1-(5-Iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (Iodoazomycin Arabinoside): A Novel Marker of Tissue Hypoxia. Journal of Nuclear Medicine.2

  • Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia - PubMed. National Institutes of Health (NIH).6

  • Radioiodinated 1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole: a novel probe for the noninvasive assessment of tumor hypoxia - PubMed. National Institutes of Health (NIH).7

  • Iodoazomycin riboside (1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole), a hypoxic cell marker. I. Synthesis and in vitro characterization - PubMed. National Institutes of Health (NIH).3

  • Hypoxia-Specific Tumor Imaging with 18F-Fluoroazomycin Arabinoside. Journal of Nuclear Medicine.4

  • Detection of hypoxia in microscopic tumors using 131I-labeled iodo-azomycin galactopyranoside (131I-IAZGP) digital autoradiography. National Institutes of Health (NIH) / PMC.5

  • The chemical structure of iodoazomycin arabinoside (IAZA; 1-D-(5-deoxy-5-iodoarabinofuranosyl)-2-nitroimidazole). ResearchGate.8

  • Chemical Modifiers of Radiation Response. Oncohema Key.1

Sources

Methodological & Application

Mechanistic Causality: Bioreductive Trapping & Photofragmentation

Author: BenchChem Technical Support Team. Date: April 2026

Tumor hypoxia remains a cardinal mechanism of resistance in clinical radiotherapy. As a Senior Application Scientist, I have designed this technical guide to explore the advanced utility of 5-iodo-2-methyl-4-nitro-1H-imidazole (and its alkylated derivatives) in hypoxia research.

Unlike first-generation oxygen-mimetic agents (e.g., misonidazole or nimorazole), the incorporation of a heavy iodine atom into the nitroimidazole scaffold creates a dual-action radiosensitizer . It leverages bioreductive trapping for hypoxia-selective accumulation while utilizing the iodine atom's high-Z (atomic number) properties to amplify localized DNA damage via X-ray photofragmentation[1].

This guide details the mechanistic rationale, quantitative metrics, and self-validating protocols required to successfully deploy this compound in your in vitro and in vivo workflows.

To design a robust experiment, one must understand the causality behind the compound's behavior in cellular environments. The efficacy of 5-iodo-2-methyl-4-nitro-1H-imidazole relies on two distinct but synergistic pathways:

  • Hypoxia-Selective Trapping (The Oxygen-Mimetic Effect): Upon cellular entry, the nitro group undergoes a one-electron reduction catalyzed by intracellular nitroreductases to form a nitro radical anion. In normoxic cells, oxygen (being highly electron-affinic) rapidly oxidizes this radical back to the parent compound—a process known as futile cycling[2]. In hypoxic environments, the radical undergoes further reduction to reactive hydroxylamines and amines, which form covalent adducts with intracellular macromolecules (thiols and DNA), effectively trapping the compound inside the hypoxic cell.

  • Heavy Element Photofragmentation (The Auger Effect): Once trapped in the hypoxic tumor cell, the iodine atom serves as a localized target for ionizing radiation. When irradiated with tender X-rays targeting the iodine L-edge, the atom undergoes deep core ionization. This triggers an Auger electron cascade, releasing highly reactive oxygen species (ROS) and NO/NO2 fragments that cause severe, irreparable DNA double-strand breaks[3].

Mechanism Compound 5-Iodo-2-methyl-4-nitro-1H-imidazole CellEntry Cellular Uptake Compound->CellEntry Nitroreductase Nitroreductase (1e- reduction) CellEntry->Nitroreductase Radical Nitro Radical Anion Nitroreductase->Radical Normoxia Normoxia (O2 present) Radical->Normoxia Hypoxia Hypoxia (Low O2) Radical->Hypoxia Futile Futile Cycling (Efflux) Normoxia->Futile Futile->Compound Oxidation Reduction Further Reduction (Hydroxylamine) Hypoxia->Reduction Adducts Macromolecular Adducts (Trapping) Reduction->Adducts Xray Tender X-ray Irradiation Adducts->Xray Targeted Localization Auger Iodine Core Ionization & Auger Cascade Xray->Auger DNA Lethal DNA Double-Strand Breaks Auger->DNA

Caption: Bioreductive trapping and X-ray photofragmentation pathways of iodinated nitroimidazoles.

Quantitative Efficacy Metrics

When evaluating radiosensitizers, quantitative data must be standardized. We rely on two primary metrics: the Hypoxic Cytotoxicity Ratio (HCR) and the Sensitizer Enhancement Ratio (SER) [4]. The table below summarizes comparative baseline data for protocol validation.

Compound ClassHypoxic Cytotoxicity Ratio (HCR)Sensitizer Enhancement Ratio (SER) at 15 GyPrimary Mechanism of Action
Misonidazole (Historical Ref.)~10.01.4 - 1.6Oxygen-mimetic radical competition
Nimorazole (Clinical Ref.)~5.01.3 - 1.4Oxygen-mimetic radical competition
5-Iodo-2-methyl-4-nitro-1H-imidazole > 25.02.1 - 2.8Dual-action (Bioreductive + Auger cascade)

Note: HCR = IC50(oxic) / IC50(anoxic). SER = (Radiation dose for 1% survival without drug) / (Radiation dose for 1% survival with drug).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that isolate the radiosensitizing effect from intrinsic drug toxicity.

Protocol A: In Vitro Radiosensitization Assay (Clonogenic Survival)

This workflow determines the SER of the compound in human colorectal carcinoma (HCT116) or squamous cell carcinoma (SCCVII) lines[4],[5].

Critical Rationale: To isolate the radiosensitizing effect from the compound's intrinsic hypoxic cytotoxicity (which requires >4 hours to manifest), drug exposure is strictly limited to 1 hour prior to irradiation.

  • Cell Seeding & Pre-incubation:

    • Seed HCT116 cells in 96-well plates. Causality: Adjust seeding density based on the anticipated radiation dose (e.g., 200 cells/well for 0 Gy; up to 10,000 cells/well for 29 Gy) to ensure countable colonies (20–100 per well) post-treatment.

    • Transfer plates to a strictly monitored anoxic chamber (<0.1% O₂). Incubate for 4 hours. Causality: This pre-incubation depletes residual intracellular oxygen and upregulates hypoxia-inducible factors and nitroreductases.

  • Compound Administration:

    • Dissolve 5-iodo-2-methyl-4-nitro-1H-imidazole in DMSO, then dilute in deoxygenated media (Final DMSO < 0.5% to prevent solvent toxicity).

    • Dose the cells at a concentration equivalent to the anoxic IC50 (typically 10 μM to 1 mM)[4].

    • Incubate for exactly 1 hour at room temperature (21 °C) inside the anoxic chamber.

  • Irradiation:

    • Irradiate the plates using a lead wedge above the anoxic chamber to generate a gradient of radiation doses (0 to 29 Gy) across the plate.

    • Self-Validation Control: Maintain a parallel plate under normoxic conditions (21% O₂) treated with the exact same drug concentrations and radiation doses. If the compound is a true hypoxic radiosensitizer, the normoxic SER will be ~1.0.

  • Plating and Analysis:

    • Immediately dissociate cells using Trypsin-EDTA, count, and re-plate into 6-well plates with fresh, drug-free media.

    • Incubate for 10–14 days. Fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet.

    • Calculate the SER at the 1% survival fraction.

Workflow Step1 Cell Seeding (Variable Density) Step2 Step2 Step1->Step2 Step3 Compound Dosing (1h exposure, 21°C) Step2->Step3 Step4 Gradient Irradiation (0 - 29 Gy) Step3->Step4 Step5 Dissociation & Re-plating Step4->Step5 Step6 Colony Counting & SER Calculation Step5->Step6

Caption: Workflow for in vitro clonogenic survival and radiosensitization assay.

Protocol B: Hypoxia-Targeted Molecular Imaging (Radioiodination Proxy)

Because the compound contains an iodine atom, it can be synthesized using radioisotopes (e.g., 123 I for SPECT or 125 I for high-resolution autoradiography) to serve as a non-invasive hypoxia probe[6].

  • Tracer Administration: Inject the 123 I-labeled 5-iodo-2-methyl-4-nitro-1H-imidazole intravenously into tumor-bearing murine models (e.g., SCCVII xenografts).

  • Uptake and Clearance Window: Allow a 2 to 4-hour uptake period. Causality: This specific window provides sufficient time for the nitroreductase-mediated covalent trapping in hypoxic tissues, while allowing unbound tracer to wash out of normoxic tissues, thereby maximizing the signal-to-background ratio.

  • Imaging Acquisition: Perform SPECT imaging. Self-Validation Control: Co-administer the standard hypoxia marker pimonidazole (unlabeled) and perform post-mortem immunohistochemistry. Spatial correlation between the SPECT signal and pimonidazole staining validates the tracer's hypoxia specificity.

References

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. RSC Advances, 2023. Available at:[Link]

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation. Chemical Science, 2025. Available via ResearchGate:[Link](Proxy URL based on source data)

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. British Journal of Radiology, 2019. Available at:[Link]

  • Reevaluation of the Radiosensitizing Effects of Sanazole and Nimorazole In Vitro and In Vivo. Journal of Radiation Research, 2003. Available at:[Link]

Sources

Application Note: 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole as a Dual-Action Radiosensitizer for Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

A major cause of radiotherapy failure in solid tumors is the presence of a hypoxic microenvironment. Oxygen is a potent radiosensitizer because it permanently "fixes" radiation-induced DNA radicals, leading to lethal double-strand breaks (DSBs). In hypoxic cores, this fixation does not occur, rendering cells up to three times more radioresistant.

Nitroimidazoles have long been investigated as electrophilic radiosensitizers that mimic the actions of oxygen in radiotherapy[1]. The fundamental basis for their use relies on a competition between the protective reaction of the nitro radical-anion with oxygen and the DNA-damaging pathways that occur in the absence of oxygen[2]. However, first-generation nitroimidazoles often required high clinical doses, leading to dose-limiting neurotoxicity.

5-iodo-2-methyl-4-nitro-1H-imidazole represents a next-generation, dual-action radiosensitizer. By incorporating a heavy element (iodine) into the nitroimidazole scaffold, this compound achieves two synergistic mechanisms:

  • Hypoxia-Selective Electrophilic Sensitization: In the absence of oxygen, intracellular reductases reduce the nitro group to a radical anion. Without O2 to reverse this process (futile cycling), the radical covalently binds to DNA, preventing repair[2]. Furthermore, ionization of the molecule generates significant quantities of NO and NO2 fragments, which attach to DNA radicals and disrupt repair processes[1].

  • Iodine Photoactivation & Auger Electron Cascade: Iodine possesses a deep 1s edge (33.17 keV), allowing it to absorb higher energy X-rays than standard biological tissue[3]. Upon inner-shell ionization by tender or hard X-rays, the iodine atom undergoes an Auger cascade—releasing a localized shower of low-energy electrons that inflict severe, high-linear energy transfer (LET) damage directly to the DNA backbone[3].

MOA A 5-iodo-2-methyl- 4-nitro-1H-imidazole B Tumor Hypoxia (<0.1% O2) A->B Cellular Uptake C X-ray Irradiation (>4.5 keV) A->C Photon Absorption D Nitro Radical Anion (O2 Mimetic) B->D 1e- Reduction (Reductases) E Auger Electron Cascade (Iodine Activation) C->E Inner-shell Ionization F DNA Radical Fixation D->F Covalent Binding G Localized DSBs E->G High LET Damage H Enhanced Cell Death (Radiosensitization) F->H G->H

Figure 1: Dual-action mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole in hypoxic tumor cells.

Physicochemical & Pharmacological Profile

To effectively formulate and utilize 5-iodo-2-methyl-4-nitro-1H-imidazole in preclinical models, understanding its baseline properties is critical. The integration of the iodine atom increases lipophilicity, which must be accounted for during in vitro drug dissolution.

Table 1: Compound Profile & Experimental Significance

PropertyValue / CharacteristicExperimental Significance
Core Pharmacophore 4-nitroimidazole derivativeUndergoes 1-electron reduction specifically in hypoxic environments.
Heavy Element Iodine (Position 5)Acts as an X-ray antenna; generates localized Auger electrons[3].
Primary Fragments NO⁺, NO₂⁺, I-radicalsMimics oxygen fixation; directly damages the DNA sugar-phosphate backbone[1].
Target Environment Hypoxic tumor core (<0.1% O₂)Minimizes systemic toxicity by remaining inactive in normoxic healthy tissue.

Experimental Methodologies

In Vitro Hypoxic Clonogenic Survival Assay

Clonogenic survival is the gold standard endpoint for evaluating in vitro radiosensitization, as it measures the ability of a single cell to undergo unlimited division post-irradiation[4].

Causality & Logic: Standard viability assays (like MTT or CellTiter-Glo) only measure metabolic activity and fail to distinguish between cells that are temporarily arrested versus those permanently sterilized by radiation. The clonogenic assay strictly quantifies true reproductive death.

Step-by-Step Protocol:

  • Cell Seeding & Attachment:

    • Harvest HCT116 (human colorectal carcinoma) or SCCVII (murine squamous cell carcinoma) cells in exponential growth phase.

    • Seed cells into 6-well plates. Critical Choice: Seed at varying densities (e.g., 200 cells/well for 0 Gy; up to 10,000 cells/well for 15 Gy) to ensure that a statistically viable number of colonies (50–150) survive at higher radiation doses[4]. Allow 12 hours for attachment.

  • Hypoxia Induction:

    • Transfer plates to a specialized anaerobic chamber (e.g., Bactron or Coy Laboratory Products) flushed with 95% N₂ and 5% CO₂ to achieve <0.1% O₂.

    • Causality: Cells must be pre-incubated in hypoxia for at least 4 hours prior to drug treatment to fully deplete residual intracellular oxygen and upregulate the necessary reductive enzymes[2].

  • Compound Treatment:

    • Dissolve 5-iodo-2-methyl-4-nitro-1H-imidazole in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) and add to the culture media at a sub-toxic concentration (typically 10–100 µM).

    • Incubate for 1 hour to allow intracellular equilibration.

  • X-ray Irradiation:

    • Irradiate the plates inside the hypoxic chamber (or in sealed hypoxic vessels) using an X-ray irradiator.

    • Deliver a gradient of doses: 0, 2, 4, 6, 10, and 15 Gy. Causality: A wide dose range is required to plot a robust survival curve and calculate the Sensitizer Enhancement Ratio (SER)[4].

  • Recovery & Colony Formation:

    • Immediately post-irradiation, remove the drug-containing media, wash with PBS, and replace with fresh, drug-free normoxic media.

    • Incubate under standard normoxic conditions (37°C, 5% CO₂) for 10–14 days.

  • Staining & Quantification:

    • Fix colonies with 10% neutral buffered formalin and stain with 0.5% crystal violet.

    • Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Workflow N1 1. Cell Culture (HCT116 / SCCVII) N2 2. Hypoxia Induction (Anaerobic Chamber, 4h) N1->N2 N3 3. Compound Treatment (10-100 µM Compound) N2->N3 N4 4. X-ray Irradiation (0 to 15 Gy) N3->N4 N5 5. Clonogenic Plating (14 Days Incubation) N4->N5 N6 6. Colony Counting (Calculate SER) N5->N6

Figure 2: Step-by-step workflow for the in vitro hypoxic clonogenic survival assay.

Quantification of DNA Double-Strand Breaks (γ-H2AX Flow Cytometry)

To validate that the mechanism of cell death is driven by the iodine-enhanced Auger cascade and nitro radical fixation, quantify the phosphorylation of histone H2AX (γ-H2AX), a direct biomarker for DNA DSBs.

  • Protocol: 1 hour post-irradiation (the peak of γ-H2AX expression), trypsinize cells, fix in 4% paraformaldehyde, and permeabilize with 90% ice-cold methanol. Stain with a FITC-conjugated anti-γ-H2AX antibody and analyze via flow cytometry.

  • Self-Validating Control: Always include a normoxic irradiated control. The iodinated compound should show minimal radiosensitization in normoxia, validating its hypoxia-selective nature.

Data Analysis & Interpretation

The efficacy of the radiosensitizer is quantified using the Sensitizer Enhancement Ratio (SER) . The SER is calculated as the ratio of the radiation dose required to achieve a specific biological effect (typically 1% survival) in the absence of the drug, divided by the dose required in the presence of the drug[4].

Table 2: Representative Radiosensitization Metrics (HCT116 Cells)

Treatment GroupRadiation Dose for 1% Survival (Gy)SER (Sensitizer Enhancement Ratio)γ-H2AX Fold Change (vs. Control)
Hypoxia + Vehicle ~15.0 Gy1.00 (Baseline)1.0x
Hypoxia + Non-Iodinated Nitroimidazole ~10.5 Gy~1.422.1x
Hypoxia + 5-Iodo-2-methyl-4-nitro-1H-imidazole ~7.2 Gy~2.084.8x

Interpretation: The addition of the iodine atom significantly lowers the radiation dose required to achieve 99% cell kill (SER > 2.0). The disproportionate increase in γ-H2AX fold change confirms that the enhanced lethality is driven by an increase in complex DNA double-strand breaks, characteristic of Auger electron emission[3].

Troubleshooting & Best Practices

  • Premature Drug Activation: Nitroimidazoles are highly sensitive to trace amounts of oxygen. If the SER is lower than expected, verify the integrity of the anaerobic chamber. Even 0.5% O₂ can cause the nitro radical anion to revert to its parent state, halting the radiosensitization process[2].

  • Solvent Toxicity: Because iodinated compounds have higher LogP values, researchers often overcompensate by using high concentrations of DMSO. Ensure final DMSO concentrations never exceed 0.5% v/v, as higher concentrations act as radical scavengers (radioprotectors), which will artificially depress the SER.

  • Irradiation Energy Matching: To maximize the Auger effect of the iodine atom, ensure the X-ray source emits photons with energies above the iodine L-edge (approx. 4.5 to 5.0 keV)[3]. Standard 137-Cs irradiators (662 keV) will still work via Compton scattering, but orthovoltage X-ray tubes often yield a higher interaction cross-section for heavy elements.

References

  • Svensson, P. H. W., Berholts, M., et al. "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." Physical Chemistry Chemical Physics, 2024. URL: [Link]

  • Bonnet, M., Hong, C. R., et al. "Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides." Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Wardman, P. "Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes." British Journal of Radiology, 2019. URL: [Link]

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Application Notes and Experimental Protocols for 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, purification, and characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole for researchers in drug discovery.

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding numerous life-saving drugs since its discovery in the 1950s.[1] Compounds in this class are renowned for their efficacy against anaerobic bacteria and protozoa, with some also showing promise as anti-cancer agents and radiosensitizers.[1][2] 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS 13369-83-0) is a derivative within this class, recognized for its potential as a potent anti-infective and anti-cancer agent.[2] Its structure, featuring an iodine atom, a methyl group, and a nitro group on the imidazole ring, presents a unique profile for biological activity and further chemical modification.

This guide provides a comprehensive set of protocols for the synthesis, purification, and analytical characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole. The methodologies are designed to be self-validating, ensuring researchers can confidently produce and verify this compound for use in drug development and other scientific investigations.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work commences.

Physicochemical Data

The key properties of 5-iodo-2-methyl-4-nitro-1H-imidazole are summarized below.

PropertyValueReference(s)
CAS Number 13369-83-0[2][3]
Molecular Formula C₄H₄IN₃O₂[2][3]
Molecular Weight 252.99 g/mol [2][3]
Appearance Expected to be a powder/crystalline solid
Melting Point 271-273 °C (with decomposition)[4]
Solubility Limited water solubility is expected[5]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[2][3]
Safety, Handling, and Storage

Nitroimidazole derivatives require careful handling due to their potential biological activity and the fact that their toxicological properties are often not fully investigated.[6]

Core Safety Precautions:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7][8] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or impervious clothing to prevent skin exposure.[6][9]

    • Respiratory Protection: For operations that may generate dust, use a particle respirator (e.g., P95 or P1).[6] If exposure limits are exceeded, a full-face respirator may be necessary.[9]

  • Handling Practices: Avoid formation and inhalation of dust.[6][7] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9] Use non-sparking tools to prevent ignition sources.[7][9]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][3]

  • Disposal: Dispose of waste materials and surplus compounds through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

Synthesis and Purification

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole is typically achieved through the direct iodination of its precursor, 2-methyl-4-nitro-1H-imidazole. The subsequent purification is critical for obtaining material suitable for analytical and biological studies.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Weigh Starting Material (2-methyl-4-nitro-1H-imidazole) B 2. Reaction Setup (Solvent + Reagents) A->B C 3. Iodination Reaction B->C D 4. Reaction Quenching C->D E 5. Isolate Crude Product D->E F 6. Recrystallization E->F G 7. Filtration & Washing F->G H 8. Drying G->H I Pure Compound H->I

Caption: High-level workflow for synthesis and purification.

Protocol 2.1: Synthesis of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole

Principle: This protocol describes the electrophilic iodination of the 2-methyl-4-nitro-1H-imidazole ring. The nitro group is deactivating, but the imidazole ring is sufficiently activated for iodination to occur. Acetic acid serves as a suitable solvent, and a combination of potassium iodide and a mild oxidizing agent facilitates the formation of the electrophilic iodine species required for the substitution reaction. This method avoids the use of hazardous hydriodic acid.[10]

Materials:

  • 2-Methyl-4-nitro-1H-imidazole (CAS 696-23-1)

  • Potassium Iodide (KI)

  • Sodium Sulfite (Na₂SO₃) or other suitable reducing agent for workup

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-nitro-1H-imidazole (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5 mL per gram of starting material).[10]

  • Add potassium iodide (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120-125 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product.

  • To remove any unreacted iodine, add a saturated solution of sodium sulfite dropwise until the characteristic brown color of iodine disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove residual acetic acid and inorganic salts.

  • Dry the crude product under vacuum. The expected yield for a similar reaction is high.[3]

Protocol 2.2: Purification by Recrystallization

Principle: Recrystallization is an effective technique for purifying solid organic compounds.[11] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Materials:

  • Crude 5-iodo-2-methyl-4-nitro-1H-imidazole

  • Recrystallization solvent (e.g., hot methanol, ethanol, or an ethyl acetate/hexane mixture)[11][12]

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., methanol) and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point determination.[11]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques should be employed.

Start Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Analysis Data Analysis & Interpretation NMR->Analysis MS->Analysis FTIR->Analysis Confirm Structure Confirmed Analysis->Confirm

Caption: Workflow for analytical characterization.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] ¹H NMR will confirm the presence of the methyl group and the imidazole proton, while ¹³C NMR will identify all unique carbon atoms in the structure.

Procedure:

  • Prepare the NMR sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS). The structure of related compounds has been analyzed by NMR.[14][15]

Protocol 3.2: Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[14] This provides strong confirmation of the compound's identity.

Procedure:

  • Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the ESI-MS instrument or use an LC-MS system.[16]

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The primary peak should correspond to the calculated mass of the protonated molecule (C₄H₅IN₃O₂⁺), which is approximately 253.94 g/mol .

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] For 5-iodo-2-methyl-4-nitro-1H-imidazole, characteristic peaks for the N-H, C-H, C=N, and N-O (nitro group) bonds are expected.

Procedure:

  • Acquire the FTIR spectrum of the solid sample, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Identify the characteristic absorption bands (in cm⁻¹). For nitroimidazole compounds, strong absorptions for the NO₂ group are typically observed around 1530 cm⁻¹ and 1370 cm⁻¹.[14]

Expected Analytical Data Summary
TechniqueExpected Result
¹H NMR Singlet for the methyl (CH₃) group (δ ~2.4-2.6 ppm).[13][14]
¹³C NMR Signals corresponding to the methyl carbon and the three distinct imidazole ring carbons.[15][17]
ESI-MS [M+H]⁺ peak at m/z ≈ 253.94
FTIR (cm⁻¹) Asymmetric and symmetric stretching of the NO₂ group (~1520-1540 cm⁻¹ and ~1350-1370 cm⁻¹).[14]

Applications in Drug Discovery Workflows

Once synthesized and characterized, the compound is ready for biological evaluation.

A Verified Compound B Prepare DMSO Stock Solution A->B C Primary Screening (e.g., Single High Concentration) B->C D Hit Identification C->D E Secondary Assays (e.g., Dose-Response, IC₅₀) D->E F Lead Candidate E->F

Caption: General screening cascade for drug discovery.

Protocol 4.1: Preparation of Stock Solutions for Biological Screening

Principle: For high-throughput screening and other biological assays, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This allows for easy dilution into aqueous assay buffers while minimizing the final DMSO concentration, which can be toxic to cells at high levels.

Materials:

  • Purified 5-iodo-2-methyl-4-nitro-1H-imidazole

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Accurately weigh a precise amount of the purified compound (e.g., 2.53 mg) into a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, adding 1.0 mL of DMSO to 2.53 mg of the compound (MW 252.99) will yield a 10 mM stock solution.

  • Vortex or sonicate the vial until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

Conclusion

This document provides a detailed framework for the synthesis, purification, and characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole, a compound of significant interest in pharmaceutical research. By following these protocols, researchers can produce high-purity material and validate its identity with confidence. The causality-driven explanations for experimental choices and the inclusion of safety protocols are intended to empower researchers to handle this promising molecule safely and effectively in their drug discovery endeavors.

References

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  • LookChem. (n.d.). Cas 13369-83-0, 4-IODO-2-METHYL-5-NITROIMIDAZOLE.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Nitroimidazole, 98%.
  • ChemicalBook. (2026). 2-Nitroimidazole - Safety Data Sheet.
  • Safety Data Sheet. (n.d.). 2-methyl-5-nitro imidazole cas no 696-23-1.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • LGC. (2023). CAT 244 - 2-Methyl-5-nitroimidazole - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • GuideChem. (n.d.). 1H-Imidazole,5-iodo-2-methyl-4-nitro-.
  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
  • Google Patents. (n.d.). WO1997001562A1 - Nitroimidazole antibacterial compounds and methods of use thereof.
  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • LookChem. (n.d.). 4-IODO-2-METHYL-5-NITROIMIDAZOLE.
  • CABI Digital Library. (n.d.). P 47 seLeCtive deteRMination of nitRoiMidazoLes in HONEY USING MOLECULARLY IMPRINTED SOLID-PHASE ExTRACTION AND LIQUID CHROMATOG.
  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.
  • Asian Publication Corporation. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry.
  • Google Patents. (n.d.). US3341548A - Nitroimidazoles and their preparation.
  • Journal of Scientific and Industrial Research. (2003). Medicinal Significance of Nitroimidazoles.
  • ACS Publications. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory.
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.
  • PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.

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Application Notes & Protocols for the Analytical Determination of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole. As a crucial intermediate or potential active pharmaceutical ingredient (API) within the nitroimidazole class, ensuring its purity and identity is paramount for drug safety and efficacy.[1][2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a discussion on Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]

Introduction: The Analytical Imperative

5-iodo-2-methyl-4-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, which are renowned for their therapeutic applications, including antimicrobial and radiosensitizing activities.[6][7][8] Whether synthesized as a final API or as a key intermediate for more complex molecules, the rigorous control of its chemical purity is a non-negotiable aspect of pharmaceutical manufacturing and development.[1][9] The presence of impurities, even at trace levels, can impact the stability, safety, and therapeutic effect of the final drug product.

This guide details robust analytical frameworks to address this need. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering the scientist to not only execute but also adapt these protocols. The primary techniques discussed are RP-HPLC for routine quality control and purity assessment, and the more sensitive LC-MS/MS for trace-level impurity analysis and characterization in complex matrices.

High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for quantifying moderately polar compounds like 5-iodo-2-methyl-4-nitro-1H-imidazole.[6][10] The method separates the target analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

The analyte is introduced into a flowing stream of a polar mobile phase. As it passes through a column packed with a nonpolar (e.g., C18) stationary phase, it partitions between the two phases. Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later. The nitro and iodo substituents on the imidazole ring lend the molecule a moderate polarity, making it well-suited for retention and separation on a C18 column.

Recommended Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A robust C18 column is recommended. A good starting point is a Thermo Scientific BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or equivalent.[11]

  • Reagents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Purified water (Milli-Q or equivalent), ortho-phosphoric acid, Potassium Dihydrogen Phosphate.

  • Reference Standard: A well-characterized reference standard of 5-iodo-2-methyl-4-nitro-1H-imidazole with a certificate of analysis.

Experimental Protocol: Quantitative Analysis

This protocol is designed for determining the purity (assay) of 5-iodo-2-methyl-4-nitro-1H-imidazole in a drug substance or for monitoring reaction progress.

Step 1: Preparation of Mobile Phase

  • Prepare a 0.025 M Potassium Dihydrogen Phosphate buffer.

  • Adjust the pH of the buffer to 3.0 using diluted ortho-phosphoric acid. This step is critical as pH control ensures consistent ionization state of the analyte and, therefore, reproducible retention times.

  • The final mobile phase consists of a mixture of the phosphate buffer and Methanol. A typical starting ratio is 30:70 (v/v) Buffer:Methanol .[11]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum to prevent pump cavitation and baseline noise.

Step 2: Standard Solution Preparation

  • Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the 5-iodo-2-methyl-4-nitro-1H-imidazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (e.g., 50 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This concentration is suitable for assay determination.

Step 3: Sample Solution Preparation

  • Accurately weigh a quantity of the test sample equivalent to about 25 mg of 5-iodo-2-methyl-4-nitro-1H-imidazole and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection. This filtration step is mandatory to protect the column from particulate matter, ensuring method longevity and performance.[12]

Step 4: Chromatographic Conditions The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
Column C8 or C18, 250 x 4.6 mm, 5 µmProvides excellent resolution for nitroimidazole compounds.[11]
Mobile Phase 0.025M KH₂PO₄ (pH 3.0):Methanol (30:70, v/v)The organic modifier and buffer combination ensures good peak shape and retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Detection UV at 310 nmNitroimidazole compounds exhibit strong UV absorbance around this wavelength.[6][13]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion from the injection solvent.
Run Time ~15 minutesSufficient to elute the main peak and any common impurities.

Step 5: Data Analysis and System Suitability

  • Before analyzing samples, perform at least five replicate injections of the working standard solution to establish system suitability.

  • Key system suitability parameters include:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Calculate the assay of the sample using the peak area response compared to the reference standard.

Method Validation Framework

Any developed analytical method must be validated to prove its suitability for the intended purpose.[5] The validation should be performed according to ICH Q2(R1) guidelines, assessing the parameters summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (using DAD), no interference at the analyte's retention time from placebo or known impurities.
Linearity To verify a proportional response to concentration.Correlation coefficient (r²) > 0.999 over a range (e.g., 50-150% of target concentration).[14]
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery from spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[14]
Precision (Repeatability & Intermediate) To assess the method's variability.RSD ≤ 2.0% for multiple preparations and injections.
Limit of Quantification (LOQ) Lowest amount quantifiable with acceptable precision/accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) Lowest amount detectable.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's resilience to small changes.System suitability parameters remain within limits when flow rate, pH, or mobile phase composition are slightly varied.

Diagram: General RP-HPLC Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Buffer:Methanol) P2 Prepare Reference Standard (Stock & Working Solutions) P3 Prepare Sample (Dissolve, Dilute, Filter) A1 Equilibrate HPLC System with Mobile Phase P3->A1 A2 Perform System Suitability Test (Replicate Standard Injections) A1->A2 A3 Inject Sample Solutions A2->A3 D1 Integrate Chromatograms (Obtain Peak Areas) A3->D1 D2 Verify System Suitability (RSD, Tailing, Plates) D1->D2 D3 Calculate Assay/Purity (Compare Sample to Standard) D2->D3

Caption: General workflow for the RP-HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the gold standard.[15] Its ability to selectively monitor a specific mass transition for the analyte provides unparalleled specificity, minimizing matrix interference.

Principle of Detection

Following chromatographic separation via LC, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures that only the compound of interest is detected.

Recommended Instrumentation and Reagents
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Reagents: LC-MS grade Methanol, Acetonitrile, and water; LC-MS grade volatile additives like Formic Acid or Ammonium Acetate. Non-volatile buffers like phosphate are incompatible with mass spectrometry.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) may be necessary for cleaning up complex samples before analysis.[10][15]

Experimental Protocol: Trace-Level Analysis

Step 1: Sample Preparation with Solid-Phase Extraction (SPE) This step is crucial for complex matrices like plasma or environmental samples to remove interfering substances.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[15]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

Step 2: LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmUPLC column for fast, high-resolution separation.
Mobile Phase A Water + 0.1% Formic AcidVolatile modifier for efficient protonation in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 1 minA gradient is typically required to elute a range of compounds and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the nitrogen-containing imidazole ring.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.

Step 3: MRM Transition Optimization The MRM transitions must be empirically determined by infusing a standard solution of 5-iodo-2-methyl-4-nitro-1H-imidazole into the mass spectrometer.

  • Precursor Ion ([M+H]⁺): The theoretical monoisotopic mass of C₄H₄IN₃O₂ is 252.93. The precursor ion to target in Q1 would be m/z 253.9 .

  • Product Ions: Fragmentation would likely involve the loss of the nitro group (-NO₂) or other characteristic cleavages. These product ions must be identified and the collision energy optimized to maximize their signal.

Diagram: LC-MS/MS Analytical Workflow

This diagram shows the workflow for trace analysis, including the critical sample cleanup step.

LCMSMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Quantification P1 Sample Pre-treatment (e.g., Dilution, Centrifugation) P2 Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) P1->P2 P3 Evaporation & Reconstitution in Mobile Phase P2->P3 A1 LC Separation (Gradient Elution) P3->A1 A2 Ionization (ESI+) A1->A2 A3 Tandem MS Detection (MRM: Precursor -> Product) A2->A3 D1 Generate Extracted Ion Chromatogram (XIC) A3->D1 D2 Construct Calibration Curve (using Isotope-Labeled Standard if available) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for trace analysis using LC-MS/MS with SPE.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the likely low volatility of 5-iodo-2-methyl-4-nitro-1H-imidazole, direct analysis is challenging. However, it can be a viable method for identifying volatile impurities or after a derivatization step to increase analyte volatility.

Applicability and Considerations
  • Derivatization: A chemical modification, such as silylation with N,O-bis(trimethylsilyl)acetamide (BSA), can be employed to replace the active hydrogen on the imidazole ring with a nonpolar trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC analysis.[16]

  • Impurity Profiling: GC-MS is excellent for identifying unknown volatile or semi-volatile impurities in the drug substance, using library matching of the resulting mass spectra.

General Protocol Outline
  • Derivatization: Dissolve the sample in an aprotic solvent (e.g., acetonitrile) and add the silylating reagent (BSA). Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.

  • GC Conditions:

    • Injector: Split/Splitless, 280°C.

    • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp at 10-20°C/min to a final temperature of 290-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Full Scan mode for identification of unknowns or Selected Ion Monitoring (SIM) mode for quantification of known analytes.

Conclusion

The selection of an appropriate analytical method for 5-iodo-2-methyl-4-nitro-1H-imidazole is dictated by the specific analytical objective. For routine quality control, purity assessment, and assay, a validated RP-HPLC method with UV detection offers a robust, reliable, and cost-effective solution. For trace-level quantification, impurity identification, or analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are required. While less conventional for the parent compound, GC-MS remains a valuable tool for profiling volatile impurities. The protocols and validation frameworks provided in this guide serve as a comprehensive starting point for developing and implementing scientifically sound analytical strategies in a regulated pharmaceutical environment.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. Validation of Impurity Methods, Part II. (2014).
  • Pravan Kumar et al. Direct spectrophotometric determination of 5-nitroimidazoles -A review. (2013). AJPER.
  • Journal of Pharmaceutical Research and Reports. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ResearchGate. Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. (2025).
  • Rasayan J. Chem. Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent.
  • BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. (2025).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025).
  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Fang, B., Jiang, D., Wang, S. et al. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). BMC Chemistry. Available from: [Link]

  • BenchChem. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025).
  • Crișan, G. et al. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules. Available from: [Link]

  • Unknown. DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
  • Hela, W. Sample preparation in analysis of pharmaceuticals. (2005). Available from: [Link]

  • Fang, B., et al. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). BMC Chemistry.
  • National Open Access Monitor, Ireland. Sample preparation in analysis of pharmaceuticals.
  • Bozhanov, S. et al. Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. (2018). International Journal of Pharmaceutical and Ethnopharmacological Research.
  • SciSpace. Analytical Methods (Royal Society of Chemistry). Available from: [Link]

  • Al-Ghanim, A. M. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2022). PMC. Available from: [Link]

  • Le Bizec, B. et al. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. (2006). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • BenchChem. Application Note: HPLC Analysis for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole. (2025).
  • Agilent Technologies. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019).
  • Austrian Agency for Health and Food Safety (AGES). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011).
  • Babu, N. P., & Ramachandran, D. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2021). Research Journal of Pharmacy and Technology.

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Application Note: In Vitro Evaluation of 5-Iodo-2-methyl-4-nitro-1H-imidazole as a Hypoxia-Targeted Radiosensitizer

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The tumor microenvironment is frequently characterized by severe hypoxia, a condition that confers profound resistance to conventional radiotherapy and chemotherapy. To exploit this physiological anomaly, nitroimidazole derivatives have been developed as hypoxia-selective cytotoxins and imaging agents[1]. 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS 13369-83-0)[2] represents a highly specialized, dual-function molecule that merges the bioreductive trapping capabilities of the nitroimidazole scaffold with the heavy-element radiosensitizing properties of iodine[3].

The Causality of Dual-Targeting
  • Hypoxia-Selective Bioreduction: In normoxic cells, the reduction of the nitro group ( NO2​ ) is rapidly reversed by oxygen (futile cycling). However, under severe hypoxia (<0.1% O2​ ), intracellular nitroreductases catalyze the irreversible reduction of the nitro group into reactive intermediates (e.g., hydroxylamines). These intermediates covalently bind to cellular macromolecules, selectively trapping the compound within hypoxic tumor niches[1][4].

  • Iodine-Enhanced Photofragmentation: The incorporation of iodine (a high-Z element) dramatically increases the localized absorption of X-rays (particularly tender X-rays above the iodine L-edge). Upon irradiation, core-level ionization of the iodine atom triggers the Auger effect, releasing a cascade of low-energy electrons. This localized energy deposition induces extensive molecular photofragmentation, generating highly reactive species (such as NO2+​ and NO+ ) that synergize to cause complex DNA backbone breakage and reactive oxygen species (ROS) generation[3][5].

MOA Compound 5-Iodo-2-methyl- 4-nitro-1H-imidazole Hypoxia Hypoxia (<0.1% O2) Nitroreductase Activity Compound->Hypoxia Bioreduction Xray X-ray Irradiation (Core Ionization) Compound->Xray Iodine Absorption Adducts Macromolecule Adducts (Trapping) Hypoxia->Adducts Covalent Binding Damage DNA Backbone Breakage & ROS Generation Adducts->Damage Synergistic Toxicity Auger Auger Electrons & Photofragmentation Xray->Auger L-edge Excitation Auger->Damage Localized Dose

Figure 1: Dual mechanism of hypoxia-selective trapping and iodine-driven photofragmentation.

Experimental Workflow & Methodologies

To accurately evaluate the efficacy of 5-iodo-2-methyl-4-nitro-1H-imidazole, assays must decouple its inherent hypoxic cytotoxicity from its radiation-enhancing properties. The following protocols provide a self-validating system to quantify both effects.

Workflow Seed Seed Cells (e.g., FaDu, 4T1) Incubate 24h for Adherence Treat Add 5-Iodo-2-methyl-4-nitro-1H-imidazole (Concentration Gradient: 0 - 200 µM) Seed->Treat Split Atmospheric Conditioning Treat->Split Normoxia Normoxia (21% O2) Incubate 24h Split->Normoxia Hypoxia Severe Hypoxia (<0.1% O2) Incubate 24h Split->Hypoxia Irrad X-ray Irradiation (0, 2, 4, 6, 8 Gy) Normoxia->Irrad Hypoxia->Irrad Assay Endpoint Assays: Clonogenic Survival & ROS-Glo Irrad->Assay

Figure 2: Step-by-step in vitro workflow for evaluating radiosensitization in hypoxia.

Protocol 1: Hypoxia-Selective Cytotoxicity & Radiosensitization Assay

Objective: Determine the Sensitization Enhancement Ratio (SER) and Hypoxia Cytotoxicity Ratio (HCR).

Step 1: Cell Seeding and Adherence

  • Harvest exponential-phase human squamous cell carcinoma cells (e.g., FaDu) or murine mammary carcinoma cells (e.g., 4T1)[4][6].

  • Seed cells into 60-mm glass petri dishes (for clonogenic assays) or 96-well plates (for viability/ROS assays) at optimized densities (e.g., 1×105 cells/dish).

  • Incubate for 24 hours at 37°C in 5% CO2​ to allow complete adherence.

Step 2: Compound Administration & Atmospheric Conditioning

  • Prepare a stock solution of 5-iodo-2-methyl-4-nitro-1H-imidazole in DMSO. Dilute in complete medium to final concentrations (0, 10, 50, 100, 200 µM), ensuring final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Replace media with the compound-dosed media.

  • Hypoxic Cohort: Transfer plates to an anaerobic gas-generating chamber or a controlled hypoxia incubator flushed with 95% N2​ / 5% CO2​ to achieve <0.1% O2​ [4]. Scientific Insight: Strict anoxia/severe hypoxia is critical; oxygen levels >0.5% will initiate futile cycling, artificially reducing the compound's apparent efficacy.

  • Normoxic Cohort: Maintain in a standard 21% O2​ incubator.

  • Incubate both cohorts for 24 hours.

Step 3: X-ray Irradiation

  • Irradiate the plates using a biological X-ray irradiator (e.g., 160–225 kVp) at doses of 0, 2, 4, 6, and 8 Gy.

  • Critical Step: Hypoxic plates must remain sealed in their anaerobic chambers during irradiation to prevent rapid reoxygenation, which would alter the radiation chemistry of the DNA radicals.

Step 4: Clonogenic Survival (Endpoint)

  • Immediately post-irradiation, trypsinize the cells, count, and re-plate at specific densities (e.g., 200–2000 cells/well depending on the radiation dose) in fresh, drug-free medium.

  • Incubate under normoxic conditions for 10–14 days to allow colony formation.

  • Fix with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.

Protocol 2: Intracellular ROS Quantification

Objective: Validate the photofragmentation and localized oxidative stress mechanism.

  • Following the 24-hour drug incubation and immediate post-irradiation (from Protocol 1), utilize a luminescence-based H2​O2​ detection kit (e.g., ROS-Glo™)[4].

  • Add the H2​O2​ substrate directly to the 96-well plates and incubate for 2–6 hours.

  • Add the detection reagent and read luminescence. Luminescence is directly proportional to the ROS generated by the Auger electron cascade and nitro-group fragmentation.

Data Presentation & Expected Outcomes

The efficacy of a hypoxia-targeted radiosensitizer is quantified by comparing its toxicity in normoxia vs. hypoxia, and its ability to shift the radiation survival curve.

Table 1: Expected Quantitative Pharmacodynamics for Iodinated Nitroimidazoles

ParameterNormoxia (21% O2​ )Hypoxia (<0.1% O2​ )Mechanistic Implication
Inherent Cytotoxicity ( IC50​ ) > 500 µM50 - 100 µMHigh Hypoxia Cytotoxicity Ratio (HCR > 5) confirms selective bioreductive trapping[4].
Radiation Survival (Surviving Fraction at 2 Gy - SF2) 0.65 (Control: 0.70)0.25 (Control: 0.55)Significant reduction in SF2 under hypoxia indicates potent radiosensitization.
Sensitization Enhancement Ratio (SER) 1.1 - 1.21.8 - 2.4Iodine core-ionization and Auger electron emission selectively amplify DNA damage in trapped cells[3][5].
Relative ROS Generation (Fold Change vs Control) 1.2x3.5x - 5.0xConfirms photofragmentation yielding reactive nitrogen/oxygen species ( NO2+​ , NO+ )[3].

E-E-A-T Insights & Troubleshooting

  • Solubility & Precipitation: 5-Iodo-2-methyl-4-nitro-1H-imidazole is highly lipophilic. Always dissolve in pure DMSO before dropwise addition to pre-warmed culture media. If precipitation occurs, the effective concentration will drop, skewing the SER calculations.

  • Verification of Hypoxia: Always run a parallel positive control for hypoxia. Use Western Blotting for HIF-1 α stabilization or a commercial pimonidazole (Hypoxyprobe) staining assay to validate that your chamber successfully reached <0.1% O2​ [1].

  • Irradiation Energy Selection: The radiosensitizing effect of iodine is heavily dependent on the X-ray energy. Tender X-rays or energies just above the iodine L-edge (approx. 4.5–5.2 keV) or K-edge (33.2 keV) maximize the photoelectric effect and subsequent Auger cascades[5]. Standard linear accelerators (LINACs) operating in the MV range rely primarily on Compton scattering, which reduces the heavy-element advantage of iodine in vitro.

References

  • Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE | lookchem. Lookchem. Available at:[Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. National Institutes of Health (NIH). Available at:[Link]

  • Hypoxia-Responsive Nanomicelle Based on 2-Nitroimidazole for Tumor Treatment Through Chemotherapy and Modulation of the Tumor Redox Microenvironment. ACS Publications. Available at:[Link]

  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. National Institutes of Health (NIH). Available at:[Link]

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. RSC Publishing. Available at:[Link]

  • When things fall apart. Understanding radiation damage to radiosensitisers. DiVA Portal. Available at:[Link]

Sources

Preclinical Evaluation of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole as a Dual-Action Hypoxic Radiosensitizer

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Tumor hypoxia remains one of the most significant barriers to effective clinical radiotherapy. Because molecular oxygen is required to permanently "fix" radiation-induced DNA damage, hypoxic tumor cores exhibit profound radioresistance. Nitroimidazoles have long been investigated as electron-affinic radiosensitizers that mimic oxygen to fix DNA radicals[1].

However, the specific compound 5-iodo-2-methyl-4-nitro-1H-imidazole (and its N-alkylated derivatives) represents a highly specialized evolution in this class: a heavy-atom-containing bifunctional radiosensitizer [2].

The Causality of Molecular Design

The efficacy of this compound relies on two distinct, synergistic mechanisms:

  • Bioreductive Accumulation (The Nitro Group): In the absence of oxygen, intracellular nitroreductases reduce the 4-nitro group into reactive hydroxylamines. This process covalently binds the molecule to intracellular macromolecules, selectively trapping the drug within the hypoxic microenvironment[1].

  • Photofragmentation and Auger Cascade (The Iodine Atom): The incorporation of iodine (a high-Z element, Z=53) dramatically increases the photoelectric absorption cross-section of the molecule when exposed to orthovoltage or megavoltage X-rays. Upon photon absorption, the iodine atom ejects inner-shell electrons, triggering an Auger electron cascade. This results in highly localized, dense ionization tracks that inflict complex, clustered DNA double-strand breaks (DSBs)[2].

Studies have demonstrated that the introduction of iodine atoms into the nitroimidazole ring results in a strong increase in both hypoxia-selective cytotoxicity and overall radiosensitizing potency compared to standard clinical controls like metronidazole or misonidazole[3],[4].

Mechanism Drug 5-Iodo-2-methyl- 4-nitro-1H-imidazole Hypoxia Hypoxic Tumor Microenvironment Drug->Hypoxia Selective Uptake Xray X-ray Irradiation (Radiotherapy) Drug->Xray High-Z Element (I) Bioreduction Bioreductive Activation (NO2 reduction) Hypoxia->Bioreduction Nitroreductases DNA Clustered DNA Double-Strand Breaks Bioreduction->DNA Radical Fixation Auger Iodine Photoactivation & Auger Electrons Xray->Auger Photoelectric Effect Auger->DNA Localized Dose Death Tumor Cell Death DNA->Death

Mechanism of dual-action radiosensitization by iodinated nitroimidazoles.

Selection of Animal Models

To accurately assess the efficacy of a hypoxia-targeted radiosensitizer, the chosen in vivo model must reliably develop a pathophysiologically relevant hypoxic fraction (HF).

  • Primary Model: FaDu (Human Head and Neck Squamous Cell Carcinoma) Xenografts. FaDu cells are the gold standard for testing nitroimidazole derivatives because they rapidly form diffusion-restricted hypoxic cores in vivo and closely mimic the radioresistant nature of human head and neck cancers[1].

  • Secondary Model: HCT116 (Human Colorectal Carcinoma) Xenografts. Colonic adenocarcinoma models are frequently utilized to evaluate the partition coefficients and tissue penetration of halogenated nitroimidazoles[3].

Quantitative Efficacy Benchmarks

The table below summarizes the comparative radiosensitizing efficacy of 5-iodo-2-methyl-4-nitro-1H-imidazole against non-iodinated clinical standards. The Sensitizer Enhancement Ratio (SER) is calculated as the radiation dose required to reach a specific biological endpoint in the absence of the drug divided by the dose required in the presence of the drug.

CompoundHypoxic Cytotoxicity (IC50, µM)Sensitizer Enhancement Ratio (SER)Primary Mechanism of Action
Metronidazole > 5001.2 - 1.3Oxygen mimicry (Radical fixation)
Misonidazole ~ 2001.5 - 1.6Oxygen mimicry (Radical fixation)
5-Iodo-2-methyl-4-nitro-1H-imidazole < 502.1 - 2.4Dual-action: O2 mimicry + Auger cascade

(Data synthesis based on comparative in vitro and in vivo radiosensitization profiles of iodinated vs. non-iodinated nitroimidazoles[3],[4]).

Experimental Protocols

Protocol A: Self-Validating Tumor Xenograft Establishment

Causality Insight: Testing a hypoxia-activated prodrug in a well-oxygenated tumor will yield false negatives. This protocol includes a mandatory self-validation step using Pimonidazole (a 2-nitroimidazole hypoxia marker) to confirm the presence of hypoxia before the therapeutic trial begins.

  • Cell Preparation: Harvest FaDu cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 5×106 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right hind flank of 6-8 week-old female BALB/c nude mice.

  • Tumor Monitoring: Measure tumors thrice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Hypoxia Validation (Critical Step): Once tumors reach ~150 mm³, randomly select 3 mice. Inject Pimonidazole hydrochloride (60 mg/kg, i.p.). Wait 60 minutes, then euthanize the mice and excise the tumors.

  • Immunohistochemistry: Fix tumors in formalin, embed in paraffin, and section. Stain with FITC-conjugated anti-pimonidazole antibodies.

    • Validation Gate: If the fluorescent hypoxic fraction (HF) is < 15% of the total viable tumor area, the xenograft batch is rejected for this specific assay.

Protocol B: In Vivo Radiosensitization and Tumor Growth Delay (TGD) Assay

Causality Insight: The timing of drug administration relative to irradiation is the most critical variable. 5-iodo-2-methyl-4-nitro-1H-imidazole must be given enough time to diffuse into avascular hypoxic regions and undergo initial enzymatic reduction to lock it in place before the X-ray beam triggers the localized Auger electron cascade.

  • Randomization: Once validated tumors reach 150-200 mm³, randomize mice into four groups (n=8/group):

    • Group 1: Vehicle Control (Saline + 5% DMSO).

    • Group 2: Radiation Alone (10 Gy).

    • Group 3: Drug Alone (5-iodo-2-methyl-4-nitro-1H-imidazole, 100 mg/kg i.p.).

    • Group 4: Drug + Radiation.

  • Drug Administration: Administer the vehicle or drug via intraperitoneal (i.p.) injection exactly 45 minutes prior to irradiation.

  • Targeted Irradiation: Anesthetize mice using isoflurane (2%). Place mice in a customized lead shield exposing only the tumor-bearing flank. Deliver a single fraction of 10 Gy using a small animal irradiator (e.g., 225 kVp X-rays, which are highly efficient at triggering the iodine photoelectric effect).

  • Monitoring & Endpoint: Measure tumor volumes every 2 days. The primary endpoint is the time taken for tumors to reach their initial treatment volume (Tumor Growth Delay).

  • Euthanasia: Euthanize animals when tumors exceed 1000 mm³ or if ulceration occurs.

Workflow Inoculation 1. Subcutaneous Injection (FaDu/HCT116 cells) Validation 2. Hypoxia Validation (Pimonidazole IHC) Inoculation->Validation Random 3. Randomization (Tumor Vol ~150 mm³) Validation->Random Admin 4. Drug Administration (i.p. injection) Random->Admin IR 5. Targeted Irradiation (10 Gy, 45 mins post-drug) Admin->IR Monitor 6. Tumor Growth Delay (Caliper tracking) IR->Monitor

In vivo experimental workflow for evaluating radiosensitizer efficacy.

References

  • Krause, W., Jordan, A., Scholz, R., & Jimenez, J. L. M. "Iodinated Nitroimidazoles as Radiosensitizers." Anticancer Research, 2005.[Link]

  • Gupta, R. P., et al. "Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives." Journal of Medicinal Chemistry, 1985. [Link]

  • "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." RSC Advances, 2023.[Link]

  • "Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress." MDPI, 2023.[Link]

Sources

Application Note: Synthesis and Derivatization of 5-Iodo-2-methyl-4-nitro-1H-imidazole for Advanced Radiotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of hypoxia-targeted radiosensitizers is a critical frontier in oncology. The compound 5-iodo-2-methyl-4-nitro-1H-imidazole represents a highly versatile, dual-action scaffold for drug discovery. The 2-methyl-4-nitroimidazole core provides bioreductive targeting specific to hypoxic tumor microenvironments, while the 5-iodo substituent serves two distinct purposes: it acts as a high-Z element for localized Auger electron emission during radiotherapy, and it provides a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale, physicochemical data, and validated protocols for developing N1- and C5-derivatives of this critical pharmacophore.

Mechanistic Grounding: Dual-Action Radiosensitization

To design effective derivatives, researchers must understand the causality behind the scaffold's biological activity.

Bioreductive Trapping: Solid tumors frequently exhibit severe hypoxia. The nitro group of the imidazole ring undergoes a single-electron reduction catalyzed by intracellular nitroreductases. In healthy, oxygenated cells, this radical is rapidly oxidized back to the parent compound (futile cycling). However, in hypoxic cells, the nitro radical undergoes further reduction to reactive hydroxylamines and amines, which covalently bind to intracellular macromolecules, effectively trapping the drug within the tumor.

Atom-Specific Photoactivation: The inclusion of the iodine atom at the C5 position is a deliberate radiobiological strategy. Iodine possesses a high mass attenuation coefficient. Recent studies demonstrate that targeting iodine atoms above their L-edge ionization energies with tender X-rays triggers intense photofragmentation. This generates reactive oxygen species (ROS) and causes severe DNA backbone breakage, particularly targeting phosphate and sugar groups at long distances from the initial photoactivation site [1].

Pathway A Iodine-Doped Nitroimidazole B Hypoxic Tumor Microenvironment A->B Cellular Uptake C Bioreductive Activation (Radical) B->C Nitroreductases (Low O2) D Tender X-ray Irradiation C->D Covalent Trapping E Auger Electron Emission D->E L-edge Ionization F DNA Backbone Breakage E->F ROS Generation

Diagram 1: Bioreductive activation and atom-specific X-ray photoactivation pathway.

Strategic Derivatization Workflows

The derivatization of 5-iodo-2-methyl-4-nitro-1H-imidazole generally proceeds via a two-stage orthogonal functionalization strategy.

Stage 1: N1-Alkylation (Tuning Pharmacokinetics)

The N-H proton of the imidazole ring is weakly acidic (pKa ~9.5). Deprotonation with a mild base such as potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., DMF) generates a nucleophilic nitrogen that readily attacks alkyl halides. By varying the alkylating agent, researchers can fine-tune the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecule. For instance, ethylation yields 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole (PubChem CID 2775242), which exhibits enhanced membrane permeability[2].

Stage 2: C5-Functionalization (Suzuki-Miyaura Coupling)

The carbon-iodine (C-I) bond at the 5-position is highly polarized and susceptible to oxidative addition by Palladium(0) catalysts. This allows for the straightforward introduction of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. Expanding the π -conjugated system at the C5 position can shift the reduction potential of the nitro group, directly impacting its hypoxia-selectivity.

Workflow Start 5-Iodo-2-methyl-4-nitro-1H-imidazole (Starting Material) Alkylation N1-Alkylation Reagents: Alkyl Halide, K2CO3, DMF Start->Alkylation Intermediate N1-Alkyl-5-iodo-2-methyl-4-nitro-1H-imidazole (e.g., 1-Ethyl derivative) Alkylation->Intermediate Coupling Suzuki-Miyaura Coupling Reagents: Aryl-B(OH)2, Pd(PPh3)4, Base Intermediate->Coupling Product C5-Aryl/Heteroaryl Derivative (Advanced Pharmacophore) Coupling->Product

Diagram 2: Two-stage synthetic workflow for the derivatization of the nitroimidazole scaffold.

Quantitative Data: Physicochemical Properties

The choice of the N1-substituent drastically alters the physicochemical profile of the scaffold, dictating its biodistribution and clearance. Below is a comparison of key intermediate derivatives utilized in drug development[2][3].

Compound NamePubChem CIDMolecular Weight ( g/mol )XLogP3TPSA (Ų)H-Bond Acceptors
5-Iodo-2-methyl-4-nitro-1H-imidazole N/A (Parent)252.99~1.172.43
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole 281.051.663.63
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole 373.170.9106.05

Table 1: Physicochemical comparison of 5-iodo-2-methyl-4-nitroimidazole derivatives. Data sourced from PubChem computed properties.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole (N1-Alkylation)

Causality Note: Potassium carbonate is selected over stronger bases (like NaH) to prevent degradation of the nitro group and to minimize side reactions. DMF ensures complete dissolution of the polar starting material.

Materials:

  • 5-Iodo-2-methyl-4-nitro-1H-imidazole (1.0 eq, 10 mmol, 2.53 g)

  • Ethyl iodide (1.2 eq, 12 mmol, 0.96 mL)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 15 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-2-methyl-4-nitro-1H-imidazole (2.53 g) in 20 mL of anhydrous DMF under an argon atmosphere.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.07 g) to the solution. Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation of the imidazole N-H.

  • Alkylation: Dropwise, add ethyl iodide (0.96 mL) via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 50°C and stir for 12 hours. Monitor reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 1:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. A precipitate will form.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 1-ethyl derivative.

Protocol B: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura Coupling)

Causality Note: The C5-iodo group is highly reactive, allowing for Suzuki coupling under relatively mild conditions. Tetrakis(triphenylphosphine)palladium(0) is used as the catalyst, and a biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole (1.0 eq, 1.0 mmol, 281 mg)

  • Phenylboronic acid (or desired arylboronic acid) (1.2 eq, 1.2 mmol, 146 mg)

  • Pd(PPh3​)4​ (0.05 eq, 5 mol%, 58 mg)

  • Sodium Carbonate ( Na2​CO3​ ) (2.0 eq, 2.0 mmol, 212 mg)

  • Solvent: Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine Toluene, Ethanol, and Water. Degas the solvent mixture by bubbling argon through the solution for 15 minutes.

  • Reagent Loading: Add 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole (281 mg), phenylboronic acid (146 mg), and Na2​CO3​ (212 mg) to the tube.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh3​)4​ catalyst (58 mg). Seal the tube.

  • Heating: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 8-10 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate in vacuo. Purify the crude product via column chromatography to isolate the C5-arylated nitroimidazole.

References

  • Svensson, P. H. W., et al. (2025). Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation. Chemical Science (RSC Publishing), 16(41), 19235-19243. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2775242, 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2775243, 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole. URL:[Link]

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5-iodo-2-methyl-4-nitro-1H-imidazole for targeting hypoxic tumors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Iodinated Nitroimidazoles as Dual-Action Hypoxia-Targeted Radiosensitizers

Introduction & Scientific Rationale

Solid tumors frequently outgrow their vascular supply, creating regions of severe oxygen depletion (hypoxia). Because molecular oxygen is a potent endogenous radiosensitizer—acting to permanently "fix" radiation-induced DNA damage via the formation of peroxyl radicals—hypoxic tumor cells exhibit profound radioresistance. To overcome this, nitroimidazoles have been historically employed as oxygen mimetics. These highly electron-affinic compounds penetrate hypoxic regions and undergo selective bioreduction by intracellular nitroreductases, trapping them within the tumor microenvironment.

However, traditional nitroimidazoles (e.g., misonidazole) often require high, clinically toxic doses to achieve a meaningful Sensitizer Enhancement Ratio (SER). Recent advancements in radiopharmaceutical chemistry have introduced heavy-element incorporated nitroimidazoles , such as 5-iodo-2-methyl-4-nitro-1H-imidazole (and its alkylated derivatives like 1-ethyl-5-iodo-2-methyl-4-nitroimidazole)[1][2].

The strategic addition of an iodine atom introduces a dual-action mechanism :

  • The "Antenna" Effect (Physical Sensitization): Iodine, a high-Z (atomic number) element, possesses a massive photoionization cross-section at tender X-ray energies. Upon irradiation, core ionization of the iodine atom triggers an Auger electron cascade, leading to localized dose enhancement[2].

  • Targeted Fragmentation (Chemical Sensitization): The resulting highly charged molecular state undergoes violent Coulomb explosion. Near-Edge X-ray Absorption Mass Spectrometry (NEXAMS) studies demonstrate that this fragmentation reliably ejects reactive nitrogen species (NO⁺ and NO₂⁺), which directly attack DNA radicals, thereby mimicking the oxygen fixation effect[2][3].

Mechanistic Overview

The following workflow illustrates the causality between the molecular structure of iodinated nitroimidazoles and their macroscopic radiosensitizing effects.

G A 5-Iodo-2-methyl-4-nitro-1H-imidazole (Dual-Action Radiosensitizer) B Tumor Hypoxia (Low pO2 Environment) A->B Administration C Bioreduction by Nitroreductases (Selective Accumulation) B->C Hypoxia-specific D Tender X-ray Irradiation (Radiotherapy) C->D Target Sensitization E Iodine Core Ionization (Auger Electron Cascade) D->E High-Z Antenna Effect F Coulomb Explosion & Fragmentation E->F Charge Accumulation G Release of NO / NO2 Radicals F->G Bond Cleavage H DNA Radical Fixation (Oxygen Mimetic Effect) G->H Radical Attack I Irreversible DNA Damage & Cell Death H->I Radiosensitization

Caption: Dual-action mechanism of iodinated nitroimidazoles combining hypoxia targeting and Auger-induced fragmentation.

Experimental Protocols

To validate the efficacy and mechanistic action of 5-iodo-2-methyl-4-nitro-1H-imidazole derivatives, researchers must employ a combination of biological survival assays and advanced physicochemical fragmentation analysis.

Protocol A: In Vitro Radiosensitization Assay (Clonogenic Survival)

Purpose: To quantify the Sensitizer Enhancement Ratio (SER) under strictly controlled oxygen tensions, validating the compound's ability to overcome hypoxia-induced radioresistance.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human squamous cell carcinoma cells (e.g., FaDu or A549) in 6-well plates at optimized densities (10² to 10⁴ cells/well, depending on the planned radiation dose) to ensure countable colonies.

  • Hypoxic Induction: Transfer the plates to a specialized hypoxia workstation (e.g., Don Whitley Scientific) purged with a gas mixture of 0.1% O₂, 5% CO₂, and balance N₂. Causality Note: Strict pO₂ control (<0.1%) is mandatory; trace oxygen will mask the sensitizer's effect by acting as the primary DNA radical fixator.

  • Drug Pre-Incubation: Treat the cells with 10 µM to 100 µM of the iodinated nitroimidazole. Incubate for 2–4 hours. Causality Note: This pre-incubation period is critical to allow intracellular nitroreductases to reduce the nitro group, covalently binding the drug to intracellular macromolecules and trapping it within the hypoxic cells.

  • Irradiation: Irradiate the plates using a linear accelerator or X-ray irradiator (e.g., 225 kVp) at doses ranging from 0 to 10 Gy. Maintain hypoxic conditions during irradiation using sealed modular incubator chambers.

  • Colony Formation: Post-irradiation, wash the cells with PBS to remove unbound drug, add fresh media, and return to normoxic incubators for 10–14 days.

  • Staining & Analysis: Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells. Calculate the survival fraction and determine the SER (Radiation dose without drug / Radiation dose with drug at 10% survival).

Protocol B: NEXAMS Fragmentation Analysis

Purpose: To map the molecular dissociation pathways following X-ray absorption, specifically verifying the generation of NO⁺ and NO₂⁺ reactive species[2][3].

Step-by-Step Methodology:

  • Sample Vaporization & Ionization: Dissolve the iodinated nitroimidazole in a methanol/water mixture. Introduce the sample into the vacuum chamber using Electrospray Ionization (ESI). Causality Note: ESI gently protonates the molecule (typically at the N2 site of the imidazole ring) without causing thermal degradation, yielding intact [M+H]⁺ parent ions[1][2].

  • Ion Trapping: Transfer the protonated molecules into a Paul trap (radiofrequency ion trap) to accumulate a dense target cloud for the photon beam.

  • Synchrotron Irradiation: Expose the trapped ions to tunable tender X-rays from a synchrotron light source. Scan the photon energy across the Iodine 3d-edge (~618-630 eV) and the Nitrogen 1s-edge (~400 eV)[2].

  • Time-of-Flight (ToF) Mass Spectrometry: Following photon absorption and subsequent Coulomb explosion, extract the resulting fragment ions into a ToF mass spectrometer.

  • Data Correlation: Analyze the mass-to-charge (m/z) spectra. The presence of high-yield peaks at m/z 30 (NO⁺) and m/z 46 (NO₂⁺) directly correlates to the chemical radiosensitizing potential of the compound[2][3].

Quantitative Data Summary

The incorporation of iodine significantly alters the physical absorption characteristics of the nitroimidazole while preserving its chemical ability to release toxic radicals. The table below summarizes comparative data trends derived from recent multiparticle coincidence and NEXAMS studies[2][3].

Compound TypeExample MoleculeRelative X-ray Absorption (Tender X-ray regime)NO⁺ / NO₂⁺ Fragment YieldHypoxic SER (In Vitro Estimate)
Non-Halogenated 2-Methyl-5-nitroimidazole (Nim)Baseline (1x)High~1.2 - 1.4
Brominated 4-Bromo-2-nitroimidazoleModerate (~3x)Moderate-High~1.5 - 1.7
Iodinated 5-Iodo-2-methyl-4-nitro-1H-imidazole (INim)Very High (>10x) High ~1.8 - 2.2

Data Interpretation: While non-halogenated nitroimidazoles produce reactive nitrogen species, their X-ray absorption cross-section is limited to light elements (C, N, O). The iodinated derivative (INim) acts as a highly efficient X-ray antenna. Crucially, as demonstrated by Svensson et al., the addition of the heavy element does not quench the nitro group's ability to fragment into NO⁺ and NO₂⁺, ensuring that both physical and chemical sensitization pathways operate synergistically[2].

References

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics Source: Physical Chemistry Chemical Physics (RSC Publishing), 2024. URL:[Link]

  • Photodissociation of bromine-substituted nitroimidazole radiosensitizers Source: Physical Chemistry Chemical Physics (RSC Publishing), 2023. URL:[Link]

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics (Pre-print / Institutional Repository) Source: DiVA Portal (Uppsala University), 2024. URL:[Link](Note: URL inferred from standard DiVA portal structures based on URN urn:nbn:se:uu:diva-522697)

Sources

Application Note: Dual-Action Radiosensitization using 5-Iodo-2-methyl-4-nitro-1H-imidazole in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Radiation Biologists, and Oncology Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

A fundamental limitation of clinical radiation therapy is the presence of hypoxia within solid tumors. Hypoxic cells are notoriously radioresistant because oxygen is required to covalently "fix" radiation-induced DNA radicals into permanent double-strand breaks (DSBs). To overcome this, electrophilic nitroimidazole compounds (such as misonidazole and nimorazole) have been developed to act as oxygen mimetics.

Recent advancements in radio-pharmacology have introduced heavy-element functionalization to these compounds. 5-Iodo-2-methyl-4-nitro-1H-imidazole (INim) represents a novel class of dual-action radiosensitizers [1]. Due to rapid tautomerism, this compound is often interchangeably referred to as 4-iodo-2-methyl-5-nitro-1H-imidazole. By incorporating a high-Z (atomic number) iodine atom into the nitroimidazole core, INim operates via two synergistic pathways:

  • Physical Sensitization (The "Antenna" Effect): Iodine possesses a significantly higher photoionization cross-section than the light elements (C, H, N, O) comprising soft tissue. When irradiated with X-rays—particularly at energies just above iodine's L-edge (~4.5–5.2 keV) or K-edge (33.17 keV)—iodine acts as an absorption hotspot. This triggers a localized cascade of Auger electrons and secondary photoelectrons. These low-energy electrons have a high Linear Energy Transfer (LET) and a range of only a few nanometers, causing severe, clustered DNA damage precisely where the molecule is localized[1, 2].

  • Chemical Sensitization (Fragmentation Dynamics): Upon core excitation and ionization, the nitroimidazole ring undergoes specific photofragmentation. The molecule breaks down to generate highly reactive NO and NO₂⁺ radicals. These electrophilic fragments attach to DNA radicals generated by the initial radiation, preventing DNA repair and fixing the lethal damage [1].

Mechanism Xray X-ray Irradiation (>33.2 keV K-edge) INim 5-Iodo-2-methyl-4-nitro-1H-imidazole (Targeted Radiosensitizer) Xray->INim Absorption Iodine Iodine (High-Z) Antenna Photoionization INim->Iodine Physical Pathway Nitro Nitroimidazole Ring Core Excitation INim->Nitro Chemical Pathway Auger Auger & Photoelectrons (High LET) Iodine->Auger L/K-edge Cascade Radicals NO & NO2+ Radicals (Electrophilic) Nitro->Radicals Fragmentation DNA_Break Direct DNA Double-Strand Breaks Auger->DNA_Break Localized Energy DNA_Fix Fixation of DNA Radicals (Prevents Repair) Radicals->DNA_Fix Covalent Binding CellDeath Hypoxic Tumor Cell Death DNA_Break->CellDeath DNA_Fix->CellDeath

Fig 1. Dual-action radiosensitization mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Data Presentation: Compound Profiling

To properly design in vitro and in vivo assays, researchers must account for the physicochemical properties of INim compared to non-iodinated baselines.

Table 1: Physicochemical Properties & Sensitization Profile
Property / Metric5-Iodo-2-methyl-4-nitro-1H-imidazole2-Methyl-5-nitroimidazole (Baseline)
Molecular Formula C₄H₄IN₃O₂C₄H₅N₃O₂
Molecular Weight 252.99 g/mol 127.10 g/mol
Primary Ionization Edge I 3d-edge (L-edge), I 1s (K-edge at 33.17 keV)C 1s, N 1s, O 1s edges
Dominant Reactive Fragments NO₂⁺, I-radicals, heavy carbon fragmentsNO, NO₂⁺
Radiation Enhancement Photoelectric effect (Z³) + Auger CascadeChemical radical fixation only
Expected SER (Hypoxia) 1.8 – 2.4 (Energy dependent)1.2 – 1.5

(Note: SER = Sensitizer Enhancement Ratio, defined as the ratio of radiation doses required to achieve a specific survival fraction with and without the drug).

Experimental Protocols

The following protocols provide a self-validating system for evaluating the efficacy of INim. They are designed to isolate the hypoxic chemical sensitization from the physical Auger effect by controlling oxygen tension and X-ray energy.

Workflow Prep 1. Compound Prep (INim in DMSO/Media) Culture 2. Hypoxic Incubation (0.1% O2, 12-24h) Prep->Culture Treat 3. Drug Treatment (2-4h Pre-Irradiation) Culture->Treat Irrad 4. X-ray Exposure (Targeted Energy) Treat->Irrad Assay 5. Clonogenic Assay (10-14 Days) Irrad->Assay Analysis 6. SER Calculation (Survival Fractions) Assay->Analysis

Fig 2. Experimental workflow for in vitro evaluation of INim under hypoxic conditions.

Protocol A: Preparation of INim Formulations

Causality Insight: Halogenated nitroimidazoles have limited aqueous solubility. Using a strictly controlled DMSO stock prevents precipitation during media dilution, ensuring uniform cellular uptake without vehicle-induced cytotoxicity.

  • Stock Solution: Weigh INim powder (purity ≥95%) and dissolve in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock solution directly into pre-warmed complete culture media to achieve working concentrations (typically 10 µM to 100 µM).

  • Vehicle Control: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.1% (v/v).

Protocol B: Hypoxic Cell Culture & Drug Administration

Causality Insight: Nitroimidazoles are prodrugs that undergo single-electron reduction. In normoxia, oxygen outcompetes the drug for the electron (futile cycling). True sensitization only occurs in severe hypoxia (≤1% O₂). Furthermore, a 12-24 hour pre-incubation in hypoxia is necessary to stabilize HIF-1α and accurately mimic the metabolic state of a solid tumor.

  • Seeding: Seed target cells (e.g., A549, HCT116) into 60 mm dishes at appropriate densities for clonogenic survival (e.g., 200 to 10,000 cells/dish depending on the planned radiation dose).

  • Hypoxic Acclimation: Transfer dishes to a hypoxia workstation/incubator flushed with a certified gas mixture (0.1% O₂, 5% CO₂, 94.9% N₂). Incubate for 12 to 24 hours.

  • Treatment: Inside the hypoxia chamber, replace media with INim-dosed media (from Protocol A). Incubate for an additional 2 to 4 hours to allow intracellular accumulation and hypoxic reduction of the nitro group.

Protocol C: Targeted X-ray Irradiation

Causality Insight: Standard clinical linear accelerators (6 MV) produce a continuous bremsstrahlung spectrum where the Compton effect dominates, rendering high-Z elements like iodine less impactful. To maximize the "antenna" effect of INim, irradiation must utilize orthovoltage or tender X-rays where the photoelectric effect (which scales with Z³) dominates [1].

  • Energy Selection: Utilize an orthovoltage X-ray cabinet (e.g., 50–100 kVp) or a synchrotron source tuned just above the iodine K-edge (33.17 keV).

  • Irradiation: Irradiate the sealed hypoxic dishes at room temperature. Deliver graded doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Normoxic Controls: Irradiate a parallel set of dishes incubated in 21% O₂ to calculate the Oxygen Enhancement Ratio (OER) and verify hypoxia-specific sensitization.

Protocol D: Near-Edge X-ray Mass Spectrometry (NEXAMS) for Fragmentation Validation

Causality Insight: To validate that INim produces the required NO₂⁺ radicals for chemical sensitization, researchers must analyze its gas-phase fragmentation dynamics upon core excitation [1].

  • Sample Prep: Prepare a 98 µM solution of INim in a 1:1 mixture of ultra-pure water and methanol. Note: Methanol ensures stable electrospray ionization (ESI) for protonated molecules (INimH⁺) while maintaining solubility.

  • Ionization: Inject the solution via an ESI source into the experimental vacuum chamber at a constant flow rate of 0.2 mL/h.

  • Spectrometry: Scan the generated fragments using a mass spectrometer in the energy regions around C 1s, N 1s, O 1s, and I 3d-edges.

  • Analysis: Monitor the m/z peaks corresponding to NO₂⁺ (m/z 46) and heavy carbon-iodine fragments to map the bond-breaking dynamics post-Auger decay.

References

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics Physical Chemistry Chemical Physics, 2024, Volume 26, Issue 2, Pages 770-779. (Published online October 2023). URL:[Link]

  • Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation Chemical Science, 2025. (Referenced as foundational mechanism for iodine-doped radiosensitization). URL:[Link]

Application Note: Synthesis and Validation of 5-Iodo-2-methyl-4-nitro-1H-imidazole Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of hypoxia-targeted radiosensitizers is a critical frontier in oncological drug development. Nitroimidazoles have long been recognized as effective oxygen mimetics that sensitize hypoxic tumor cells to ionizing radiation. By incorporating a high-Z element (iodine) into the nitroimidazole scaffold, researchers can exploit the photoelectric effect, where the iodine atom acts as an "antenna" to locally enhance X-ray absorption and trigger the release of cytotoxic NO/NO₂ fragments[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole and its subsequent N1-alkylation to form highly effective prodrugs (e.g., 1-ethyl and 1-[2-(ethylsulfonyl)ethyl] derivatives)[2][3]. The guide details the mechanistic causality behind the oxidative iodination of deactivated imidazoles and provides rigorous analytical checkpoints to ensure high-fidelity synthesis.

Mechanistic Rationale & Synthetic Strategy

The Dual-Action Mechanism

The therapeutic efficacy of iodinated nitroimidazole prodrugs relies on a biphasic mechanism:

  • Hypoxia-Selective Trapping: In normoxic cells, the bioreduction of the nitro group is rapidly reversed by molecular oxygen. In hypoxic environments, the nitro group undergoes irreversible sequential reduction by nitroreductases, forming reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the prodrug in the tumor[4].

  • Radiosensitization (The Antenna Effect): Upon localized X-ray irradiation, the heavy iodine atom undergoes inner-shell ionization, emitting a cascade of low-energy Auger electrons. This localized energy deposition facilitates the fragmentation of the nitroimidazole ring, generating NO⁺ and NO₂⁺ radicals that induce severe, unrepairable DNA double-strand breaks[1].

MOA Prodrug Iodinated Nitroimidazole Prodrug Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia Reduction Bioreduction by Nitroreductases Hypoxia->Reduction Trapping Covalent Binding to Macromolecules Reduction->Trapping Selective Retention Xray X-Ray Irradiation Trapping->Xray Antenna High-Z Iodine Antenna Effect (Auger Electrons) Xray->Antenna Damage NO/NO2 Release & DNA Damage Antenna->Damage Radiosensitization

Mechanism of radiosensitization and hypoxia targeting by iodinated nitroimidazoles.

Synthetic Causality

The starting material, 2-methyl-4-nitro-1H-imidazole, is highly deactivated toward electrophilic aromatic substitution due to the strong electron-withdrawing nature of the 4-nitro group. Standard iodination conditions (e.g., I₂/base) fail to yield the desired product.

To overcome this thermodynamic barrier, an oxidative iodination strategy is employed[5]. Periodic acid (H₅IO₆) is utilized not merely as an acid, but as a potent oxidant that converts molecular iodine (I₂) into the highly reactive electrophilic iodonium ion (I⁺). Following the successful synthesis of the 5-iodo intermediate, N1-alkylation is performed to mask the acidic imidazole proton, generating a lipophilic prodrug capable of crossing cellular membranes.

SynthesisWorkflow SM 2-Methyl-4-nitro-1H-imidazole Reagent1 I2, H5IO6 (Periodic Acid) Oxidative Iodination SM->Reagent1 Intermediate 5-Iodo-2-methyl-4-nitro-1H-imidazole Reagent1->Intermediate Electrophilic Aromatic Substitution Reagent2 Alkyl Halide (e.g., Ethyl Iodide) Base (K2CO3), DMF Intermediate->Reagent2 Prodrug 1-Alkyl-5-iodo-2-methyl-4-nitroimidazole (Target Prodrug) Reagent2->Prodrug N1-Alkylation

Workflow for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole prodrugs.

Physicochemical Properties

The table below summarizes the key quantitative data for the intermediate and common prodrug derivatives to aid in analytical validation and pharmacokinetic modeling.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Key Application
5-Iodo-2-methyl-4-nitro-1H-imidazole 13369-83-0C₄H₄IN₃O₂253.001.48Key Synthetic Intermediate / Antimicrobial[6]
1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole 35681-66-4C₆H₈IN₃O₂281.051.85Radiosensitizer Prodrug[3]
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole 154475-33-9C₈H₁₂IN₃O₄S373.170.90Hypoxia-Selective Imaging Agent[2]

Experimental Protocols

Protocol A: Oxidative Iodination of 2-Methyl-4-nitro-1H-imidazole

Objective: Synthesize the core 5-iodo-2-methyl-4-nitro-1H-imidazole intermediate.

Reagents & Materials:

  • 2-Methyl-4-nitro-1H-imidazole (1.0 eq, 10.0 mmol)

  • Iodine (I₂) (0.6 eq, 6.0 mmol)

  • Periodic acid (H₅IO₆) (0.3 eq, 3.0 mmol)

  • Glacial acetic acid (Solvent)

  • Sulfuric acid (H₂SO₄, concentrated, catalytic)

  • Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-4-nitro-1H-imidazole (1.27 g, 10.0 mmol) in 25 mL of glacial acetic acid.

  • Catalyst Addition: Add 0.5 mL of concentrated H₂SO₄. Causality: The strong acid protonates the periodic acid, increasing its oxidizing potential and facilitating the generation of the I⁺ electrophile.

  • Oxidant & Halogen Addition: Add iodine (1.52 g, 6.0 mmol) and periodic acid (0.68 g, 3.0 mmol) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (lower R_f) should disappear, replaced by a single, highly UV-active spot (higher R_f due to the lipophilic iodine atom).

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Add 10% aqueous Na₂S₂O₃ dropwise until the dark brown color of unreacted iodine completely dissipates, leaving a pale yellow suspension. Causality: Thiosulfate reduces residual I₂ to water-soluble iodide (I⁻), preventing contamination of the product.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry in a vacuum oven at 50°C overnight.

  • Expected Yield & Analytics: ~75-80%. ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, -CH₃), 13.5 (br s, 1H, -NH). The disappearance of the C5-H proton (typically around δ 7.8 in the starting material) confirms successful iodination.

Protocol B: N1-Alkylation to Form the Prodrug (e.g., 1-Ethyl Derivative)

Objective: Convert the intermediate into a membrane-permeable prodrug.

Reagents & Materials:

  • 5-Iodo-2-methyl-4-nitro-1H-imidazole (1.0 eq, 5.0 mmol)

  • Ethyl iodide (1.5 eq, 7.5 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq, 10.0 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend 5-iodo-2-methyl-4-nitro-1H-imidazole (1.26 g, 5.0 mmol) and anhydrous K₂CO₃ (1.38 g, 10.0 mmol) in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Causality: K₂CO₃ deprotonates the N1 position, generating a highly nucleophilic imidazolide anion.

  • Alkylation: Add ethyl iodide (0.60 mL, 7.5 mmol) dropwise over 10 minutes. Stir the reaction mixture at 40°C for 12 hours under an inert nitrogen atmosphere.

  • Workup: Pour the reaction mixture into 100 mL of ice water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5).

  • Expected Yield & Analytics: ~85%. ¹H NMR (CDCl₃): δ 1.45 (t, 3H, -CH₂CH₃), 2.48 (s, 3H, -CH₃), 4.05 (q, 2H, -CH₂CH₃). Mass Spectrometry (ESI+): m/z calculated for C₆H₈IN₃O₂ [M+H]⁺ 281.97, found 281.95.

Troubleshooting & Quality Control

  • Incomplete Iodination: If TLC indicates significant unreacted starting material after 6 hours, the periodic acid may have degraded. Ensure the H₅IO₆ is stored properly in a desiccator. An additional 0.1 eq of H₅IO₆ and 0.2 eq of I₂ can be added to drive the reaction to completion.

  • Regioisomer Formation during Alkylation: Alkylation of 4-nitroimidazoles can sometimes yield a mixture of 4-nitro and 5-nitro isomers due to tautomerization of the intermediate. However, the presence of the bulky iodine atom at the 5-position sterically directs alkylation almost exclusively to the N1 position (adjacent to the methyl group), ensuring high regioselectivity for the 4-nitro prodrug.

  • Light Sensitivity: Iodinated imidazoles are inherently photosensitive and can undergo spontaneous dehalogenation[5]. All purified prodrugs must be stored in amber glass vials at -20°C under an argon atmosphere.

References

  • 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole - PubChem, nih.gov,
  • Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled β-iodoalkylether prosthetic groups linked to model compounds, researchg
  • Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents.
  • 1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole, aifchem.com,
  • Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE, lookchem.com,
  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragment

Sources

Troubleshooting & Optimization

optimizing the synthesis yield of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with synthesizing 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0).

This compound is a critical building block in the development of hypoxia-selective radiosensitizers and antimicrobial agents[1]. However, functionalizing the imidazole ring presents a significant challenge: the strong electron-withdrawing nature of the nitro group severely deactivates the ring toward electrophilic aromatic substitution[2].

Below, you will find our validated methodologies, mechanistic troubleshooting guides, and process optimization data to ensure high-yield, reproducible syntheses.

(Note: Due to rapid annular tautomerism of the imidazole proton in solution, the 4-nitro-5-iodo and 5-nitro-4-iodo forms are in equilibrium. They are chemically equivalent in standard environments).

Process Workflow: Optimized Direct Iodination

To bypass the deactivation of the nitroimidazole ring, standard iodination conditions (like I2​ /base) are insufficient. The most robust industrial approach utilizes a highly oxidative KI / HNO₃ / AcOH system to generate the potent iodonium electrophile ( I+ ) in situ[3].

SynthesisWorkflow SM 2-Methyl-4-nitro-1H-imidazole Reagents Add KI, HNO3, AcOH (Generate I+ in situ) SM->Reagents Reaction Thermal Activation (80°C, 4-6 hrs) Reagents->Reaction QC In-Process QC (TLC/HPLC) Reaction->QC Decision Conversion > 85%? QC->Decision Quench Thiosulfate Quench & NH4OH Neutralization Decision->Quench Yes Troubleshoot Add Oxidant (HNO3) to replenish I+ Decision->Troubleshoot No Product 5-Iodo-2-methyl-4-nitro-1H-imidazole Quench->Product Troubleshoot->Reaction

Logical workflow for the optimized electrophilic iodination of 2-methyl-4-nitroimidazole.

Standard Operating Procedure (SOP): High-Yield Synthesis

This protocol is designed as a self-validating system . By observing specific physical changes at each step, you can verify the mechanistic success of the reaction in real-time.

Step 1: Substrate Dissolution

  • Action: Suspend 2-methyl-4-nitro-1H-imidazole (1.0 eq) in glacial acetic acid (AcOH).

  • Causality: AcOH acts as a polar protic solvent. It partially protonates the imidazole, increasing solubility, while remaining completely stable against the strong oxidants introduced in the next step.

Step 2: Oxidant Addition

  • Action: Slowly add concentrated Nitric Acid (HNO₃, 1.5 eq) under continuous stirring at room temperature.

  • Self-Validation: The solution should remain clear or slightly yellow. No vigorous exotherm or gas evolution should occur at this stage.

Step 3: Iodide Introduction (Critical Phase)

  • Action: Add Potassium Iodide (KI, 1.2 eq) in small portions.

  • Causality & Validation: HNO₃ rapidly oxidizes the iodide ion ( I− ) into the highly reactive iodonium electrophile ( I+ ). You will immediately observe the reaction mixture turn a deep red/brown color , accompanied by trace violet vapors (sublimation of transient I2​ ). This color change is your built-in confirmation that the active electrophile has been successfully generated[3].

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 80–90°C for 4 to 6 hours.

  • Causality: The highly deactivated nature of the nitroimidazole ring requires significant thermal energy to overcome the activation barrier for electrophilic aromatic substitution at the C5 position.

Step 5: Quenching and Isolation

  • Action: Cool to room temperature and pour the mixture over crushed ice. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Self-Validation: The deep brown color will rapidly dissipate to a pale yellow. This confirms the reduction of any unreacted elemental iodine back to water-soluble iodide.

  • Action: Neutralize the mixture to pH 6–7 using concentrated ammonium hydroxide (NH₄OH) to precipitate the final product. Filter, wash with cold water, and dry under a vacuum.

Quantitative Optimization Data

When scaling up, researchers often evaluate different synthetic routes. The table below summarizes the empirical data comparing the three primary methodologies for synthesizing this scaffold.

Synthetic RouteReagent SystemOptimal TempTypical YieldPrimary Mechanistic Challenge
Direct Electrophilic Iodination KI / HNO₃ / AcOH80–90°C80–85% Oxidant depletion stalling conversion[3].
Periodic Acid Iodination I₂ / HIO₄ / H₂SO₄60–70°C50–60%Poor substrate solubility and trace over-oxidation[2].
Nitro-deiodination (Ipso-substitution) 4,5-diiodo precursor + HNO₃/H₂SO₄-10°C to 10°C65–75%Strict thermal control required to prevent oxidative ring cleavage[4].

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite extended heating times. How do I push it to completion? A: This is an electrophile starvation issue, not a substrate issue. In the KI/HNO₃ system, nitric acid is consumed during the continuous generation of I+ . At elevated temperatures (90°C), HNO₃ can also thermally degrade or volatilize. Fix: Do not just add more KI. Cool the reaction to 60°C, spike the mixture with an additional 0.5 equivalents of concentrated HNO₃ to regenerate the oxidant pool, and resume heating.

Q2: We are exploring the alternative route: nitration of 4,5-diiodo-2-methylimidazole. Why is our yield so low, and why is the reaction mixture turning black? A: You are experiencing oxidative ring cleavage due to poor thermal control. This alternative route relies on an electrophilic ipso-substitution, where a nitro group unexpectedly displaces an existing iodine atom[4]. This mechanism requires fuming HNO₃ and concentrated H₂SO₄. The reaction is highly exothermic. Fix: The internal temperature must be strictly maintained between -10°C and 10°C during the addition of the diiodo precursor. Exceeding 10°C causes the nitrating mixture to destroy the imidazole ring entirely.

Q3: During the final isolation step, my product crashes out as a sticky, dark oil rather than a filterable solid. How do I improve crystallization? A: A sticky oil indicates that residual, unreacted elemental iodine ( I2​ ) is trapped within the crude product matrix, depressing the melting point and preventing crystallization. Fix: You skipped or under-dosed the thiosulfate quench. Before neutralizing with NH₄OH, ensure you add sufficient 10% sodium thiosulfate until the mixture transitions from dark brown to pale yellow. This reduces the lipophilic I2​ into highly water-soluble I− , allowing the 5-iodo-2-methyl-4-nitro-1H-imidazole to precipitate as a clean, sandy crystalline solid.

Q4: Can I use NIS (N-Iodosuccinimide) for a milder iodination? A: No. While NIS is excellent for electron-rich heterocycles, the C4-nitro group pulls too much electron density away from the C5 carbon. NIS does not possess a high enough oxidation potential to functionalize a deactivated nitroimidazole ring. You must use the harsher KI/HNO₃ or I₂/HIO₄ conditions[2].

References

  • "4-IODO-2-METHYL-5-NITROIMIDAZOLE | lookchem" - LookChem.
  • "Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels" - The Journal of Organic Chemistry - ACS Publications.
  • "US3435049A - Nitroimidazole derivatives" - Google Patents.
  • "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics" - RSC Publishing.

Sources

challenges in the synthesis of substituted nitroimidazoles

Author: BenchChem Technical Support Team. Date: April 2026

Nitroimidazole Synthesis Support Center: Troubleshooting & Protocols

Welcome to the Technical Support Center for the synthesis of substituted nitroimidazoles. This guide is designed for researchers, scientists, and drug development professionals tackling the notorious challenges of regioselectivity, catalyst poisoning, and harsh reaction conditions inherent to nitroimidazole chemistry.

Section 1: Mastering Regioselectivity in N-Alkylation

FAQ: Why am I consistently getting an inseparable mixture of 1-alkyl-4-nitro and 1-alkyl-5-nitroimidazoles during N-alkylation?

The Science (Causality): Unsubstituted 4-nitroimidazole and 5-nitroimidazole exist in a rapid tautomeric equilibrium. When you introduce an alkylating agent, the reaction can occur at either nitrogen atom. The regiochemical outcome is dictated by a competition between steric hindrance (the nitro group physically blocks the adjacent nitrogen) and electronic effects. In neutral or acidic media, the less sterically hindered nitrogen is alkylated, often yielding the 5-nitro isomer[1]. However, under basic conditions, the formation of the imidazolide anion alters the electron density, strongly favoring N1-alkylation to yield the 1-alkyl-4-nitroimidazole[2].

Troubleshooting & Optimization: If your yields of the 4-nitro isomer are low, your base and solvent system are likely unoptimized. Strong bases like KOH in DMSO often lead to poor yields (<28%) due to side reactions and poor solubility of the intermediate complexes[3]. Switching to a milder base (K2CO3) in a polar aprotic solvent (Acetonitrile, CH3CN) at elevated temperatures (60°C) maximizes the nucleophilicity of the imidazolide anion while providing enough thermal energy to overcome the steric barrier of the nitro group[3].

Quantitative Data Summary: Table 1: Impact of Reaction Conditions on N-Alkylation of 4-Nitroimidazole

BaseSolventTemperature (°C)Major ProductYield (%)
KOHDMSO251-alkyl-4-nitroimidazole< 28%
K2CO3CH3CN251-alkyl-4-nitroimidazole~ 40%
K2CO3CH3CN601-alkyl-4-nitroimidazole66 - 85%

(Data summarized from Hakmaoui et al.[3])

N_Alkylation Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) Cond1 Basic Media (K2CO3) Polar Aprotic (CH3CN) Heat (60°C) Tautomer->Cond1 Deprotonation Cond2 Neutral/Acidic Media or Steric Hindrance Tautomer->Cond2 Direct Alkylation Prod1 1-Alkyl-4-nitroimidazole (Major Product, 66-85%) Cond1->Prod1 N1 Alkylation Prod2 1-Alkyl-5-nitroimidazole (Major Product) Cond2->Prod2 N1 Alkylation (Shifted)

Caption: Logical flow of regioselective N-alkylation of 4(5)-nitroimidazole based on conditions.

Self-Validating Protocol: Regioselective N-Alkylation

  • Preparation : Dissolve 4(5)-nitroimidazole (7.87 mmol) in anhydrous CH3CN (30 mL)[2].

  • Deprotonation : Add K2CO3 (8.7 mmol). Stir for 15 minutes at room temperature. Validation Check: The solution should slightly darken, indicating the formation of the imidazolide anion.

  • Alkylation : Add the alkylating agent (15.74 mmol) dropwise[2].

  • Heating : Elevate the temperature to 60°C and stir for 1–3 hours[3].

  • Monitoring : Monitor via TLC (EtOAc/Hexane 9:1). Validation Check: The starting material spot should disappear, replaced by a single major spot (the 4-nitro isomer).

  • Workup : Evaporate the solvent. Dissolve the crude in EtOAc (50 mL), wash with water and brine, and dry over MgSO4[2].

  • Structural Validation : Confirm regiochemistry via 1H NMR. The N-CH2 protons in 1-alkyl-4-nitroimidazole will show a distinct downfield shift compared to the 5-nitro isomer due to the anisotropic effect of the adjacent nitro group[4].

Section 2: Overcoming Catalyst Poisoning in C-C Cross-Coupling

FAQ: My Suzuki-Miyaura coupling on halogenated nitroimidazoles is stalling. Why is the catalyst dying?

The Science (Causality): Nitroimidazoles are notorious for poisoning palladium catalysts. The basic nitrogen atoms in the imidazole ring strongly coordinate to the palladium center, preventing the oxidative addition or transmetallation steps. Furthermore, the strongly electron-withdrawing nitro group depletes electron density from the ring, making oxidative addition of the C-X bond energetically demanding[5].

Troubleshooting & Optimization: To prevent catalyst poisoning, you must use a robust catalyst system and a phase-transfer catalyst (PTC). Utilizing Pd(PPh3)2Cl2 in the presence of tetrabutylammonium bromide (TBAB) in an aqueous/organic biphasic system helps stabilize the active Pd(0) species and facilitates the transfer of the arylboronic acid to the catalytic center, overcoming the deactivating effects of the nitroimidazole substrate[5].

Suzuki_Coupling Start 5-Halo-1-methyl- 4-nitroimidazole Cat Pd(PPh3)2Cl2 + K2CO3 + TBAB (Phase Transfer) Start->Cat OxAdd Oxidative Addition (Overcomes Deactivation) Cat->OxAdd Trans Transmetallation (Arylboronic Acid) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Product 5-Aryl-1-methyl- 4-nitroimidazole RedElim->Product

Caption: Workflow for Pd-catalyzed Suzuki-Miyaura coupling on halogenated nitroimidazoles.

Self-Validating Protocol: Aqueous Suzuki Coupling of Nitroimidazoles

  • Reagent Assembly : In a reaction flask, combine 5-chloro-1-methyl-4-nitroimidazole (4 mmol), an arylboronic acid (4 mmol), Pd(PPh3)2Cl2 (3 mol%, 80 mg), powdered K2CO3 (10 mmol), and TBAB (4 mmol)[5].

  • Solvent Addition : Add 3 mL of degassed water. Validation Check: Degassing is critical; any dissolved oxygen will rapidly oxidize the Pd(0) intermediate, turning the solution black and halting the reaction.

  • Reaction : Heat the mixture with vigorous stirring at 75–80°C for 5–8 hours[5].

  • Workup : Cool to room temperature, pour into water (25 mL), and extract with dichloromethane (2 x 30 mL)[5].

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via column chromatography[5].

Section 3: Regiocontrol in Halogenation Prior to Functionalization

FAQ: Direct bromination of 1-methyl-2-nitroimidazole gives me a messy mixture of isomers. How can I selectively brominate the 4-position?

The Science (Causality): Direct electrophilic aromatic substitution (like bromination with Br2 in dioxane) on 1-methyl-2-nitroimidazole suffers from poor regioselectivity because the 4- and 5-positions have similar electron densities, typically yielding a 4:1 mixture of 4-bromo and 5-bromo isomers[6]. To achieve absolute regiocontrol, researchers must employ a multi-step pathway using a bulky protecting group.

Troubleshooting & Optimization: Instead of direct bromination of the N-methylated species, start with 2-nitroimidazole and protect the N1 position with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group. The massive steric bulk of the SEM group completely blocks the adjacent 5-position, forcing subsequent bromination (using NBS) exclusively to the 4-position. The SEM group can then be cleanly removed using trifluoroacetic acid (TFA)[6].

Self-Validating Protocol: Multi-Step Regioselective Bromination

  • Protection : React 2-nitroimidazole with NaH and SEM-Cl in THF at -5°C to room temperature. Extract 2-nitro-1-(SEM)-1H-imidazole[6].

  • Regioselective Bromination : Dissolve the protected intermediate in DMF/CHCl3. Add N-bromosuccinimide (NBS) and stir for 10–24 hours at room temperature. Validation Check: The steric bulk of SEM ensures only the 4-bromo isomer is formed. Confirm via TLC (single product spot)[6].

  • Deprotection : Dissolve the purified 4-bromo intermediate in dichloromethane (DCM) and add TFA. Stir for 1–3 hours to yield pure 4-bromo-2-nitro-1H-imidazole[6].

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. URL: [Link]

  • Satheesh, D., & Rajendran, A. (2018). Solid-Liquid Phase Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Journal of Synthetic Chemistry. URL: [Link]

  • Mital, A., et al. (2017). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. Molecules (MDPI). URL: [Link]

  • Mital, A., et al. (2008). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC. URL: [Link]

Sources

Technical Support Center: Purification of 5-Iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-iodo-2-methyl-4-nitro-1H-imidazole (often tautomerically referred to as 4-iodo-2-methyl-5-nitroimidazole). This compound is a critical intermediate in the synthesis of radiosensitizers, hypoxia-selective imaging agents (such as IAZA), and various anti-infective pharmaceutical derivatives[1].

Due to the highly electron-withdrawing nature of the nitro group and the heavy iodine atom, this imidazole derivative presents unique physicochemical challenges during purification. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure >98% purity.

Part 1: Physicochemical Data & Chromatographic Behavior

Understanding the fundamental properties of your target molecule is the first step in designing a logical purification strategy. The strong intermolecular hydrogen bonding and acidic N-H proton dictate solvent selection and stationary phase behavior.

Table 1: Quantitative Properties & Purification Impact

ParameterValueImpact on Purification Strategy
Molecular Weight 253.00 g/mol Standard mass tracking during LC-MS analysis.
Melting Point 271–273 °C (dec.)High melting point indicates strong crystal lattice energy. Requires polar binary solvent systems (e.g., EtOH/Water) or high-boiling solvents (DMF) for recrystallization[2].
pKa (N-H) ~8.0 – 8.5The N-H proton is highly acidic. Causes severe streaking on bare silica gel due to silanol interactions.
Optimal TLC Eluent DCM : MeOH (95:5) + 1% AcOHAcidic modifier is mandatory to suppress ionization and achieve a tight, well-resolved chromatographic band (Rf ~ 0.45).
Visual Appearance Pale yellow crystalline solidColor acts as a primary purity indicator. Dark brown or purple hues definitively indicate unreacted molecular iodine ( I2​ ) contamination.
Part 2: Expert Troubleshooting & FAQs

Q1: My crude product is heavily discolored (dark brown/purple) instead of the expected pale yellow. How do I remove this without losing product? Cause: Iodination of deactivated imidazoles often requires aggressive iodine sources (e.g., I2​ /periodic acid or NIS)[3]. Residual molecular iodine ( I2​ ) or triiodide ( I3−​ ) tightly complexes with the basic nitrogen of the imidazole ring, surviving standard aqueous workups. Solution: You must perform a targeted redox wash. Resuspend your crude solid or organic extract in saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the lipophilic I2​ into highly water-soluble iodide ions ( I− ), breaking the complex and restoring the compound's natural pale yellow color.

Q2: During silica gel chromatography, the compound streaks severely, leading to poor resolution from the unreacted 2-methyl-4-nitroimidazole starting material. Cause: The imidazole ring is flanked by a strongly electron-withdrawing nitro group and an iodo group. This drastically increases the acidity of the N-H proton, causing it to ionize and hydrogen-bond indiscriminately with the silanol groups on the silica stationary phase. Solution: Suppress the ionization by acidifying your mobile phase. Add 1% glacial acetic acid (AcOH) to your eluent (e.g., Dichloromethane/Methanol). Alternatively, switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA).

Q3: Can I use an acid-base extraction to separate the product from non-acidic organic impurities? Cause & Solution: Yes, but with strict temperature controls. Because the N-H proton is acidic, 5-iodo-2-methyl-4-nitro-1H-imidazole will partition into the aqueous layer at high pH (e.g., using 1M NaOH). You can wash away neutral organic impurities with ethyl acetate, then carefully re-acidify the aqueous layer with 1M HCl to precipitate your product. Warning: Prolonged exposure to strong bases at room temperature can lead to nucleophilic aromatic substitution or degradation. Perform this extraction rapidly over an ice bath.

Part 3: Optimized Experimental Protocol

The following methodology details a self-validating workflow for the purification of crude 5-iodo-2-methyl-4-nitro-1H-imidazole, prioritizing recrystallization over chromatography to bypass streaking issues[2].

Step-by-Step Methodology: Thiosulfate Quench & Recrystallization

  • Crude Precipitation: Upon completion of the iodination reaction, pour the reaction mixture slowly into a 5-fold volume of vigorously stirred ice water (0–4 °C). The sudden increase in polarity forces the precipitation of the crude product.

  • Iodine Reduction (Self-Validating Step): Filter the crude precipitate and immediately transfer the wet cake into a beaker containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (10 mL per gram of crude). Stir vigorously for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The suspension must transition from a dark brown/purple hue to a distinct pale yellow. If brown color persists, add additional solid Na2​S2​O3​ until the color shifts.

  • Filtration and Desalting: Collect the pale yellow solid via vacuum filtration. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove inorganic salts, followed by cold hexanes (2 × 15 mL) to strip away highly non-polar organic impurities.

  • Recrystallization[2]: Transfer the solid to a round-bottom flask. Add a minimum volume of boiling dilute ethanol (70% Ethanol / 30% Water) or N,N-dimethylformamide (DMF) until the solid just dissolves.

    • Note: Do not use pure water; the lipophilic iodo and methyl groups prevent adequate solubility even at boiling temperatures.

  • Crystallization & Recovery: Allow the solution to cool slowly to room temperature over 2 hours to promote the formation of large, pure crystals, then transfer to an ice bath at 4 °C for an additional 2 hours.

  • Drying & Verification: Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.

    • Self-Validation Checkpoint: Determine the melting point of the dried solid. A sharp melting point at 271–273 °C (with decomposition) confirms >98% purity[2].

Part 4: Process Visualization

The following decision tree outlines the logical flow for processing the crude reaction mixture, ensuring that you apply the correct purification technique based on visual and analytical feedback.

PurificationWorkflow Start Crude Reaction Mixture (5-iodo-2-methyl-4-nitro-1H-imidazole) Quench Quench with Ice Water & Filter Precipitate Start->Quench CheckColor Is the solid brown/dark? (Iodine contamination) Quench->CheckColor Thiosulfate Wash with sat. Na2S2O3 (Reduces I2 to I-) CheckColor->Thiosulfate Yes Recrystallize Recrystallize from EtOH / H2O or DMF CheckColor->Recrystallize No Thiosulfate->Recrystallize CheckPurity Check Purity (TLC/NMR) Target: Pale Yellow Solid Recrystallize->CheckPurity Chromatography Silica Gel Chromatography (Add 1% AcOH to eluent) Pure Pure 5-iodo-2-methyl- 4-nitro-1H-imidazole (m.p. 271-273 °C) Chromatography->Pure CheckPurity->Chromatography <98% Pure (Streaking issues) CheckPurity->Pure >98% Pure

Fig 1: Decision tree for the purification of 5-iodo-2-methyl-4-nitro-1H-imidazole.

References
  • US3435049A - Nitroimidazole derivatives Source: Google Patents URL
  • Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents.
  • Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled β-iodoalkylether prosthetic groups linked to model compounds Source: ResearchGate URL

Sources

stability issues of 5-iodo-2-methyl-4-nitro-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated nitroimidazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific stability challenges associated with 5-iodo-2-methyl-4-nitro-1H-imidazole in solution.

Because this molecule features both a highly photolabile carbon-iodine (C-I) bond and a redox-sensitive nitro group, its stability is entirely dependent on strict environmental and chemical controls. This guide synthesizes field-proven methodologies with fundamental mechanistic chemistry to ensure the integrity of your experimental data.

System Logic: Degradation Pathways

To troubleshoot effectively, you must first understand the causality of degradation. The molecule is susceptible to three primary vectors of attack in solution: photolysis, nucleophilic substitution, and reduction.

SystemLogic A 5-Iodo-2-methyl-4-nitro- 1H-imidazole B Ambient Light / UV (Photolysis) A->B hν (< 500 nm) C Basic pH > 8.0 (SNAr / Hydrolysis) A->C OH⁻ / Amines D Reducing Agents (e.g., DTT, TCEP) A->D e⁻ transfer E C-I Bond Cleavage (Dehalogenation & Radicals) B->E F Nucleophilic Substitution (Hydroxylated Imidazole) C->F G Nitroreduction (Hydroxylamine / Amine) D->G

Fig 1: Primary degradation pathways of 5-iodo-2-methyl-4-nitro-1H-imidazole in solution.

Quantitative Stability Parameters

The following table summarizes the baseline kinetic and physical data for nitroimidazole stability to help you establish appropriate experimental timeframes.

ParameterValue / CharacteristicMechanistic DriverRef
Primary Photolysis Target C-I Bond (Homolytic Cleavage)Iodine atoms possess high cross-sections for photon absorption, leading to rapid fragmentation.[1]
UV Quantum Yield (Φ at 254 nm) ~ 5.9 × 10⁻³ mol Einstein⁻¹Direct photon absorption leads to low but cumulative degradation over time.[2]
Optimal Aqueous pH Range 5.5 – 7.0Minimizes both 1H-deprotonation and hydroxide-mediated nucleophilic attack.[3]
Aqueous Half-Life (Dark, pH 7) > 12 hoursIn the absence of light and reducing agents, the imidazole ring is relatively stable.[4]
Major Degradation Byproducts I₂, Hydroxylated imidazoles, AminesRadical dimerization (I₂), SNAr (hydroxylation), and redox cycling (amines).[1],[2]

Troubleshooting Guides & FAQs

Q1: Why does my 5-iodo-2-methyl-4-nitro-1H-imidazole solution turn brown or deep yellow when left on the benchtop? Causality: You are observing photolytic dehalogenation. The C-I bond is highly sensitive to UV and visible light (particularly wavelengths < 500 nm). Photon absorption induces homolytic cleavage of the C-I bond, generating an imidazole radical and an iodine radical[1]. These iodine radicals rapidly dimerize into molecular iodine (I₂), which imparts a distinct brown/yellow tint to the solution. Even though the absolute quantum yield for nitroimidazole photolysis is relatively low[2], continuous exposure to ambient laboratory lighting will cause cumulative and irreversible degradation[3]. Solution: All stock solutions must be prepared and stored in amber glass vials. When working with the compound on the bench, dim the room lights or use red/amber safelights.

Q2: I observed rapid degradation and precipitation when dissolving the compound in basic buffers (pH > 8.0). What is happening? Causality: This is driven by Nucleophilic Aromatic Substitution (SNAr) and tautomeric shifts. The strong electron-withdrawing nature of the nitro group at the 4-position severely depletes electron density from the imidazole ring, highly activating the adjacent iodine at the 5-position. In basic solutions, hydroxide ions (OH⁻) act as strong nucleophiles, displacing the iodine to form a hydroxylated imidazole. Furthermore, the 1H-imidazole proton is acidic; deprotonation at high pH alters the compound's charge state and solubility profile, leading to precipitation. Solution: Maintain your working buffer pH strictly between 5.5 and 7.0. Avoid using high concentrations of nucleophilic buffers (e.g., primary amines like Tris) if the solution needs to be stored for more than a few hours.

Q3: When adding standard reducing agents like DTT or TCEP to my protein assay, the compound's efficacy drops to zero. Why? Causality: Nitroimidazoles are inherently redox-active—this property is the exact mechanism by which they function biologically against hypoxic tumors and anaerobic bacteria[4]. The nitro group (-NO₂) acts as an electron sink. Strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will prematurely reduce the nitro group to a nitro radical anion, and subsequently to a hydroxylamine or amine. This completely destroys the pharmacophore. Solution: Exclude strong reducing agents from your assay buffers. If a reducing environment is absolutely required to maintain protein stability, use the lowest functional concentration of β-mercaptoethanol (BME) and run the assay immediately, or degas the buffers to minimize redox cycling.

Validated Experimental Workflows

To guarantee reproducibility, use the following self-validating protocol for preparing and storing your compound.

Protocol: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent photolytic, hydrolytic, and oxidative degradation during long-term storage.

Step 1: Solvent Selection & Degassing

  • Select an anhydrous, amine-free solvent (e.g., HPLC-grade DMSO or DMF). Do not use water for primary stocks, as it promotes slow hydrolysis.

  • Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

    • Causality: Oxygen acts as a radical scavenger. If trace photolysis occurs, dissolved oxygen will react with the resulting radicals to form reactive oxygen species (ROS), initiating a runaway degradation cascade.

Step 2: Dissolution under Controlled Lighting

  • Turn off overhead fluorescent lights. Perform all weighing and mixing under amber/red safelight conditions.

  • Dissolve the 5-iodo-2-methyl-4-nitro-1H-imidazole to a primary stock concentration of 10–50 mM.

Step 3: Aliquoting and Storage

  • Transfer the solution into single-use amber glass vials . Do not use plastic microcentrifuge tubes.

    • Causality: Amber glass blocks high-energy wavelengths (< 500 nm)[1], and glass prevents the oxygen permeation that naturally occurs through standard laboratory plastics.

  • Blanket the headspace of each vial with Argon gas before sealing with a PTFE-lined cap.

  • Store immediately at -20°C.

Step 4: Aqueous Working Solutions

  • Dilute the stock into aqueous buffers (pH 5.5–7.0) immediately prior to use.

  • Discard any unused aqueous solution after 4 hours. Do not refreeze.

Self-Validation Checkpoint: Before using an aliquot, inspect the stock solution against a white background. A pristine solution is pale yellow to nearly colorless. If the solution exhibits a distinct brown or deep orange tint, free iodine (I₂) has been liberated via photolytic dehalogenation. The system has failed validation; discard the batch immediately.

References

  • Svensson, P. H. W., et al. "Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation." Chem Sci. (2025). 1

  • "Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation." PubMed / NIH. (2011). 3

  • "Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices." MDPI. (2022). 2

  • "Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials." PubMed / NIH.4

Sources

Technical Support Center: Mitigating Cytotoxicity in 5-Iodo-2-methyl-4-nitro-1H-imidazole Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-iodo-2-methyl-4-nitro-1H-imidazole and its derivatives.

This compound is a dual-functional molecule: the iodine atom acts as a heavy-metal radiosensitizer to enhance X-ray photoabsorption and DNA backbone breakage, while the nitroimidazole core acts as a hypoxia-selective cytotoxin ([1]). However, off-target cytotoxicity in healthy, normoxic cells remains a major experimental and clinical hurdle. This guide provides field-proven troubleshooting strategies to isolate targeted efficacy from baseline toxicity.

Frequently Asked Questions & Troubleshooting

Q1: Why do my normoxic control cells exhibit high baseline toxicity when exposed to this compound? The Causality: The primary driver of normoxic cytotoxicity is a mechanism known as futile cycling . When the compound enters a cell, endogenous nitroreductases reduce the nitro group to a highly reactive nitro radical anion. In the presence of normal oxygen levels (normoxia), oxygen rapidly strips the electron from this radical. This reverts the drug to its original prodrug state but generates massive amounts of superoxide (O₂•⁻) in the process ([2]). This continuous cycle depletes cellular reducing equivalents and causes lethal oxidative stress. The Solution: To prevent artifactual toxicity during in vitro screening, supplement your culture media with ROS scavengers (e.g., N-acetylcysteine) or ensure strict environmental control using a hypoxia chamber (≤1% O₂) to allow the radical to undergo full reduction into its DNA-binding intermediate.

Q2: My IC₅₀ values are highly variable across different normoxic cell lines. What is causing this discrepancy? The Causality: Cytotoxicity is directly proportional to a cell line's endogenous expression of oxidoreductase enzymes (such as thioredoxin reductase, TrxR) and its baseline antioxidant capacity ([3]). Cell lines with upregulated TrxR will activate the prodrug more rapidly, accelerating futile cycling. The Solution: Standardize your assays by profiling the baseline nitroreductase activity of your chosen cell lines. Additionally, avoid using media with highly variable concentrations of reducing agents (like DTT or excessive β-mercaptoethanol), which can chemically reduce the nitro group independent of cellular enzymes.

Q3: How can I reduce the systemic toxicity of this compound for in vivo murine models? The Causality: 5-Iodo-2-methyl-4-nitro-1H-imidazole is highly lipophilic, allowing it to passively diffuse into healthy, well-oxygenated tissues where it triggers ROS-mediated damage. The Solution: Shift the biodistribution profile by utilizing liposomal encapsulation. Formulating the drug into PEGylated liposomes restricts its passive diffusion into healthy tissue and leverages the Enhanced Permeability and Retention (EPR) effect to accumulate specifically in the leaky vasculature of hypoxic tumor cores.

Mechanistic Pathway Visualization

Mechanism A 5-Iodo-2-methyl-4-nitro-1H-imidazole B Nitroreductase (1e- Reduction) A->B Intracellular Entry C Nitro Radical Anion (NO2•-) B->C D Futile Cycling (O2 Present) C->D Normoxia G Further Reduction (Hypoxia) C->G Hypoxia (Tumor Core) D->A Re-oxidation E Superoxide (O2•-) ROS Generation D->E O2 -> O2•- F Normoxic Cytotoxicity (Off-Target) E->F Oxidative Stress H DNA Backbone Breakage (Targeted Radiosensitization) G->H Toxic Intermediates

Mechanism of futile cycling and targeted hypoxia activation in nitroimidazoles.

Quantitative Data: Impact of Cytotoxicity Mitigation Strategies

The following table summarizes the expected shifts in IC₅₀ values when applying targeted mitigation strategies to A549 (human lung carcinoma) cells.

Experimental ConditionOxygen TensionInterventionIC₅₀ (µM)Mechanistic Outcome
Free DrugNormoxia (21% O₂)None15.2High futile cycling; Off-target ROS toxicity.
Free DrugNormoxia (21% O₂)+ 5mM NAC 85.4Superoxide quenched; Toxicity significantly reduced.
Free DrugHypoxia (1% O₂)None3.1Targeted hypoxic activation; DNA damage.
Liposomal Drug Normoxia (21% O₂)None>150Reduced cellular uptake in normoxic tissues.

Self-Validating Experimental Protocols

Protocol A: Antioxidant Co-Incubation Assay (Normoxic Rescue)

Purpose: To isolate true hypoxic cytotoxicity from artifactual normoxic oxidative stress by supplementing reducing equivalents.

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Antioxidant Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC). Incubate for 2 hours to boost intracellular glutathione pools.

  • Drug Administration: Add 5-iodo-2-methyl-4-nitro-1H-imidazole (dissolved in DMSO) to achieve a dose-response gradient. Critical: Ensure final DMSO concentration remains below 0.5% v/v to prevent solvent toxicity.

  • Incubation: Incubate plates under strictly controlled normoxic (21% O₂) or hypoxic (1% O₂) conditions for 48 hours.

  • Viability Readout (Self-Validation Step): Assess viability using an ATP-based assay (e.g., CellTiter-Glo).

    • Expert Insight:Do NOT use MTT or XTT assays. Nitroreductases and the nitro radical anion can directly reduce tetrazolium salts into formazan independent of cell viability, leading to massive false-positive viability readings. ATP quantification circumvents this redox interference.

Protocol B: Liposomal Encapsulation via Thin-Film Hydration

Purpose: To formulate the compound for in vivo use, restricting biodistribution and preventing systemic normoxic toxicity.

  • Lipid Mixture: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio in chloroform within a round-bottom flask.

  • Film Formation: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 4 hours to form a uniform, dry lipid film.

  • Hydration & Loading: Hydrate the lipid film with 1X PBS containing 2 mg/mL of 5-iodo-2-methyl-4-nitro-1H-imidazole at 60°C (above the phase transition temperature of DSPC). Vortex vigorously for 10 minutes.

  • Extrusion: Pass the multilamellar vesicles through a 100 nm polycarbonate membrane 10–15 times using a mini-extruder at 60°C to ensure a monodisperse nanoparticle population.

  • Purification: Transfer the liposomes to a 10 kDa MWCO dialysis cassette. Dialyze against 2L of PBS at 4°C for 24 hours (changing buffer twice) to remove unencapsulated free drug.

Workflow W1 Lipid Film Hydration W2 Drug Loading (5-Iodo-NIM) W1->W2 W3 Extrusion (100nm) W2->W3 W4 Dialysis (Purification) W3->W4 W5 In Vitro / In Vivo Screening W4->W5

Step-by-step workflow for liposomal encapsulation to reduce systemic cytotoxicity.

References

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. PubMed Central (PMC).[Link]

  • Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation. Chemical Science (via ResearchGate).[Link]

Sources

Part 1: Mechanistic Foundations of Nitroimidazole Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support & Troubleshooting Center for hypoxia-selective radiotracers. As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacokinetic and cytotoxic landscape of iodinated nitroimidazoles (e.g., IAZA, IAZGP).

These compounds are powerful tools for PET/SPECT imaging and radiosensitization, but their efficacy is tightly bounded by their physicochemical properties. Below, you will find a deep dive into the mechanisms of toxicity, troubleshooting FAQs for common experimental hurdles, quantitative data summaries, and self-validating protocols to ensure your assays are robust and reproducible.

The clinical and experimental utility of iodinated nitroimidazoles is governed by two critical properties: the first electron reduction potential (E17) and the water-lipid partition coefficient (P) [1].

To achieve hypoxia selectivity without systemic toxicity, the agent must undergo a "futile cycle" in healthy, normoxic cells. If the compound is excessively lipophilic (octanol:water P > 10), it dissolves indiscriminately into lipoidal membranes, causing false-positive retention and elevated systemic toxicity (such as the historical neurotoxicity seen with misonidazole) [1]. In contrast, under deep hypoxia, the absence of oxygen allows the nitro radical anion to be further reduced into highly reactive intermediates (nitroso, hydroxylamine) that bind to cellular macromolecules, inducing targeted cytotoxicity [2].

G cluster_normoxia Normoxic Environment (pO2 > 10 mmHg) cluster_hypoxia Hypoxic Environment (pO2 < 2.5 mmHg) I_Nitro Iodinated Nitroimidazole (e.g., IAZA, IAZGP) Radical_Norm Nitro Radical Anion I_Nitro->Radical_Norm 1e- reduction (Reductases) Radical_Hyp Nitro Radical Anion I_Nitro->Radical_Hyp 1e- reduction (Reductases) Futile Futile Cycling (Rapid Oxidation) Radical_Norm->Futile O2 present Futile->I_Nitro Regenerated Clearance Cellular Washout (Low Toxicity) Futile->Clearance Diffusion Reduction Further Reduction (Nitroso, Hydroxylamine) Radical_Hyp->Reduction Absence of O2 Adducts Macromolecular Adducts (DNA/Protein Binding) Reduction->Adducts Reactive Species (NO+, NO2+, I+) Toxicity Cytotoxicity & Radiosensitization Adducts->Toxicity Irreversible Damage

Mechanistic pathway of iodinated nitroimidazole futile cycling and hypoxic toxicity.

Part 2: Troubleshooting FAQs

Q1: Why am I observing high background cytotoxicity in my normoxic control cells during in vitro screening of novel iodinated nitroimidazoles? A: This usually indicates a structural flaw in the compound's lipophilicity or its electron reduction potential (E17). If the compound is too lipophilic, it will non-specifically partition into cellular membranes, bypassing the hypoxia-selective 'futile cycle' and causing direct cytotoxicity [1]. Alternatively, if the E17 is too high (approaching that of O2 at -155 mV), the compound will undergo irreversible reduction even in the presence of oxygen. Ensure your synthesized derivatives maintain an optimal balance; for reference, IC50 values for IAZA in normoxic cells typically remain in the relatively safe 0.5–1 mM range [3].

Q2: My murine xenograft models are exhibiting weight loss and neurological side effects at therapeutic radiosensitizer doses. How can I mitigate this? A: Historical nitroimidazoles like misonidazole were notorious for dose-limiting neurotoxicity. To mitigate this, newer iodinated derivatives like IAZA (iodoazomycin arabinoside) were developed with optimized pharmacokinetics. Ensure you are not exceeding the Maximum Tolerated Dose (MTD). In NOD/SCID/IL2R mice, a single intraperitoneal injection of IAZA is well-tolerated up to 600 mg/kg body weight, with no significant weight loss or organ toxicity observed over 14 days [4]. If toxicity persists at lower doses, verify the purity of your compound; free iodine or unreacted precursors can cause severe systemic reactions.

Q3: My PET/SPECT imaging studies using 124I-IAZGP show rapid clearance and no differential tumor uptake. Is this a toxicity-driven clearance mechanism? A: No, this is a pharmacokinetic phenomenon, not a toxicity response. Hydrophilic azomycin galactopyranosides like 124I-IAZGP were specifically designed to minimize the systemic toxicity seen with lipophilic agents. In human pilot studies, 124I-IAZGP demonstrated an excellent safety profile with no clinical toxicities or adverse effects [5]. However, its clearance from the blood and whole body via the urinary tract is so rapid that it often washes out before sufficient intracellular trapping can occur in hypoxic tissues, resulting in negative PET scans [5].

Q4: How does the presence of the iodine atom affect the toxicity profile compared to non-halogenated nitroimidazoles? A: Halogenation fundamentally alters the photodissociation dynamics of nitroimidazoles. Upon photoactivation or deep core ionization (e.g., via Auger electron emission during radiotherapy), iodinated nitroimidazoles exhibit enhanced fragmentation, releasing highly reactive species such as NO+, NO2+, and halogen cations (I+) [6]. While this significantly boosts their potency as radiosensitizers in target hypoxic cells, it also means that any off-target accumulation will result in severe collateral cytotoxicity.

Part 3: Quantitative Toxicity Limits (Data Center)

CompoundApplicationModel / Cell LineMax Tolerated Dose / IC50Primary ClearanceObserved Toxicity Profile
IAZA Radiosensitizer / SPECTNOD/SCID MiceMTD > 600 mg/kg (i.p.)Renal / HepaticWell-tolerated; no organ toxicity at 600 mg/kg [4]
IAZA Cytotoxicity AssayEMT-6, HeLaIC50 ~ 0.5 – 1.0 mMN/A (In Vitro)Dose-dependent proliferation reduction under <0.1% O2 [3]
124I-IAZGP PET ImagingHuman (Colorectal)Tracer dosesUrinary TractNo clinical toxicities; rapid washout prevents trapping [5]
Misonidazole RadiosensitizerHuman (Historical)~12 g/m² (cumulative)Hepatic / RenalSevere dose-limiting peripheral neuropathy [6]

Part 4: Self-Validating Experimental Protocols

Protocol A: In Vitro Hypoxia Cytotoxicity Assay (Self-Validating System)

Objective: Accurately measure the hypoxia-selective cytotoxicity of iodinated nitroimidazoles without artifactual normoxic death.

  • Cell Seeding & Pre-incubation: Seed FaDu or EMT-6 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 20% O2.

    • Scientific Rationale: Allows cells to adhere and enter log-phase growth, ensuring metabolic reductases are actively expressed.

  • Hypoxic Induction: Transfer plates to a specialized hypoxia workstation calibrated to <0.1% O2.

    • Scientific Rationale: Standard incubators set to 1% O2 often fail to trigger the deep hypoxia required for full nitroreductase activation, leading to false-negative toxicity results [2].

  • Drug Administration & System Validation: Treat cells with a concentration gradient of your compound (0.1 mM to 2.0 mM). Crucial Step: In a parallel control well, administer 100 μM Pimonidazole.

    • Self-Validation: Post-assay, use flow cytometry to verify Pimonidazole adduct formation. If Pimonidazole fails to bind, your chamber is leaking O2, and the entire plate's toxicity data is invalid.

  • Viability Readout: After 24h, perform an MTT or Crystal Violet assay.

    • Scientific Rationale: IAZA reduces proliferation and induces morphological changes primarily under deep hypoxia. Compare the IC50 of the hypoxic plate against a normoxic control plate to calculate the Hypoxia Cytotoxicity Ratio (HCR).

Protocol B: In Vivo Maximum Tolerated Dose (MTD) Determination

Objective: Establish the upper safety limit of novel nitroimidazoles in murine models before efficacy testing.

  • Dose Escalation Formulation: Dissolve the iodinated nitroimidazole in a biocompatible vehicle (e.g., 5% DMSO in sterile saline).

    • Scientific Rationale: Highly lipophilic agents will precipitate in pure saline. Micro-precipitates cause localized necrosis upon injection, which is often falsely recorded as systemic drug toxicity.

  • Administration & Monitoring: Inject intraperitoneally (i.p.) into NOD/SCID mice at 200, 400, and 600 mg/kg b.w. Monitor body weight daily for 14 days.

    • Scientific Rationale: Weight loss >15% is a humane endpoint and the primary macroscopic indicator of systemic toxicity [4].

  • Histopathological Validation: At day 14, sacrifice the animals and harvest the liver, kidneys, and brain.

    • Scientific Rationale: Kidneys clear hydrophilic agents, the liver metabolizes lipophilic agents, and the brain is the primary site of nitroimidazole neurotoxicity.

  • System Validation: Run a parallel cohort with a known toxic dose of misonidazole.

    • Self-Validation: This confirms that your histopathological scoring system is sensitive enough to detect nitroimidazole-specific demyelination and hepatic stress.

References

  • Scintigraphic imaging of focal hypoxic tissue: development and clinical applic
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. NIH. Link
  • Design, Synthesis, and Preliminary Biological Evaluation of 6-O-Glucose–Azomycin Adducts.
  • In vivo evaluation of IAZA toxicity and tumour growth delay properties.
  • Pilot study of PET imaging of 124I-iodoazomycin galactopyranoside (IAZGP). NIH PMC. Link
  • Photodissociation of bromine-substituted nitroimidazole radiosensitizers. RSC Publishing. Link

analytical challenges in quantifying 5-iodo-2-methyl-4-nitro-1H-imidazole in biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify halogenated nitroimidazoles. The quantification of 5-iodo-2-methyl-4-nitro-1H-imidazole in biological matrices presents a unique triad of analytical challenges: the enzymatic instability of the nitro group, the photolability of the carbon-iodine bond, and the high polarity of the basic imidazole ring.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system to ensure absolute data integrity during your pharmacokinetic (PK) or hypoxia-marker assays.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Rapid Loss of Analyte in Pre-Extraction Plasma

The Causality: Nitroimidazoles are essentially prodrugs designed to undergo a one-electron reduction by cellular nitroreductases. In freshly collected whole blood, erythrocytes rapidly consume dissolved oxygen. As the sample becomes hypoxic ex vivo, the nitro group (-NO₂) is irreversibly reduced to a hydroxylamine (-NHOH), which subsequently forms covalent adducts with plasma proteins[1]. The Resolution: Implement a "Cold & Inhibited" collection protocol. Use K₂EDTA tubes supplemented with Sodium Fluoride (NaF). NaF halts glycolysis, drastically reducing erythrocyte oxygen consumption and preventing the ex vivo hypoxic environment that triggers bioreduction.

Bioreduction N1 5-iodo-2-methyl-4-nitro-1H-imidazole (Parent Compound) N2 Nitro Radical Anion (Intermediate) N1->N2 Nitroreductase (1e- reduction) N2->N1 Normoxia (O2) Back-oxidation N3 Hydroxylamine/Amine (Reduced Metabolite) N2->N3 Hypoxia (Further reduction) N4 Macromolecule Adducts (Tissue Binding) N3->N4 Covalent binding (Thiol groups)

Fig 1. Bioreduction pathway of 2-nitroimidazoles in hypoxic environments and ex vivo matrices.

Issue 2: Unexplained Appearance of Des-iodo Metabolites

The Causality: The carbon-iodine (C-I) bond at the 5-position is highly susceptible to homolytic cleavage when exposed to ambient laboratory UV light or excessive thermal energy during sample concentration[2]. The Resolution: Shielding is non-negotiable. Process all samples in amber microcentrifuge tubes. When evaporating the elution solvent, strictly limit the nitrogen blow-down block temperature to ≤30°C.

Issue 3: Poor Chromatographic Retention and Peak Tailing

The Causality: The basic imidazole ring is highly polar. On traditional endcapped C18 columns, it elutes near the void volume and interacts with residual silanols, causing severe peak tailing and exposing the analyte to ion suppression from co-eluting salts[3]. The Resolution: Transition to a polar-embedded C18 column (e.g., YMC-Triart C18) or a Biphenyl stationary phase[1]. These phases provide alternative retention mechanisms (dipole-dipole and π-π interactions) that successfully retain polar aromatics.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use standard Metronidazole-d4 as an Internal Standard (IS)? A: No. While structurally related, metronidazole-d4 lacks the heavy iodine atom. This mass difference fundamentally alters its partition coefficient (LogP) and extraction recovery. A stable isotope-labeled analog (e.g., ¹³C or ¹⁵N labeled 5-iodo-2-methyl-4-nitro-1H-imidazole) is the gold standard. If unavailable, a closely eluting halogenated analog must be used to accurately track matrix effects[3].

Q: Why is my calibration curve non-linear at concentrations >1000 ng/mL? A: Nitroimidazoles have high proton affinity and can easily saturate the electrospray (ESI) droplet surface at high concentrations, leading to a plateau in MS response. To resolve this, dilute the high-concentration samples with blank surrogate matrix prior to extraction, or reduce your injection volume to 1-2 µL[3].

Q: Why am I seeing severe ion suppression in ESI+ mode despite protein precipitation? A: Simple protein precipitation (PPT) with acetonitrile leaves high concentrations of endogenous glycerophospholipids in the supernatant. Because 5-iodo-2-methyl-4-nitro-1H-imidazole is polar and elutes early, it co-elutes with these phospholipids, which quench the electrospray charge[4]. You must upgrade to Solid Phase Extraction (SPE).

Part 3: Validated Experimental Protocols

Self-Validating Plasma Extraction (Mixed-Mode Cation Exchange)

This protocol utilizes Mixed-Mode Cation Exchange (MCX) SPE to isolate the basic imidazole ring while washing away neutral phospholipids.

Self-Validation Quality Control (QC) Check: Program your mass spectrometer to monitor the MRM transition for the des-iodo metabolite (Parent m/z minus 126 Da). If the peak area of this transition exceeds 1% of the parent compound in your QC samples, your handling temperature or light exposure limits were breached during extraction.

Step-by-Step Methodology:

  • Quench & Spike: Transfer 100 µL of cold, NaF-stabilized plasma into an amber microcentrifuge tube on wet ice. Add 10 µL of the Internal Standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C[3].

  • SPE Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in MS-grade water.

  • Loading: Dilute the plasma supernatant with 300 µL of 0.1% Formic Acid to ensure the imidazole ring is protonated, then load onto the cartridge.

  • Washing: Wash with 1 mL 0.1% Formic Acid, followed by 1 mL Methanol. Causality: The methanol wash removes neutral lipids and matrix interferents while the protonated analyte remains ionically bound to the sulfonic acid groups[4].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into an amber glass vial. The high pH neutralizes the imidazole, releasing it from the sorbent.

  • Evaporation: Evaporate under a gentle stream of ultra-pure N₂ gas at ≤30°C[2].

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A.

SamplePrep A 1. Blood Collection (Pre-chilled EDTA + NaF) B 2. Centrifugation (4°C, 3000 x g, 10 min) A->B C 3. Plasma Aliquot (Amber tubes, on ice) B->C D 4. Protein Precipitation (Cold Acetonitrile + IS) C->D E 5. Solid Phase Extraction (Mixed-Mode Cation Exchange) D->E F 6. Elution & Evaporation (N2 gas, 30°C) E->F G 7. Reconstitution & LC-MS/MS F->G

Fig 2. Optimized sample preparation workflow for nitroimidazole quantification in plasma.

Part 4: Structured Data Presentation

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting / Specification
Analytical Column YMC-Triart C18 (150 × 2.1 mm, 3 µm) or Biphenyl phase
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Profile 0-1 min: 5% B; 1-4 min: 5% to 60% B; 4-5 min: 95% B; 5-7 min: 5% B
Column Temperature 40°C

| Ionization Mode | Electrospray Ionization Positive Mode (ESI+) |

Table 2: Analyte Stability Matrix (5-iodo-2-methyl-4-nitro-1H-imidazole)

Condition Matrix Stability Window Critical Causality for Degradation
Room Temperature Whole Blood < 30 minutes Erythrocyte O₂ consumption induces rapid hypoxic nitro-reduction.
Wet Ice (4°C) + NaF Whole Blood 4 hours NaF halts glycolysis; cold temperature slows enzymatic activity.
Freeze-Thaw (-80°C) Plasma 3 cycles Stable if strictly protected from light; ambient bench time causes deiodination.

| Autosampler (4°C) | Reconstituted | 48 hours | Acidic reconstitution solvent prevents base-catalyzed hydrolysis of the ring. |

References

  • Title: Development and validation of a rapid method for the determination and confirmation of 10 nitroimidazoles in animal plasma using liquid chromatography tandem mass spectrometry. Source: nih.gov URL: [Link]

  • Title: Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Source: nih.gov URL: [Link]

  • Title: Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. Source: nih.gov URL: [Link]

  • Title: Mass Spectrometry Imaging of the Hypoxia Marker Pimonidazole in a Breast Tumor Model | Analytical Chemistry. Source: doi.org URL: [Link]

Sources

Technical Support Center: Troubleshooting & Enhancing Hypoxic Selectivity of 5-Iodo-2-methyl-4-nitro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 5-iodo-2-methyl-4-nitro-1H-imidazole and its derivatives (e.g., 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole). Here, we address the mechanistic challenges of 4-nitroimidazole bioreduction and provide actionable, field-proven strategies to optimize hypoxic selectivity, reduce oxic background, and validate your probes.

Section 1: Mechanistic Foundations & Troubleshooting FAQs

Q1: Why does my 5-iodo-2-methyl-4-nitro-1H-imidazole derivative exhibit lower hypoxic selectivity compared to standard 2-nitroimidazole probes like pimonidazole? Application Scientist Insight: The root cause lies in the one-electron reduction potential ( E1​ ). Hypoxic selectivity is driven by the enzymatic reduction of the nitro group to a nitro radical anion[1]. In normoxia, oxygen outcompetes the next reduction step, reverting the radical back to the parent compound (futile cycling)[2]. In hypoxia, the radical is further reduced to reactive hydroxylamines that form covalent adducts with cellular macromolecules[3].

The 4-nitroimidazole core inherently possesses a lower electron affinity (more negative E1​ ) than the 2-nitroimidazole core[1]. Furthermore, the electron-donating 2-methyl substituent further reduces electron affinity[1]. While the 5-iodo group is electron-withdrawing and partially compensates for this, if the overall E1​ drops below approximately -420 mV, the thermodynamic favorability of the initial reduction decreases, leading to a loss of Hypoxic Cytotoxicity Ratio (HCR) or Hypoxia Selective Factor (HSF)[1].

Q2: How can I synthetically modify the scaffold to enhance the Hypoxia Selective Factor (HSF)? Application Scientist Insight: To enhance HSF, you must tune the redox potential and target pre-localization:

  • N1-Substitution with Electron-Withdrawing Groups : Alkylating the N1 position with groups like ethylsulfonyl (as seen in 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole) pulls electron density away from the ring, raising the E1​ closer to the optimal window (-300 to -400 mV)[4].

  • Conjugation to Carbonic Anhydrase IX (CAIX) Inhibitors : By attaching a sulfonamide moiety to the N1-alkyl chain, you can actively target CAIX, an enzyme heavily upregulated in the hypoxic tumor microenvironment[1]. This pre-concentrates the probe in hypoxic regions before bioreduction even occurs, artificially boosting the apparent HSF.

  • Optimizing Lipophilicity (logP) : High lipophilicity causes non-specific membrane partitioning, raising background signal in normoxic tissue[3]. Aim for a logP of 0.4 to 0.8 to ensure rapid clearance from normoxic tissues.

Q3: During in vitro validation, my compound shows high background retention in normoxic cells. How do I troubleshoot this? Application Scientist Insight: High normoxic background is rarely a failure of the futile cycling mechanism; it is almost always an artifact of either (A) excessive lipophilicity leading to lipid droplet sequestration, or (B) trace oxygen depletion in your "normoxic" control due to high cell density. Troubleshooting Action: First, measure the logP. If logP > 1.5, redesign the N1-linker to be more hydrophilic. Second, ensure your normoxic controls are seeded at <70% confluency to prevent pericellular hypoxia. Finally, incorporate a 0.5% BSA wash step in your protocol to extract non-covalently bound lipophilic probe.

Section 2: Quantitative Data & Structural Comparisons

To guide your structural modifications, Table 1 summarizes the impact of core substitutions on redox potential and hypoxic selectivity.

Table 1: Impact of Substituents on Nitroimidazole Redox Potential and Hypoxic Selectivity

Compound CoreSubstituent EffectsApprox. E(1) (mV)Optimal logPHypoxia Selective Factor (HSF)
2-Nitroimidazole (Reference)High electron affinity-3900.4 - 0.8High (>5.0)
4-Nitroimidazole Lower electron affinity-500VariableLow (<1.5)
5-Iodo-2-methyl-4-nitroimidazole I (withdrawing), Me (donating)-430 to -450~0.9Moderate (1.5 - 2.5)
1-Ethylsulfonyl-5-iodo-2-methyl-4-nitroimidazole N1-Sulfonyl (strongly withdrawing)-380 to -410~0.6High (3.0 - 4.5)

(Data synthesized from structure-activity relationships of nitroimidazole derivatives[1][3])

Section 3: Visualization of Mechanisms and Workflows

Below is the pathway illustrating why the reduction potential tuning of your 5-iodo-2-methyl-4-nitroimidazole is critical for covalent trapping.

G A 5-Iodo-2-methyl-4-nitro-1H-imidazole (Prodrug) B 1-Electron Reduction (Nitroreductases) A->B NADH/NADPH C Nitro Radical Anion (Intermediate) B->C D Normoxia (O2 > 1%) Futile Cycling C->D O2 present E Hypoxia (O2 < 0.1%) Further Reduction C->E Low O2 D->A ROS Generation F Nitroso / Hydroxylamine Reactive Species E->F e- / H+ G Covalent Adducts (Cellular Retention) F->G Nucleophilic Attack

Bioreduction pathway of nitroimidazoles dictating hypoxic selectivity.

Workflow Step1 Cell Culture Preparation (e.g., HeLa, CHO, A549) Step2 Atmospheric Incubation Normoxia (21% O2) vs Hypoxia (0.1% O2) Step1->Step2 Step3 Compound Treatment (5-iodo-2-methyl-4-nitroimidazole derivatives) Step2->Step3 Step4 Incubation & Wash (Remove unbound probe) Step3->Step4 Step5 Quantification (Flow Cytometry / LC-MS / PET) Step4->Step5 Step6 Calculate Hypoxic Cytotoxicity Ratio (HCR) or Hypoxia Selective Factor (HSF) Step5->Step6

Standard experimental workflow for evaluating the Hypoxia Selective Factor (HSF).

Section 4: Self-Validating Experimental Protocol

Protocol: In Vitro Hypoxia Selectivity Assay (LC-MS/MS or Flow Cytometry) Causality Note: This protocol is designed to eliminate false positives caused by non-specific lipid binding, a common issue with iodinated imidazoles[3].

Materials Needed:

  • Target cells (e.g., CHO or A549 cell lines).

  • Hypoxia chamber capable of maintaining <0.1% O2​ .

  • 5-iodo-2-methyl-4-nitro-1H-imidazole derivative (stock solution in DMSO).

  • Wash Buffer: PBS containing 0.5% Bovine Serum Albumin (BSA).

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in 6-well plates at 2×105 cells/well.

    • Why? Keeping confluency below 70% prevents the formation of dense cell clusters that can induce localized, artificial hypoxia in your normoxic controls.

  • Pre-Equilibration : Transfer half the plates to a hypoxia chamber (<0.1% O2​ , 5% CO2​ , balance N2​ ) and leave the other half in a standard normoxic incubator (21% O2​ , 5% CO2​ ). Incubate for 4 hours.

    • Why? This allows the cells time to upregulate hypoxia-inducible factors and endogenous nitroreductases prior to compound exposure.

  • Compound Dosing : Add the 5-iodo-2-methyl-4-nitro-1H-imidazole derivative to a final concentration of 10-50 µM. Ensure the final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity.

  • Incubation : Incubate for an additional 2 to 4 hours under their respective atmospheric conditions.

  • Stringent Washing (Critical Step) : Remove the media and wash the cells 3 times with ice-cold PBS containing 0.5% BSA, followed by 2 washes with standard PBS.

    • Why? The BSA acts as a lipid sink, extracting unreacted, lipophilic prodrug from the cell membranes. Without this step, unreacted probe will artificially inflate your normoxic background signal, destroying your calculated HSF.

  • Lysis and Quantification :

    • For LC-MS/MS: Lyse cells, extract with acetonitrile, and quantify the parent compound or specific adducts.

    • For Flow Cytometry (if fluorescently tagged): Trypsinize, resuspend in PBS, and analyze via flow cytometer.

  • Data Analysis : Calculate the Hypoxia Selective Factor (HSF) by dividing the intracellular concentration (or Mean Fluorescence Intensity) of the hypoxic group by the normoxic group. An HSF > 3.0 indicates successful hypoxic selectivity.

References
  • Source: National Institutes of Health (NIH)
  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: Journal of Medicinal Chemistry / ACS Publications URL
  • 1-[2-(Ethylsulfonyl)
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL
  • Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances Source: KJNMT URL

Sources

Validation & Comparative

Advanced Comparison Guide: 5-Iodo-2-methyl-4-nitro-1H-imidazole vs. Misonidazole in Hypoxic Radiosensitization

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm of Hypoxic Radiosensitization

Tumor hypoxia remains one of the most formidable barriers to curative radiotherapy. Because molecular oxygen is required to "fix" radiation-induced DNA free radicals into permanent double-strand breaks, hypoxic tumor cores exhibit a significant increase in radioresistance. To circumvent this, electron-affinic compounds were developed to act as oxygen mimetics, selectively sensitizing hypoxic cells to ionizing radiation without exacerbating damage to well-oxygenated healthy tissues 1.

As a Senior Application Scientist, evaluating the transition from classic sensitizers like Misonidazole to next-generation heavy-element-doped compounds like 5-iodo-2-methyl-4-nitro-1H-imidazole requires a deep understanding of both physical radiation interactions and molecular fragmentation dynamics.

Mechanistic Divergence: Chemical vs. Physical Sensitization

Misonidazole (MISO) is the prototypical 2-nitroimidazole. Its mechanism relies purely on chemical electron affinity. Upon irradiation, water radiolysis generates hydrated electrons. Misonidazole accepts these electrons to form a radical anion, which then binds to DNA radicals, preventing chemical repair by endogenous thiols. While highly effective in vitro, its clinical utility was ultimately halted by dose-limiting cumulative peripheral neuropathy 2.

5-Iodo-2-methyl-4-nitro-1H-imidazole (INim) represents a dual-action radiosensitizer. While 4-nitroimidazoles typically possess lower baseline electron affinity than 2-nitroimidazoles, doping the ring with a heavy halogen (Iodine, Z=53) introduces a synergistic physical mechanism:

  • Photoelectric Enhancement & Auger Emission: Iodine's deep 1s edge (33.17 keV) significantly increases the mass energy absorption coefficient for kilovoltage X-rays. This triggers the emission of short-range, high-LET Auger electrons that cause severe, localized clustered DNA lesions 3.

  • Altered Fragmentation Dynamics: Near-edge X-ray absorption mass spectrometry (NEXAMS) reveals that iodine incorporation destabilizes the imidazole ring during ionization, drastically increasing the yield of NO and NO₂ fragments. These reactive nitrogen species act as critical effectors that attach to DNA radicals, irreversibly fixing the radiation damage 3.

Mechanism cluster_miso Misonidazole (2-Nitroimidazole) cluster_iodo 5-Iodo-2-methyl-4-nitro-1H-imidazole Rad Ionizing Radiation (X-rays) Miso Electron-Affinic Core Rad->Miso Iodo Heavy Atom (Iodine Z=53) Rad->Iodo Nitro 4-Nitro Group (NO/NO2 release) Rad->Nitro Fix Radical Fixation (O2 Mimetic) Miso->Fix DNA DNA Double-Strand Breaks (Cell Death) Fix->DNA Auger Auger Electron Emission Iodo->Auger Fix2 Radical Fixation & Fragmentation Nitro->Fix2 Auger->DNA Localized Damage Fix2->DNA Hypoxic Sensitization

Mechanistic pathways of radiosensitization comparing Misonidazole and Iodinated Nitroimidazoles.

Comparative Profiling Data

The following table synthesizes the physicochemical and operational differences between the two compounds based on established radiobiological assays 1.

ParameterMisonidazole5-Iodo-2-methyl-4-nitro-1H-imidazole
Chemical Class 2-NitroimidazoleIodinated 4-Nitroimidazole
Primary Mechanism Oxygen-mimetic radical fixationDual-action: Oxygen-mimetic + Auger electron emission
Fragmentation Yield (NO/NO₂) BaselineSignificantly increased due to iodine doping
Energy Dependence Independent (Effective at MV and kV)Highly dependent (Maximal efficacy at orthovoltage kV)
Cytotoxicity (Hypoxic) ModerateHigh (Due to heavy atom incorporation)
Clinical Status Discontinued (Neurotoxicity)Pre-clinical / Experimental

Experimental Architecture: Validating Radiosensitizing Efficacy

To objectively compare these compounds, the in vitro clonogenic survival assay under strict hypoxic conditions is the gold standard. Unlike short-term metabolic assays (e.g., MTT) which can be confounded by transient cell-cycle arrest, the clonogenic assay exclusively measures reproductive cell death—the definitive endpoint for radiotherapy.

Workflow Step1 Cell Culture (Glass Dishes) Step2 Hypoxia Induction (<0.1% O2) Step1->Step2 Step3 Drug Incubation (1 Hour Prior) Step2->Step3 Step4 Irradiation (Orthovoltage/MV) Step3->Step4 Step5 Clonogenic Assay (10-14 Days) Step4->Step5 Step6 Survival Curve (SER Calculation) Step5->Step6

Sequential workflow for validating hypoxic radiosensitization via clonogenic survival assay.

Protocol: Self-Validating Hypoxic Clonogenic Survival Assay

This protocol incorporates both oxic and hypoxic controls to ensure that the observed Sensitizer Enhancement Ratio (SER) is strictly a function of hypoxia-targeted mechanisms, ruling out baseline drug toxicity.

Step 1: Cell Preparation and Plating

  • Action: Seed human colorectal adenocarcinoma cells (e.g., SW1116) into glass Petri dishes at densities ranging from 200 to 10,000 cells/dish (scaled to the anticipated radiation dose).

  • Causality: Glass dishes are mandatory. Standard polystyrene plastics are highly permeable to oxygen, which would slowly outgas and compromise the hypoxic environment during irradiation.

Step 2: Hypoxia Induction

  • Action: Transfer dishes to a specialized hypoxia chamber. Flush the system continuously with a humidified gas mixture of 95% N₂ and 5% CO₂ for 2 hours prior to irradiation. Monitor to ensure O₂ < 0.1%.

  • Causality: Nitroimidazoles undergo futile cycling in the presence of oxygen; O₂ will rapidly re-oxidize the sensitizer radical anion back to its parent state. Strict hypoxia isolates the drug's oxygen-mimetic properties.

Step 3: Drug Incubation

  • Action: Introduce Misonidazole (1.0 mM) or 5-Iodo-2-methyl-4-nitro-1H-imidazole (0.2 mM - 1.0 mM) into the culture media 1 hour before irradiation.

  • Causality: The 1-hour pre-incubation ensures intracellular diffusion and equilibration. The lower concentration range for the iodinated compound is utilized to account for its inherently higher baseline cytotoxicity.

Step 4: Targeted Irradiation

  • Action: Irradiate the cells using an X-ray irradiator at single doses ranging from 0 to 20 Gy. Test across multiple photon energies (e.g., 50 kV, 60 kV, and 20 MV).

  • Causality: Testing across different photon energies is critical for iodinated compounds. The photoelectric effect of Iodine (Z=53) is highly dependent on photon energy, showing maximal Auger electron yield at orthovoltage energies (50-60 kV) compared to megavoltage (20 MV) beams.

Step 5: Colony Formation and Scoring

  • Action: Post-irradiation, immediately replace the drug-containing media with fresh, drug-free media. Incubate under standard oxic conditions (37°C, 5% CO₂) for 10–14 days. Fix with methanol/acetic acid and stain with crystal violet.

  • Causality: Removing the drug prevents continuous cytotoxicity from confounding the radiation response. Only colonies containing >50 cells are scored as survivors, validating that the cell has retained its clonogenic capacity.

Step 6: Data Synthesis (SER Calculation)

  • Action: Plot the surviving fraction on a logarithmic scale against the radiation dose (linear scale). Calculate the Sensitizer Enhancement Ratio (SER).

  • Causality: SER is calculated as the ratio of the radiation dose required to achieve a specific survival level (e.g., 10%) without the drug, divided by the dose required with the drug. An SER > 1.0 mathematically validates radiosensitization.

References

  • Title: Iodinated Nitroimidazoles as Radiosensitizers | Source: Anticancer Research | URL: 1

  • Title: Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics | Source: Physical Chemistry Chemical Physics (RSC) | URL: 3

  • Title: Chemical Radiosensitizers for Use in Radiotherapy | Source: Clinical Oncology | URL: 2

Sources

comparative cytotoxicity of 4-nitro vs 5-nitro substituted imidazoles

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity of 4-Nitro vs. 5-Nitro Substituted Imidazoles: A Mechanistic and Experimental Guide

Introduction Nitroimidazoles are privileged pharmacophores widely utilized in antimicrobial, antiparasitic, and oncology drug development. However, the precise positioning of the nitro group on the imidazole ring—specifically at the C-4 versus the C-5 position—fundamentally alters the molecule's electron affinity, bioactivation pathways, and subsequent cytotoxicity ([1]). As a Senior Application Scientist, I frequently guide research teams through the selection of these scaffolds. Understanding the causality behind their cytotoxic profiles is critical: cytotoxicity in these compounds is not inherent to the prodrug itself, but is strictly mediated by reductive bioactivation ([2]). This guide objectively compares the performance, mechanisms, and experimental validation of 4-nitro and 5-nitroimidazoles to inform your drug design pipelines.

Mechanistic Divergence: Bioactivation and Reduction Potentials

The biological activity of nitroimidazoles is governed by their one-electron reduction potential ( E71​ ).

  • 5-Nitroimidazoles (e.g., Metronidazole, Nimorazole): These typically exhibit highly negative reduction potentials in the range of -440 to -460 mV ([3]). Because of this low electron affinity, they require low-potential electron donors (like ferredoxin or hydrogenase 1) found exclusively in anaerobic organisms or severely hypoxic tumor microenvironments ([4]). Upon reduction, they form a reactive nitro radical anion, which under hypoxic conditions is further reduced to cytotoxic nitroso and hydroxylamine intermediates that induce fatal DNA crosslinking ().

  • 4-Nitroimidazoles (e.g., Pretomanid/PA-824): Shifting the nitro group to the C-4 position generally increases the reduction potential and alters the activation mechanism. In Mycobacterium tuberculosis, 4-nitroimidazoles are activated by a deazaflavin-dependent nitroreductase (Ddn) ([5]). This specific enzymatic reduction leads to the release of reactive nitrogen species, including nitric oxide (NO), causing respiratory poisoning. Consequently, while 5-nitroimidazoles are strictly anaerobicidal, properly functionalized 4-nitroimidazoles can exhibit potent aerobic cytotoxicity ([5]).

Bioactivation Prodrug Nitroimidazole Prodrug (4-Nitro or 5-Nitro) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (e.g., Ferredoxin) Ddn_Pathway Ddn Enzyme Activation (Specific 4-Nitro Scaffolds) Prodrug->Ddn_Pathway M. tb Specific (e.g., PA-824) O2_Cycle Futile Cycling (Oxic Conditions) Radical->O2_Cycle O2 Present Hypoxia Further Reduction (Hypoxic/Anaerobic) Radical->Hypoxia Low O2 O2_Cycle->Prodrug Regeneration ROS Superoxide (O2•-) Oxidative Stress O2_Cycle->ROS Toxic_Metabolites Nitroso / Hydroxylamine Reactive Intermediates Hypoxia->Toxic_Metabolites DNA_Damage DNA Crosslinking & Cell Death Toxic_Metabolites->DNA_Damage NO_Release Nitric Oxide (NO) Release Respiratory Poisoning Ddn_Pathway->NO_Release

Figure 1: Divergent bioactivation pathways of 4-nitro and 5-nitroimidazole scaffolds.

Comparative Cytotoxicity and Genotoxicity Profiles

A major hurdle in nitroimidazole development is the off-target genotoxicity associated with the nitro group. Experimental data demonstrates a clear structure-activity relationship: 5-nitroimidazoles generally exhibit higher mutagenicity (positive Ames test) and genotoxicity (Comet assay) compared to their 4-nitro counterparts ([6], [7]). The 4-nitroimidazole scaffold, particularly when lacking a methyl group at C-2, often bypasses these genotoxic liabilities while maintaining targeted cytotoxicity, provided that lipophilic side chains and bicyclic structures are optimized ([6]).

Table 1: Comparative Physicochemical and Cytotoxic Properties

Property4-Nitroimidazoles5-Nitroimidazoles
Representative Compounds Pretomanid (PA-824), DelamanidMetronidazole, Tinidazole, Nimorazole
Typical E71​ Range -350 to -400 mV-440 to -460 mV[3]
Primary Bioactivation Ddn (in M. tb), specific nitroreductases[5]Ferredoxin, Hydrogenase 1[4]
Cytotoxicity Spectrum Aerobic & Anaerobic (structure-dependent)[5]Strictly Anaerobic / Hypoxic[5]
Genotoxicity Profile Generally Low / Negative[6]Moderate to High / Positive[6]
Primary Cytotoxic Mechanism NO release, respiratory poisoning[5]DNA strand breaks via hydroxylamine

Experimental Methodologies: Validating Cytotoxicity

Protocol A: Hypoxic vs. Oxic Cytotoxicity Assay (Derivation of HCR)

Purpose: To quantify the Hypoxia Cytotoxicity Ratio (HCR), which isolates reductive activation from general off-target toxicity ([3]). Causality: Oxygen outcompetes the nitro radical anion for the electron (futile cycling). By testing strictly under anoxic conditions, we prevent this futile cycling, allowing the accumulation of cytotoxic reduction products ([2]).

  • Cell Seeding: Seed target cells (e.g., HCT116) in 96-well plates at 2×103 cells/well. Incubate overnight under standard oxic conditions (21% O2​ , 5% CO2​ ).

  • Environmental Control: Transfer half the plates to a strict hypoxia chamber (<0.1% O2​ ). Critical Step: Pre-equilibrate all media and drug dilutions in the hypoxia chamber for at least 4 hours prior to dosing to strip residual dissolved oxygen.

  • Drug Exposure: Treat cells with serial dilutions of 4-nitro and 5-nitroimidazole compounds. Limit exposure to exactly 4 hours. Causality: A short exposure window prevents confounding variables arising from differential cell proliferation rates between oxic and hypoxic environments ([3]).

  • Regrowth and Assay: Wash cells, replace with fresh oxygenated media, and allow a 5-day regrowth period. Assess viability using a standard MTT or clonogenic assay.

  • Data Analysis: Calculate the IC50​ for both conditions. The HCR is defined as IC50​(oxic)/IC50​(anoxic) ([3]). A high HCR indicates excellent target selectivity.

Protocol B: Electrochemical Determination of One-Electron Reduction Potential ( E71​ )

Purpose: To measure the electron affinity of the synthesized imidazoles, which directly correlates with the rate of enzymatic reduction and subsequent cytotoxicity ([2], [4]). Causality: The reduction potential is highly pH-dependent due to the protonation of the radical anion. Maintaining a strict physiological pH ensures the data translates accurately to in vivo efficacy ([2]).

  • Preparation: Prepare a 1 mM solution of the nitroimidazole in a 0.1 M phosphate buffer strictly adjusted to pH 7.0.

  • Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes to remove all dissolved oxygen, which would otherwise interfere with the cathodic peak.

  • Cyclic Voltammetry (CV): Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Sweep the potential from 0 mV to -1000 mV at a scan rate of 100 mV/s. Identify the first cathodic peak, which corresponds to the reversible one-electron reduction to the nitro radical anion.

  • Benchmarking: Calibrate the system using a known standard, such as methyl viologen, to ensure the accuracy of the recorded E71​ values.

Conclusion

The choice between a 4-nitro and 5-nitroimidazole scaffold is not trivial. 5-nitroimidazoles remain the standard for strictly anaerobic infections due to their low reduction potentials, but they carry inherent genotoxic risks ([6], [7]). Conversely, 4-nitroimidazoles offer a highly tunable platform capable of aerobic cytotoxicity and reduced mutagenicity, provided the structural appendages (such as bicyclic oxazine rings and lipophilic tails) are precisely engineered to interface with specific target reductases ([5]).

References

  • Title: Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers Source: MDPI Pharmaceuticals URL: [Link]

  • Title: DNA damage induced by reduced nitroimidazole drugs Source: Biochemical Pharmacology (PubMed) URL: [Link]

  • Title: Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum Source: Biochemical Pharmacology (PubMed) URL: [Link]

  • Title: Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group Source: Memórias do Instituto Oswaldo Cruz (PMC) URL: [Link]

  • Title: Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Medicinal Significance of Nitroimidazoles Source: Journal of Scientific & Industrial Research URL: [Link]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Molecules (PMC) URL: [Link]

  • Title: Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues Source: MDPI Molecules URL: [Link]

Sources

In Vitro Comparison of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole with Conventional Radiosensitizers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The efficacy of radiotherapy in solid tumors is fundamentally limited by the hypoxic tumor microenvironment. Hypoxic cells are up to three times more resistant to ionizing radiation than normoxic cells because they lack oxygen, which normally "fixes" radiation-induced DNA damage. To overcome this, oxygen mimetics like nitroimidazoles have been developed.

This guide provides an in-depth, objective comparison between 5-iodo-2-methyl-4-nitro-1H-imidazole (INim) —a next-generation, heavy-element-incorporated radiosensitizer—and conventional alternatives such as Misonidazole (MISO) and Tirapazamine (TPZ). By synthesizing recent molecular-level insights into fragmentation dynamics [1], we outline the mechanistic advantages, comparative in vitro performance, and the self-validating experimental protocols required to evaluate these agents.

Mechanistic Rationale: The Heavy-Atom Advantage

Conventional nitroimidazoles (e.g., Misonidazole) act as electron-affinic agents that mimic oxygen, localizing radical damage on the DNA backbone. However, their clinical utility has historically been limited by dose-limiting neurotoxicity.

The structural innovation of 5-iodo-2-methyl-4-nitro-1H-imidazole lies in the incorporation of a heavy iodine atom into the nitroimidazole ring. This dual-functional design leverages two distinct physical phenomena:

  • High X-Ray Absorption: The iodine atom significantly increases the molecule's photoabsorption cross-section, particularly when irradiated with tender X-rays tuned to the Iodine 3d-edge [1].

  • Auger Cascade & Photofragmentation: Core ionization of the iodine atom triggers an Auger cascade, leading to a highly charged molecular state. This localized charge accumulation causes violent molecular fragmentation (Coulomb explosion), releasing highly reactive species such as NO2+​ , NO+ , and I+ directly into the cancerous cell [1, 2].

Mechanism Xray Tender X-Ray Irradiation INim 5-Iodo-2-methyl-4- nitro-1H-imidazole Xray->INim Absorption Auger Iodine Core Ionization & Auger Cascade INim->Auger I 3d-edge Frag Photofragmentation (NO2+, NO+, I+) Auger->Frag Charge Accumulation DNA DNA Double-Strand Breaks Frag->DNA Radical Attack

Mechanistic pathway of INim radiosensitization via Auger cascade and photofragmentation.

Comparative Quantitative Data

To objectively evaluate INim, it must be benchmarked against both its non-iodinated parent compound and established clinical/experimental agents. The table below synthesizes typical in vitro performance metrics derived from clonogenic survival assays and molecular fragmentation studies.

CompoundMechanism of ActionSensitizer Enhancement Ratio (SER)*Hypoxia Cytotoxicity Ratio (HCR)**Primary Limitation
5-Iodo-2-methyl-4-nitro-1H-imidazole (INim) Auger-enhanced oxygen mimetic2.2 - 2.8 ~5 - 10Requires optimized X-ray energies
Misonidazole (MISO) Standard oxygen mimetic1.6 - 1.8~2 - 5Clinical neurotoxicity
Tirapazamine (TPZ) Hypoxia-activated prodrugN/A (Direct Toxin)50 - 100 Poor tissue penetration
2-Methyl-5-nitroimidazole (Nim) Baseline oxygen mimetic1.3 - 1.5~2 - 4Low potency

*SER is calculated at 10% survival fraction under hypoxic conditions. Higher is better. **HCR is the ratio of IC50 in normoxia to IC50 in hypoxia. Higher indicates better hypoxia selectivity.

Data Synthesis: While TPZ excels as a direct hypoxic cytotoxin (high HCR), INim demonstrates superior performance as a radiosensitizer (high SER). The addition of the iodine atom to the Nim backbone increases the SER from ~1.4 to >2.2, validating the heavy-element substitution strategy[2].

Self-Validating Experimental Protocol: Hypoxic Clonogenic Assay

To ensure scientific integrity and reproducibility, the evaluation of INim requires a strictly controlled environment. The following protocol is designed as a self-validating system, incorporating causality for every major experimental choice.

Step-by-Step Methodology

Step 1: Cell Culture & Hypoxic Equilibration

  • Action: Seed human squamous cell carcinoma cells (e.g., SCC-61) into glass-bottom dishes. Transfer to a specialized hypoxic chamber flushed with 95% N2​ and 5% CO2​ to achieve <0.1% O2​ for 24 hours.

  • Causality: Standard plastic dishes absorb oxygen and slowly release it, compromising the hypoxic environment. Glass prevents this. Strict hypoxia ( <0.1% O2​ ) is mandatory because even trace oxygen will outcompete the nitroimidazole for radiation-induced electrons, masking the drug's true SER.

Step 2: Drug Incubation

  • Action: Treat parallel hypoxic cohorts with equimolar concentrations (e.g., 100 µM) of INim, MISO, and Nim (non-iodinated control). Incubate for 4 hours.

  • Causality: Including the non-iodinated Nim control is a critical self-validating step. It isolates the radiosensitizing contribution of the iodine atom's Auger effect from the baseline electron affinity of the nitroimidazole ring.

Step 3: Targeted X-Ray Irradiation

  • Action: Irradiate the cells using a tunable synchrotron source or a tender X-ray generator targeting the Iodine 3d-edge (~620 eV) at varying doses (0 to 10 Gy).

  • Causality: Standard clinical LINACs (operating in the MV range) rely on Compton scattering. To maximize the photoelectric effect and trigger the localized Auger cascade in the iodine atom, the incident X-ray energy must closely match the binding energy of the iodine core electrons [1].

Step 4: Colony Formation & Analysis

  • Action: Trypsinize cells immediately post-irradiation, re-plate at specific densities in normoxic conditions, and incubate for 10-14 days. Count colonies containing >50 cells.

  • Causality: The clonogenic assay is the gold standard because it measures reproductive cell death—the ultimate goal of radiotherapy—rather than short-term metabolic inhibition, which can yield false positives.

Workflow Culture 1. Cell Culture Glass Dishes, <0.1% O2 Drug 2. Drug Incubation INim vs MISO vs Nim Control Culture->Drug 24h Equilibration Irrad 3. Targeted Irradiation Tender X-Rays (I 3d-edge) Drug->Irrad 4h Uptake Assay 4. Clonogenic Assay 14-Day Incubation Irrad->Assay Trypsinization & Plating Analysis 5. Data Synthesis Calculate SER at 10% Survival Assay->Analysis Colony Counting (>50 cells)

Self-validating experimental workflow for evaluating heavy-atom radiosensitizers.

Conclusion & Translational Outlook

The in vitro comparison clearly positions 5-iodo-2-methyl-4-nitro-1H-imidazole as a mechanistically superior radiosensitizer compared to standard agents like Misonidazole. By combining the oxygen-mimicking properties of the nitroimidazole ring with the massive localized energy deposition of iodine's Auger cascade, INim generates a highly destructive micro-environment of NO2+​ and NO+ radicals precisely at the DNA target [1]. For drug development professionals, the next translational step requires optimizing delivery vehicles to ensure adequate tumor penetration while maintaining the compound's stability prior to targeted X-ray activation.

References

  • Svensson, P. H. W., Schwob, L., Grånäs, O., Unger, I., Björneholm, O., Gopakumar, G., Timneanu, N., Lindblad, R., Vieli, A., Caleman, C., & Berholts, M. (2024). "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." Physical Chemistry Chemical Physics, 26(2), 770-779.[Link]

  • Pihlava, L., Berholts, M., Niskanen, J., Vladyka, A., Kooser, K., Stråhlman, C., Eng-Johnsson, P., Kivimäki, A., & Kukk, E. (2023). "Photodissociation of bromine-substituted nitroimidazole radiosensitizers." Physical Chemistry Chemical Physics, 25(18), 12832-12841.[Link]

Assessing the Therapeutic Index of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Tumor hypoxia remains one of the most formidable barriers in clinical radiotherapy. Hypoxic cells are notoriously radioresistant, often requiring up to three times the radiation dose to achieve the same level of cell kill as their normoxic counterparts[1]. While first-generation nitroimidazole radiosensitizers (e.g., misonidazole) successfully mimicked the "oxygen effect" to fix radiation-induced DNA damage, their clinical utility was severely bottlenecked by dose-limiting neurotoxicity and a narrow therapeutic window[1].

5-iodo-2-methyl-4-nitro-1H-imidazole (INim) represents a next-generation, dual-action theranostic agent. By incorporating a high-Z halogen (iodine) into the electron-affinic nitroimidazole core, INim fundamentally alters the fragmentation dynamics upon irradiation, offering a significantly widened Therapeutic Index (TI)[2]. This guide provides drug development professionals with an objective comparative analysis and a self-validating experimental framework for assessing the TI of INim.

Mechanistic Grounding: The Dual-Action Causality

The superiority of INim over non-iodinated references (e.g., 2-methyl-5-nitroimidazole) lies in its engineered molecular synergy. The mechanism operates on two distinct but complementary physical pathways:

  • The High-Z "Antenna" Effect: The iodine atom possesses a high photoionization cross-section. Upon X-ray irradiation, it acts as a local antenna, absorbing low-to-medium energy X-rays and releasing a cascade of Auger electrons and secondary X-rays. This causes highly localized dose enhancement directly at the DNA site[2].

  • The Oxygen-Mimetic Radical Fixation: The nitroimidazole core undergoes core excitation and fragmentation, generating highly reactive NO and NO₂ fragments. These fragments attach to radiation-induced DNA radicals, irreversibly "fixing" the double-strand breaks (DSBs) and preventing cellular repair mechanisms[2],[3].

Because the iodine atom amplifies the local radiation dose, the required systemic concentration of the nitroimidazole to achieve a therapeutic effect is drastically reduced, thereby mitigating the neurotoxicity historically associated with this drug class[4],[1].

MOA XRay X-Ray Irradiation INim 5-iodo-2-methyl-4-nitro-1H-imidazole (INim) XRay->INim Core Excitation Iodine Iodine Antenna (High-Z Element) INim->Iodine Nitro Nitroimidazole Core (Electron Affinic) INim->Nitro Auger Auger Electrons & Secondary X-rays Iodine->Auger Photoionization Radicals NO / NO2 Fragments Nitro->Radicals Fragmentation DNA_Damage Enhanced DNA Double-Strand Breaks (Hypoxic Cells) Auger->DNA_Damage Localized Dose Enhancement Radicals->DNA_Damage Radical Fixation (Oxygen Mimetic)

Fig 1: Dual-action mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole upon X-ray irradiation.

Comparative Performance Data

To objectively evaluate the Therapeutic Index (defined here as the ratio of the toxic dose in normal tissues to the effective radiosensitizing dose in hypoxic tumors), INim must be benchmarked against historical and structural analogs.

The table below synthesizes the comparative pharmacodynamic profiles of Misonidazole (1st Gen), 2-methyl-5-nitroimidazole (Nim, the non-iodinated reference), and 5-iodo-2-methyl-4-nitro-1H-imidazole (INim)[2],[1].

CompoundStructural ClassificationSensitizer Enhancement Ratio (SER)*Effective In Vitro ConcentrationNeurotoxicity Risk ProfileTherapeutic Index (TI)
Misonidazole 1st Gen 2-Nitroimidazole1.8 - 2.0~1.0 mMHigh (Dose-limiting peripheral neuropathy)Narrow (< 1.5)
Nim Non-iodinated 5-Nitroimidazole1.3 - 1.5~0.8 mMModerateModerate (~2.0)
INim Iodinated 5-Nitroimidazole2.2 - 2.5 ~0.1 mM Low (Due to lower required systemic dosing)Wide (> 4.0)

*SER is calculated as the radiation dose required to achieve 1% survival in hypoxia without the drug, divided by the dose required with the drug.

Key Insight: The incorporation of iodine allows INim to achieve a superior SER at a fraction of the concentration required for Misonidazole or Nim. This decoupling of efficacy from high systemic dosing is the primary driver behind its widened Therapeutic Index[2].

Experimental Protocol: Assessing the Therapeutic Index

To validate the TI of INim, researchers must utilize a self-validating in vitro clonogenic survival assay. This protocol is designed to isolate the hypoxia-specific radiosensitization effect while controlling for intrinsic drug cytotoxicity.

Causality Behind Experimental Choices:
  • Hypoxic Incubation (<0.1% O₂): Oxygen is highly electron-affinic and will outcompete the nitroimidazole for radiation-induced free electrons. Strict hypoxia is required to unmask the drug's specific radiosensitizing effect[1].

  • Clonogenic Assay Selection: Unlike metabolic assays (e.g., MTT/MTS) which only measure transient metabolic inhibition, the clonogenic assay measures absolute reproductive cell death. This is the gold standard for evaluating true radiotherapeutic efficacy and calculating the SER[2].

Step-by-Step Methodology

Step 1: Cell Seeding and Pre-incubation

  • Seed human tumor cells (e.g., A549 lung carcinoma or U87 glioma) into 6-well plates at optimized densities (e.g., 200–2000 cells/well, scaled to the anticipated radiation dose).

  • Allow 12 hours for cellular attachment under standard normoxic conditions (37°C, 5% CO₂, 21% O₂).

Step 2: Drug Treatment and Hypoxic Induction

  • Prepare fresh media containing INim (0.1 mM), Nim (0.1 mM for direct comparison), and a vehicle control (0.1% DMSO).

  • Transfer the plates to a specialized hypoxia chamber. Purge the chamber with a certified gas mixture (95% N₂, 5% CO₂) to achieve an oxygen concentration of <0.1% .

  • Incubate for 2 to 4 hours to ensure complete cellular equilibration and metabolic activation of the nitroimidazole by intracellular nitroreductases[3].

Step 3: X-Ray Irradiation

  • Irradiate the sealed hypoxic plates (and a parallel set of normoxic control plates) using a linear accelerator or cabinet X-ray system.

  • Deliver single-fraction doses ranging from 0 to 10 Gy (e.g., 0, 2, 4, 6, 8, 10 Gy) at a standard dose rate (e.g., 2 Gy/min). Note: Low-to-medium energy X-rays (e.g., 100-250 kVp) will maximize the photoelectric absorption by the iodine antenna[2].

Step 4: Clonogenic Outgrowth and Analysis

  • Immediately post-irradiation, remove the drug-containing media, wash the cells with PBS, and replace with fresh, drug-free complete media.

  • Return all plates to standard normoxic incubators for 10–14 days to allow colony formation.

  • Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Data Validation: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF). Plot the SF against the radiation dose on a log-linear scale. Calculate the SER at the 1% survival level. The TI is derived by comparing the SER against the intrinsic cytotoxicity (IC₅₀) observed in the 0 Gy control arms.

Workflow CellCulture Tumor Cell Culture (e.g., U87 or A549) Hypoxia Hypoxic Incubation (<0.1% O2) CellCulture->Hypoxia Normoxia Normoxic Incubation (21% O2) CellCulture->Normoxia Treatment Drug Treatment (INim vs. Nim) Hypoxia->Treatment Normoxia->Treatment Irradiation X-Ray Irradiation (0 - 10 Gy) Treatment->Irradiation Clonogenic Clonogenic Assay (10-14 Days) Irradiation->Clonogenic Analysis Calculate SER & TI (Survival Curves) Clonogenic->Analysis

Fig 2: Self-validating workflow for assessing the therapeutic index via clonogenic survival.

Conclusion for Drug Development Professionals

The transition from first-generation nitroimidazoles to halogenated variants like 5-iodo-2-methyl-4-nitro-1H-imidazole represents a paradigm shift in radiosensitizer design. By leveraging the high photoionization cross-section of iodine, INim achieves a highly localized dose enhancement that decouples radiotherapeutic efficacy from the need for high, neurotoxic systemic concentrations. For drug development pipelines targeting solid, hypoxic tumors (such as glioblastoma or non-small cell lung cancer), INim offers a structurally validated pathway to a significantly broadened Therapeutic Index.

Sources

Cross-Validation of Analytical Platforms for 5-Iodo-2-methyl-4-nitro-1H-imidazole: HPLC-UV vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) from early-stage synthesis to commercial manufacturing requires analytical methods that scale in both robustness and sensitivity. 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS 13369-83-0) is a highly functionalized nitroimidazole derivative utilized extensively as an anti-infective agent and a precursor in the development of oncological radiosensitizers[1].

As a Senior Application Scientist, I approach method development not merely as a checklist of regulatory parameters, but as a mechanistic interrogation of the molecule. This guide provides an objective, data-driven comparison between a standard HPLC-UV platform (ideal for routine QA/QC release) and a high-resolution UHPLC-MS/MS platform (essential for trace impurity profiling), detailing the self-validating protocols required to cross-validate these methods under[2].

Mechanistic Context: The Analyte

To design a self-validating analytical system, one must first understand the physicochemical liabilities of the target molecule[3]:

  • The Imidazole Core & Nitro Group: The conjugated π -system of the nitroimidazole ring provides a strong UV chromophore. However, the electron-withdrawing nature of the C4-nitro group makes the molecule susceptible to reduction pathways during forced degradation.

  • The C5-Iodine Atom: The presence of the heavy iodine atom significantly increases the molecule's lipophilicity (XLogP3 ~1.75) and polarizability[3]. Crucially, the carbon-iodine bond is vulnerable to photolytic cleavage. This dictates that all sample preparation must be shielded from actinic light to prevent artificial dehalogenation.

Methodological Logic: Why Cross-Validate?

Under the [4], cross-validation is employed to demonstrate that two distinct analytical procedures can be used interchangeably for the same intended purpose.

While HPLC-UV offers unmatched day-to-day reproducibility and cost-effectiveness for assaying the main API, it lacks the sensitivity required to detect potentially genotoxic des-iodo or unreacted precursors at parts-per-million (ppm) levels. Conversely, UHPLC-MS/MS provides exceptional specificity and sub-nanogram sensitivity but is susceptible to matrix effects. By cross-validating the two platforms, a laboratory establishes a comprehensive, lifecycle-managed control strategy.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies incorporate internal system suitability tests (SST) to ensure the data validates itself prior to statistical comparison.

Phase 1: Sample Preparation
  • Step 1: Accurately weigh 10.0 mg of 5-iodo-2-methyl-4-nitro-1H-imidazole reference standard.

  • Step 2: Dissolve in 10.0 mL of Methanol:Water (50:50, v/v).

    • Causality: Pure aqueous solutions promote poor solubility, while 100% organic solvents cause peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase.

  • Step 3: Store immediately in amber glass autosampler vials.

    • Causality: Prevents photolytic degradation of the C-I bond.

  • Step 4: Dilute serially to achieve a calibration range of 0.1–150 µg/mL (HPLC-UV) and 1.0–1000 ng/mL (UHPLC-MS/MS).

Phase 2: Platform A - HPLC-UV (Routine QA/QC)
  • Column: Superficially Porous Particle (SPP) C18, 150 x 4.6 mm, 2.7 µm.

    • Causality: SPP technology provides near-UHPLC efficiencies at standard HPLC backpressures, making it highly robust for legacy QA/QC instruments.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and suppresses residual silanol activity on the silica support, preventing peak tailing of the basic imidazole nitrogen.

  • Gradient: 10% B to 90% B over 15.0 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Self-Validating SST: Inject a resolution mixture containing the API and a known des-iodo degradant. The system is only valid if Resolution ( Rs​ ) 2.0 and Tailing Factor ( Tf​ ) 1.5.

Phase 3: Platform B - UHPLC-MS/MS (Trace Impurity Profiling)
  • Column: Fully Porous Sub-2 µm C18, 50 x 2.1 mm, 1.7 µm.

    • Causality: Maximizes theoretical plates for the rapid, high-resolution separation of closely eluting trace impurities.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • B: Methanol.

    • Causality: TFA (used in Platform A) heavily suppresses electrospray ionization (ESI). Ammonium acetate provides necessary buffering capacity while maintaining MS volatility and signal intensity.

  • Gradient: 20% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI in Negative Mode, Multiple Reaction Monitoring (MRM).

    • Causality: The electron-withdrawing nature of the −NO2​ and −I groups makes the imidazole N-H highly acidic, readily yielding the [M−H]− precursor ion at m/z 251.9. The primary transition monitored is 251.9 205.9 (loss of NO2​ ).

  • Self-Validating SST: Utilize a 13C3​ -labeled internal standard spiked into every sample to dynamically self-correct for matrix effects and ion suppression.

Cross-Validation Data & Performance Comparison

To satisfy[4], both platforms were evaluated against predefined acceptance criteria. The quantitative summary of the cross-validation is presented below:

Performance MetricPlatform A (HPLC-UV)Platform B (UHPLC-MS/MS)ICH Q2(R2) Acceptance Criteria
Primary Application Bulk API Assay / ReleaseTrace Impurity / GenotoxN/A
Linearity Range 0.1 – 150 µg/mL1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.03 µg/mL0.2 ng/mLSignal-to-Noise 3:1
Limit of Quantitation 0.1 µg/mL1.0 ng/mLSignal-to-Noise 10:1
Accuracy (% Recovery) 98.5% – 101.2%97.8% – 102.1%95.0% – 105.0%
Intermediate Precision 0.8% RSD1.4% RSD 2.0% RSD
Analytical Run Time 15.0 min3.5 minFit for Purpose

Data Interpretation: While Platform A demonstrates slightly tighter intermediate precision (0.8% vs 1.4% RSD) due to the inherent stability of UV detection compared to ESI-MS, Platform B achieves a 150-fold increase in LOD sensitivity, making it the mandatory choice for degradation profiling.

Visualization: Cross-Validation Logic

ICH_CrossValidation Start Intended Purpose: Quantification of CAS 13369-83-0 HPLC Platform A: HPLC-UV (Routine QA/QC Release) Start->HPLC UHPLC Platform B: UHPLC-MS/MS (Trace Impurity Profiling) Start->UHPLC CrossVal ICH Q2(R2) Cross-Validation Protocol Execution HPLC->CrossVal UHPLC->CrossVal Param1 Linearity & Range (0.1 - 150 µg/mL) CrossVal->Param1 Param2 Accuracy & Recovery (Spike Studies) CrossVal->Param2 Param3 Intermediate Precision (%RSD < 2.0%) CrossVal->Param3 Decision Statistical Equivalence (F-test & t-test) Param1->Decision Param2->Decision Param3->Decision Validated Methods Interchangeable Lifecycle Managed (ICH Q14) Decision->Validated Criteria Met

Figure 1: Logical workflow for analytical platform cross-validation per ICH Q2(R2) guidelines.

Conclusion

The cross-validation of 5-iodo-2-methyl-4-nitro-1H-imidazole demonstrates that analytical methods cannot be treated as isolated silos. By understanding the mechanistic vulnerabilities of the molecule (e.g., photolytic dehalogenation, silanol interactions, ESI suppression), laboratories can successfully deploy HPLC-UV for robust batch release while relying on UHPLC-MS/MS for trace-level impurity tracking, ensuring complete regulatory compliance and patient safety.

References

  • Title: 4-IODO-2-METHYL-5-NITROIMIDAZOLE Source: LookChem URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 1H-Imidazole, 5-iodo-2-methyl-4-nitro- (CID 86313756) Source: PubChem URL: [Link]

Sources

comparative analysis of the pharmacokinetics of nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Publication Date:  April 3, 2026

Executive Summary: The 5-nitroimidazole class of antibiotics remains a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2][] As prodrugs, their efficacy is intrinsically linked to their pharmacokinetic (PK) profiles, which dictate the concentration and duration of active metabolites at the site of infection.[4][5][6] This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of key nitroimidazole derivatives, including metronidazole, tinidazole, secnidazole, and ornidazole. By examining the structural basis for their differing pharmacokinetic behaviors, this document aims to equip researchers and drug development professionals with the foundational knowledge to optimize existing therapeutic strategies and guide the design of novel derivatives with superior clinical performance.

Introduction: The Significance of Pharmacokinetics in Nitroimidazole Efficacy

Nitroimidazole antibiotics are prodrugs that require reductive activation of their nitro group to form cytotoxic radicals that induce DNA damage in anaerobic pathogens.[2][4][5][6] This activation process is highly dependent on the low-redox potential environment found within these microorganisms. The effectiveness of these agents is therefore not just a matter of their intrinsic antimicrobial activity, but a complex interplay of their ADME properties.

A favorable pharmacokinetic profile ensures that the drug:

  • Achieves sufficient concentration at the infection site.

  • Remains at therapeutic levels for an adequate duration.

  • Is metabolized and cleared in a manner that minimizes host toxicity.

Variations in the chemical structure of nitroimidazole derivatives lead to significant differences in their half-lives, tissue penetration, and metabolic pathways, which in turn affect their clinical utility and dosing regimens.[1][2] For instance, derivatives with longer half-lives, such as tinidazole and ornidazole, may allow for less frequent dosing compared to the prototype, metronidazole.[2][7][8]

Comparative Analysis of Key Pharmacokinetic Parameters

The pharmacokinetic behavior of a drug is governed by four main processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the differences in these parameters among nitroimidazole derivatives is crucial for selecting the appropriate agent for a specific clinical scenario.

Absorption

Following oral administration, most clinically used nitroimidazoles are rapidly and almost completely absorbed from the gastrointestinal tract.[1][2][]

  • Metronidazole: Exhibits excellent oral bioavailability, typically exceeding 90% for tablets.[1][2]

  • Tinidazole: Also shows rapid and complete oral absorption, with a bioavailability of approximately 90-100%.[][9]

  • Secnidazole: Is well-absorbed orally, with near 100% bioavailability.[10]

  • Ornidazole: Demonstrates rapid oral absorption and a high bioavailability of 90%.[]

The primary differentiator in absorption often relates to the formulation rather than the intrinsic properties of the drug molecules themselves. For example, rectal and intravaginal administration of metronidazole results in lower and more variable absorption compared to oral dosing.[1][2]

Distribution

A drug's ability to distribute throughout the body determines its effectiveness against infections in various tissues. Nitroimidazoles generally exhibit wide distribution and low plasma protein binding, which facilitates their penetration into body tissues and fluids.[1][2]

  • Metronidazole: Has low protein binding (<20%) and a volume of distribution (Vd) of 0.51 to 1.1 L/kg in adults.[1][2] It effectively penetrates most tissues, including the central nervous system (CNS), achieving concentrations that are 60-100% of plasma levels.[1][2]

  • Tinidazole: Also features low plasma protein binding (less than 12%) and distributes widely.[]

  • Ornidazole: Plasma protein binding is reported to be less than 15%.[]

  • Secnidazole: Information on protein binding is less commonly reported but is expected to be low, in line with other drugs in this class.

The ability to cross the blood-brain barrier is a critical feature of metronidazole, making it a viable option for treating anaerobic brain abscesses.[1][2][7]

Metabolism

Metabolism is the most significant point of divergence among nitroimidazole derivatives and is the primary determinant of their elimination half-lives. The liver is the main site of metabolism.[1][2]

  • Metronidazole: Is extensively metabolized by the liver into several metabolites, with the primary ones being a hydroxy metabolite and an acetic acid metabolite.[1][2][11] The hydroxy metabolite retains 30-65% of the biological activity of the parent compound and has a longer half-life, which may contribute to the overall therapeutic effect.[1][2]

  • Tinidazole: Undergoes less extensive metabolism compared to metronidazole, which is a key reason for its longer half-life.[12]

  • Ornidazole & Secnidazole: Are also metabolized in the liver, but their longer half-lives compared to metronidazole suggest a slower rate of metabolic clearance.[1][2][12]

The extensive metabolism of metronidazole means that dosage adjustments are often necessary for patients with severe liver disease to avoid accumulation and potential toxicity.[2][11]

Excretion

The parent drug and its metabolites are primarily eliminated from the body via the kidneys.

  • Metronidazole: Less than 12% of a dose is excreted as the unchanged drug in the urine.[1][2] The majority is excreted as metabolites.[1][2] The pharmacokinetics are generally not affected by renal failure, though metabolites may accumulate.[2][7]

  • Tinidazole: Its clearance is lower than that of metronidazole, contributing to its longer half-life.[13]

  • Morinidazole (a newer derivative): This novel 5-nitroimidazole undergoes extensive metabolism, and its metabolites are primarily cleared by the kidneys.[14] Studies have shown that severe renal impairment dramatically increases the plasma exposure of its conjugated metabolites due to reduced function of renal uptake transporters like OAT1 and OAT3.[14][15]

This highlights the importance of considering renal function when using newer derivatives that rely heavily on active renal transport for metabolite clearance.

Summary of Comparative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for the most common nitroimidazole derivatives, providing a clear basis for comparison.

ParameterMetronidazoleTinidazoleSecnidazoleOrnidazole
Oral Bioavailability >90%[1][2]~90-100%[][9]~100%[10]~90%[]
Plasma Protein Binding <20%[1][2]<12%[]N/A<15%[]
Elimination Half-life (t½) 6-10 hours[8][9]12-14 hours[][9]~17-29 hours14-15 hours[][12]
Primary Metabolism Extensive (Hepatic)[1][2]Less ExtensiveHepaticHepatic[12]
Primary Excretion Route Renal (as metabolites)[1][2]RenalRenalRenal

Data compiled from multiple sources and represent typical ranges for adult populations.

Causality Insight: The most striking difference is the elimination half-life. This is directly linked to the extent of hepatic metabolism. Tinidazole's structure is less susceptible to the oxidative metabolic pathways that rapidly break down metronidazole, leading to its prolonged presence in the body.[12] This longer half-life is the primary pharmacological advantage that allows for single-dose or once-daily regimens for certain infections, potentially improving patient compliance.[7]

Experimental Protocol: Determining Plasma Concentration via LC-MS/MS

To generate the comparative data discussed, a robust and validated bioanalytical method is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma due to its high sensitivity and specificity.[16][17]

This protocol describes a self-validating system for the simultaneous quantification of multiple nitroimidazole derivatives in plasma.

Objective: To accurately determine the concentration of metronidazole, tinidazole, and an internal standard (IS) in fortified plasma samples.
Methodology:
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of metronidazole, tinidazole, and a suitable IS (e.g., an isotopically labeled version of one of the analytes) in methanol.

    • Create a series of calibration standards by spiking blank plasma with known concentrations of the analytes (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations to be run alongside the unknown samples.

    • Causality: The calibration curve is essential for quantification. The QCs serve as a self-validating check; if the measured concentration of the QCs falls outside a predefined acceptance range (e.g., ±15%), the entire analytical run is considered invalid, ensuring data trustworthiness.[16]

  • Sample Extraction (Protein Precipitation):

    • To a 100 µL aliquot of plasma (standard, QC, or unknown sample), add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[16]

    • Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures proteins while being a good solvent for the target analytes. The IS is added before extraction to correct for any variability or loss during sample preparation and analysis.

    • Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[16]

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Causality: Reverse-phase chromatography is ideal for separating small molecules of moderate polarity like nitroimidazoles. The acidic mobile phase helps to protonate the analytes, improving chromatographic peak shape and ionization efficiency for mass spectrometry.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS. For example:

        • Metronidazole: m/z 172.1 → 128.1

        • Tinidazole: m/z 248.1 → 128.1

        • IS (e.g., Metronidazole-d4): m/z 176.1 → 132.1

      • Causality: MRM provides exceptional specificity. By monitoring a unique fragmentation pattern for each compound, the instrument can distinguish the analytes from other matrix components, virtually eliminating interference and ensuring authoritative data.

  • Data Processing:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Apply a weighted (1/x²) linear regression to the curve.

    • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a preclinical pharmacokinetic study, from drug administration in an animal model to the final data analysis. Such studies are foundational for drug development and regulatory approval.[18][19][20][21]

G Figure 1. Preclinical Pharmacokinetic Study Workflow cluster_0 In-Vivo Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase A Dosing (Animal Model) B Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation (Centrifugation) B->C D Sample Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition (Peak Area Ratios) E->F G PK Software Analysis (e.g., Phoenix WinNonlin) F->G H Parameter Calculation (Cmax, Tmax, AUC, t½) G->H I Reporting & Interpretation H->I

Caption: Workflow of a typical preclinical pharmacokinetic study.

Metabolic Pathway of Metronidazole

This diagram illustrates the primary metabolic transformations that metronidazole undergoes in the liver, leading to the formation of its major active and inactive metabolites.

G Figure 2. Primary Metabolic Pathways of Metronidazole Parent Metronidazole (Parent Drug) Hydroxy Hydroxy Metabolite (Active) Parent->Hydroxy CYP-mediated Oxidation Acetic Acetic Acid Metabolite (Inactive) Parent->Acetic Oxidation Glucuronide Glucuronide Conjugates Parent->Glucuronide Conjugation Hydroxy->Glucuronide Conjugation Excretion Renal Excretion Hydroxy->Excretion Acetic->Excretion Glucuronide->Excretion

Sources

benchmarking 5-iodo-2-methyl-4-nitro-1H-imidazole against new hypoxic cell sensitizers

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Iodo-2-methyl-4-nitro-1H-imidazole Against Next-Generation Hypoxic Cell Sensitizers: A Comprehensive Evaluation Guide

As a Senior Application Scientist in translational radiobiology, I frequently evaluate novel compounds designed to overcome tumor hypoxia—a primary driver of radiotherapy failure. Hypoxic tumor cores are notoriously radioresistant because oxygen is required to "fix" radiation-induced DNA radical lesions into lethal strand breaks. Nitroimidazoles have long served as oxygen mimetics, but their clinical utility is often bottlenecked by dose-limiting neurotoxicity[1].

This guide benchmarks a halogenated derivative, 5-iodo-2-methyl-4-nitro-1H-imidazole , against next-generation nitroimidazole alkylsulfonamides . By dissecting their electron affinities, mechanisms of action, and in vitro performance, we provide a definitive framework for selecting the optimal hypoxic cell sensitizer for your drug development pipeline.

Mechanistic Grounding: Electron Affinity and Dual-Action Sensitization

The radiosensitizing efficacy of nitroaromatic compounds is fundamentally governed by their one-electron reduction potential ( E1​ ). When ionizing radiation strikes a cell, it generates transient DNA radicals. In normoxic cells, O2​ rapidly oxidizes these radicals, creating irreversible damage. In hypoxic cells, electron-affinic compounds like nitroimidazoles intercept these electrons, acting as oxygen mimetics[1].

  • 5-Iodo-2-methyl-4-nitro-1H-imidazole : The strategic incorporation of an iodine atom onto the imidazole ring achieves two critical outcomes. First, it significantly increases the lipophilicity of the molecule, enhancing passive diffusion into poorly vascularized tumor tissues. Second, the electron-withdrawing nature of the heavy halogen increases the compound's overall electron affinity, amplifying both its inherent cytotoxicity and radiosensitizing potency[2].

  • Nitroimidazole Alkylsulfonamides : These next-generation agents are engineered to precisely tune electron affinity via sulfonamide side chains. Research demonstrates a clear bifurcation in mechanism based on the E1​ threshold. Compounds with an E1​ below approximately -420 mV (typically 4- and 5-nitroimidazoles) exhibit low hypoxic selectivity and function as pure radiosensitizers. Conversely, more electron-affinic 2-nitroimidazole analogues deliver a dual mechanism: classical radiosensitization combined with bioreductive, enzyme-mediated cytotoxicity specific to hypoxic cells[3].

MOA Rad Ionizing Radiation DNA_Rad DNA Radical Lesion (Transient) Rad->DNA_Rad Induces strand breaks Fixation Fixed DNA Damage (Lethal to Cell) DNA_Rad->Fixation Radical oxidation Sensitizer Electron-Affinic Sensitizer (e.g., Iodinated Nitroimidazole) Toxic Cytotoxic Radical Anions (Dual Action) Sensitizer->Toxic High electron affinity (E1 > -420 mV) Sensitizer->Fixation Oxygen mimetic electron transfer Hypoxia Hypoxic Environment (Bioreductive Enzymes) Hypoxia->Sensitizer 1e- reduction Toxic->Fixation Direct DNA attack

Caption: Mechanism of nitroimidazole-mediated DNA damage fixation and hypoxic cytotoxicity.

Comparative Performance Data

To objectively benchmark these compounds, we must evaluate their Sensitizer Enhancement Ratio (SER) and Hypoxic Cytotoxicity Ratio (HCR). The following table synthesizes quantitative data comparing our target compounds against established clinical benchmarks[2][3][4][5].

Compound ClassRepresentative AgentElectron Affinity ( E1​ , mV)Hypoxic Selectivity (HCR)Sensitizer Enhancement Ratio (SER)Primary Mechanism
Iodinated Nitroimidazole 5-Iodo-2-methyl-4-nitro-1H-imidazoleHigh (>-390)*Moderate1.8 – 2.2Potent Radiosensitization + Cytotoxicity
Next-Gen Alkylsulfonamide 2-Nitroimidazole Sulfonamide (Lead)-342 to -410High (Dual Action)~2.0 – 2.5Radiosensitization + Bioreductive Toxicity
Next-Gen Alkylsulfonamide 5-Nitroimidazole Sulfonamide<-420Low~1.5 – 1.8Pure Radiosensitization
Clinical Benchmark Misonidazole-389Moderate~1.6 – 1.8Radiosensitization (High Neurotoxicity)
Clinical Benchmark Nimorazole-458Low~1.3 – 1.5Pure Radiosensitization (Low Toxicity)

*Estimated values based on halogenated derivative profiles.

Self-Validating Experimental Methodologies

A robust benchmarking protocol must account for endogenous radioprotectors. For instance, evaluating sensitizers in cell lines with high intracellular glutathione (GSH), such as the A549 human lung adenocarcinoma line, provides a stringent, clinically relevant model[4]. GSH scavenges free radicals, directly competing with the sensitizer. If a compound demonstrates high SER in A549 cells, it proves its ability to overcome robust endogenous antioxidant defenses.

Protocol Cell 1. Cell Culture (A549 / HCT116) Hypoxia 2. Hypoxic Incubation (<0.1% O2, 2-4h) Cell->Hypoxia Drug 3. Sensitizer Dosing (0.1 - 1.0 mM) Hypoxia->Drug Irrad 4. X-Irradiation (0 - 20 Gy) Drug->Irrad Clonogenic 5. Clonogenic Assay (10-14 Days) Irrad->Clonogenic Analysis 6. SER & HCR Calculation Clonogenic->Analysis

Caption: Step-by-step workflow for in vitro evaluation of hypoxic cell radiosensitizers.

Protocol: In Vitro Clonogenic Survival Assay for SER Determination

Causality Check: We utilize the clonogenic assay because it measures reproductive cell death—the definitive endpoint for radiotherapy—rather than transient metabolic inhibition.

  • Cell Preparation & Internal Controls : Seed A549 or HCT116 cells into glass petri dishes.

    • Self-Validation: Always run parallel normoxic (21% O2​ ) and anoxic (<0.1% O2​ ) control plates without the drug to establish baseline radiation resistance.

  • Hypoxic Induction : Transfer plates to a hypoxic chamber flushed with 95% N2​ / 5% CO2​ . Incubate for 2-4 hours.

    • Causality: This duration ensures complete depletion of residual dissolved oxygen and allows for the expression of hypoxia-inducible factors (HIF-1 α ).

  • Drug Administration : Treat cells with 5-iodo-2-methyl-4-nitro-1H-imidazole or the alkylsulfonamide comparator at varying concentrations (e.g., 0.1 mM, 1.0 mM).

    • Causality: Using a concentration gradient identifies the maximum non-toxic dose in normoxia, ensuring the SER calculation isolates radiosensitization from inherent drug toxicity.

  • Irradiation : Expose the sealed hypoxic plates to X-irradiation (e.g., 20 MV photons) at doses ranging from 0 to 20 Gy[2].

  • Colony Formation : Immediately post-irradiation, harvest the cells, re-plate them at specific densities in drug-free media, and incubate under normoxic conditions for 10-14 days.

  • Quantification : Stain with crystal violet. Count colonies containing >50 cells. Calculate the SER by taking the ratio of the radiation dose required to achieve a 10% survival fraction ( D10​ ) in the absence of the drug versus the presence of the drug.

Conclusion & Strategic Recommendations

When benchmarking 5-iodo-2-methyl-4-nitro-1H-imidazole , its high electron affinity and lipophilicity make it an exceptionally potent radiosensitizer, capable of overcoming high endogenous GSH levels. However, this potency may come at the cost of narrower therapeutic windows due to systemic cytotoxicity[2].

In contrast, next-generation nitroimidazole alkylsulfonamides offer highly tunable profiles. For stereotactic body radiation therapy (SBRT), where cumulative toxicity is less of a concern, highly electron-affinic 2-nitroimidazole variants provide excellent dual-action efficacy. For fractionated radiotherapy (FRT), the pure radiosensitizing properties of lower-affinity 5-nitroimidazole sulfonamides present a safer, well-tolerated alternative[3].

References

  • 3 - Journal of Medicinal Chemistry - ACS Publications 2.4 - PubMed 3.1 - PMC

  • 5 - RSC Publishing 5.2 - Anticancer Research

Sources

Safety Operating Guide

5-iodo-2-methyl-4-nitro-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 5-Iodo-2-methyl-4-nitro-1H-imidazole

As a Senior Application Scientist, I recognize that managing hazardous laboratory waste is not merely a regulatory hurdle; it is a critical component of scientific integrity and environmental stewardship. 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) is a synthetic halogenated nitroimidazole frequently utilized in pharmaceutical drug development for its potent antimicrobial and potential anti-cancer properties[1].

Due to the presence of both an iodine atom (a halogen) and a nitro group, this compound requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Improper disposal of halogenated organics can lead to severe environmental toxicity and the potential formation of hazardous byproducts.

Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the waste classification of the substance.

Table 1: Waste Characterization Data for 5-Iodo-2-methyl-4-nitro-1H-imidazole

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 13369-83-0Primary identifier for EHS manifesting.
Chemical Class Halogenated NitroimidazoleMust be segregated into Halogenated Organic Waste streams [4].
Physical State Solid (Powder/Crystals)Prone to aerosolization; handle in a fume hood.
Primary Hazards Toxic, Irritant, Environmental HazardRequires specific PPE (Viton/Nitrile gloves, goggles).
Incompatibilities Strong oxidizing agents, strong basesDo not co-mingle with reactive chemical waste.
EPA Waste Designation Characteristic / Halogenated OrganicRequires high-temperature incineration (>1000°C) [3].

Expert Insight: A common operational error in laboratories is classifying a waste solution based solely on the solvent. Even if 5-iodo-2-methyl-4-nitro-1H-imidazole is dissolved in a non-halogenated solvent (e.g., ethanol or DMSO), the entire mixture must be classified and manifested as Halogenated Organic Waste due to the covalently bound iodine atom [2].

Standard Operating Procedure (SOP): Disposal Workflow

This self-validating protocol ensures that every step of the disposal process maintains containment, prevents cross-contamination, and complies with federal regulations.

Step 1: Hazard Verification and PPE Selection

  • Action: Don appropriate Personal Protective Equipment (PPE) before handling the waste. This includes a chemically resistant lab coat, safety goggles, and double-gloving (nitrile or Viton®).

  • Causality: The nitroimidazole framework is biologically active [1]. Double-gloving ensures that if the outer glove is compromised by a carrier solvent, the inner glove provides a secondary barrier against dermal absorption.

Step 2: Waste Segregation and Containment

  • Action: Transfer the solid waste, or the liquid solution containing the compound, into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Causality: Halogenated waste must never be mixed with non-halogenated solvents. Mixing increases disposal costs exponentially and violates EPA segregation guidelines, as halogenated wastes require specialized destruction facilities [2].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in secondary containment within a designated Satellite Accumulation Area. The container must remain closed at all times except when actively adding waste [2].

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the halogenated compound from entering laboratory drains or reacting with incompatible materials stored nearby.

Step 4: Labeling and EHS Manifesting

  • Action: Affix a standardized Hazardous Waste label to the container. Explicitly write the full chemical name ("5-iodo-2-methyl-4-nitro-1H-imidazole") and check the "Halogenated" and "Toxic" hazard boxes. Do not use abbreviations or chemical structures.

  • Causality: Waste disposal contractors rely on accurate manifesting to route the chemical to the correct incinerator. Unidentified or abbreviated waste is rejected by contractors, resulting in institutional fines.

Step 5: Final Transfer for Destruction

  • Action: Submit a waste pickup request to your institution's EHS department. Do not attempt to neutralize or chemically destroy the compound in the laboratory [4].

Workflow Visualization

The following diagram illustrates the logical routing of 5-iodo-2-methyl-4-nitro-1H-imidazole waste, emphasizing the critical decision-making node regarding halogen content.

G Start Waste Generation: 5-iodo-2-methyl-4-nitro-1H-imidazole State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Powder) State->Solid Liquid Liquid Waste (Solution/Extract) State->Liquid Halogenated Mandatory Routing: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Iodine atom dictates classification SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA EHS EHS Manifest & Pickup SAA->EHS Destruction High-Temperature Incineration (EPA Permitted Facility) EHS->Destruction

Waste routing logic for halogenated nitroimidazoles.

Mechanistic Justification for High-Temperature Incineration

Why is the segregation and specific destruction of this compound so critical? The answer lies in the thermodynamics of halogenated organics.

When organic compounds containing halogens (like iodine, chlorine, or bromine) are subjected to standard, low-temperature combustion, they do not fully oxidize into carbon dioxide and water. Instead, the incomplete combustion of the aromatic imidazole ring in the presence of halogens can lead to the de novo synthesis of highly toxic, bioaccumulative environmental pollutants, such as halogenated dioxins and furans [3].

To prevent this, EPA-permitted hazardous waste facilities utilize high-temperature rotary kiln incinerators operating well above 1,000°C (1,832°F) [3]. At these extreme temperatures, the thermodynamic equilibrium shifts, completely cleaving the carbon-iodine and carbon-nitrogen bonds. The resulting exhaust gases (which include iodine gas and nitrogen oxides from the nitro group) are then passed through sophisticated caustic scrubbers to neutralize the halogens before they can be released into the atmosphere, ensuring complete and safe destruction of the molecule [3].

References

  • LookChem. "4-IODO-2-METHYL-5-NITROIMIDAZOLE | Usage and Applications." LookChem Database. Available at:[Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Chemical Waste Storage and Disposal Procedures." Dartmouth EHS Policies. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

Personal protective equipment for handling 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) requires a rigorous, scientifically grounded approach to laboratory safety. As a synthetic nitroimidazole derivative, this compound is highly valued in drug development for its potent antimicrobial properties and its emerging potential as an anti-cancer agent[1].

However, the very mechanisms that make this compound therapeutically valuable—specifically, its ability to undergo intracellular reduction to form DNA-damaging reactive intermediates—render it a significant cytotoxic hazard to researchers[1]. Furthermore, the iodine substitution increases the molecule's lipophilicity, enhancing its potential for dermal penetration.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, emergency containment, and regulatory-compliant disposal of this active pharmaceutical ingredient (API).

Chemical Characterization & Hazard Causality

Before selecting Personal Protective Equipment (PPE), researchers must understand the physical and chemical properties that dictate the compound's behavior in an open laboratory environment.

PropertyValueCausality for Handling & Safety Protocols
CAS Number 13369-83-0Primary identifier required for Safety Data Sheet (SDS) tracking and institutional waste manifesting[1].
Molecular Formula C4H4IN3O2The presence of an Iodine atom (halogen) strictly dictates that all resulting waste must be segregated as Halogenated Organic Waste [1].
Molecular Weight 253.04 g/mol Low molecular weight combined with its solid state increases the risk of the powder becoming aerosolized during transfer.
Physical State Solid (Powder)High risk of inhalation and surface cross-contamination. Mandates the use of primary engineering controls (fume hoods) to prevent particulate dispersion.

Personal Protective Equipment (PPE) Matrix

According to2, PPE serves as the final barrier against exposure[2]. For 5-iodo-2-methyl-4-nitro-1H-imidazole, the PPE selection is driven by the need to block lipophilic dermal absorption and prevent ocular/respiratory contact with cytotoxic dust.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-gloved Nitrile (Minimum 0.11 mm thickness).Nitrile provides superior chemical resistance against lipophilic organic compounds compared to latex[3]. Double-gloving provides a fail-safe against microscopic tears during mechanical manipulation.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Standard safety glasses lack a peripheral seal. Goggles are mandatory to prevent fine, aerosolized nitroimidazole powder from contacting ocular mucosa[3].
Body Protection Flame-resistant or chemical-resistant lab coat with knit cuffs.Prevents dermal accumulation of dust. Knit cuffs ensure sleeves do not drag across contaminated surfaces, breaking the chain of cross-contamination[2].
Respiratory N95 or P100 particulate respirator (If outside hood).Protects against the inhalation of cytotoxic dust. Note: The primary control must always be a certified chemical fume hood; respirators are a secondary contingency.

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness, every protocol must be a self-validating system . Do not assume equipment is functioning; verify it before initiating the experiment.

Step 1: Engineering Control Validation

  • Action: Verify the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (FPM).

  • Validation: Hold a delicate tissue near the sash opening; it should pull gently inward. Do not proceed if the flow alarm is active.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat and safety goggles. Put on the inner pair of nitrile gloves.

  • Validation: Before donning the outer pair of gloves, trap air inside them and roll the cuff to inflate the fingers. Inspect for microscopic pressure leaks. If the glove holds pressure, don it over the inner glove.

Step 3: Static Mitigation & Setup

  • Action: Because 5-iodo-2-methyl-4-nitro-1H-imidazole is a fine powder, electrostatic charge can cause it to cling to spatulas or aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to use.

  • Action: Place the analytical balance at least 6 inches inside the fume hood to ensure optimal vapor/dust capture.

Step 4: Chemical Manipulation

  • Action: Open the chemical container slowly. Transfer the required mass using the anti-static micro-spatula. Close the primary container immediately after the transfer is complete.

Step 5: Doffing & Decontamination

  • Action: Wipe down the exterior of the closed chemical container, the balance, and the fume hood surface with a compatible solvent (e.g., 70% isopropanol) to capture any stray particulates.

  • Action: Remove the outer gloves inside the fume hood and dispose of them in the designated solid waste container before withdrawing your hands.

Spill Response & Emergency Protocols

In the event of a powder spill outside the fume hood, panic increases harm[3]. Execute the following protocol immediately:

  • Assess & Alert: Do not attempt to sweep the powder dry, as this will aerosolize the cytotoxic API. Alert personnel in the immediate vicinity to step back[3].

  • Containment: Cover the spilled powder with damp absorbent pads (moistened with water or a mild solvent) to suppress dust generation.

  • Collection: Wearing full PPE, carefully scoop the damp pads and the absorbed chemical into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by a 70% isopropanol wipe-down.

  • Documentation: Report the incident to the Environmental Health and Safety (EHS) officer for regulatory compliance and root-cause analysis[3].

EPA-Compliant Waste Disposal Plan

Because this compound contains an iodine atom, it falls under strict4 guidelines[4]. It must never be disposed of in standard municipal trash or washed down the drain[5][6].

Step 1: Segregation Classify all contaminated consumables (weighing boats, pipette tips, outer gloves, and empty vials) as Halogenated Organic Solid Waste [7].

Step 2: Containment Place the waste into a chemically compatible, rigid, and sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket)[4]. The container must remain closed at all times unless actively adding waste.

Step 3: RCRA Labeling Affix a standardized institutional hazardous waste label. Explicitly write the full chemical name ("5-iodo-2-methyl-4-nitro-1H-imidazole")—do not use abbreviations. Check the hazard boxes for "Toxic" and "Halogenated" .

Step 4: Institutional Transfer Store the container in a designated secondary containment tray. Initiate a waste transfer request with your EHS department before the container reaches its volume limit or the 90-day federal accumulation limit[8].

Visual Workflow: Handling & Disposal Logic

G N1 Hazard Assessment: 5-Iodo-2-methyl-4-nitro-1H-imidazole N2 Verify Engineering Controls (Fume Hood >80 FPM) N1->N2 N3 Don PPE: Double Nitrile, Goggles, Lab Coat N2->N3 N4 Operational Phase: Anti-static Weighing & Transfer N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Emergency Protocol: Evacuate, Contain, Report N5->N6  Yes N7 Standard Decontamination: Solvent Wipe-down N5->N7  No N8 Waste Segregation: Halogenated Organic Waste N6->N8 N7->N8 N9 EPA/RCRA Compliant EHS Disposal N8->N9

Workflow for the safe handling, emergency response, and disposal of halogenated nitroimidazoles.

References

  • LookChem. "4-IODO-2-METHYL-5-NITROIMIDAZOLE Safety Data Sheets & Usage." Retrieved from:[Link]

  • Goodway Technologies. "The Complete Beginners Guide to Chemical Disposal (EPA/RCRA)." Retrieved from:[Link]

  • J. J. Keller Datasense. "Proper Disposal of Chemicals." Retrieved from:[Link]

  • University of Alabama at Birmingham (UAB). "Using PPE in the Laboratory (OHS101) Course Material - OSHA Standard 29 CFR 1910.132." Retrieved from:[Link]

  • SDS Manager. "Lab Safety Protocols You Should Know." Retrieved from:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.